(S)-TCO-PEG3-maleimide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O8/c30-23(12-15-29-24(31)10-11-25(29)32)27-13-6-16-34-18-20-36-21-19-35-17-7-14-28-26(33)37-22-8-4-2-1-3-5-9-22/h1-2,10-11,22H,3-9,12-21H2,(H,27,30)(H,28,33)/b2-1- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZRPWAVCDJCTC-UPHRSURJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-TCO-PEG3-Maleimide: A Heterobifunctional Linker for Advanced Bioconjugation
(S)-TCO-PEG3-Maleimide is a high-performance, heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This guide provides a comprehensive technical overview of its properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.
This molecule features two distinct reactive functionalities: a strained (S)-trans-cyclooctene (TCO) group and a maleimide (B117702) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This architecture enables precise and efficient covalent bond formation, primarily through "click chemistry" and thiol-reactive ligation.
Core Concepts and Chemical Properties
This compound is designed for two-step sequential or one-pot conjugation strategies. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides, to form a stable thioether bond.[1][2] The TCO group participates in an exceptionally fast and highly specific inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine moiety.[2][3] This bioorthogonal "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a copper catalyst, which can be cytotoxic.[4]
The integrated PEG3 spacer enhances the hydrophilicity of the molecule, which improves solubility in aqueous buffers, reduces aggregation of conjugates, and minimizes steric hindrance between the conjugated biomolecules.[1]
Physicochemical and Reactivity Data
The following tables summarize the key quantitative data for this compound and its associated reactions.
| Property | Value | Citations |
| Chemical Formula | C₂₆H₄₁N₃O₈ | [2][5] |
| Molecular Weight | 523.62 g/mol | [2][5] |
| CAS Number | 1609659-01-9 | [2][5] |
| Appearance | Colorless to slightly yellow oil | [5] |
| Purity | >95% (as determined by HPLC) | [2][5] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [5] |
| Storage Conditions | Store at -20°C, protected from light | [2][6] |
| Reaction Parameters | Thiol-Maleimide Conjugation | TCO-Tetrazine Ligation | Citations |
| Optimal pH Range | 6.5 - 7.5 | 6.0 - 9.0 | [1][3][7] |
| Reaction Kinetics | Fast, typically complete in 1-4 hours at room temperature | Extremely fast (k > 800 M⁻¹s⁻¹), often complete within 30-60 minutes | [3][7][8] |
| Recommended Buffers | Phosphate-buffered saline (PBS), HEPES (must be free of thiols) | PBS, HEPES, Carbonate/Bicarbonate, Borate | [7][9] |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature (20-25°C) | [3][7] |
| Selectivity | Highly selective for sulfhydryl groups over amines at neutral pH | Bioorthogonal; does not react with other biological functional groups | [2][3] |
Experimental Workflows and Diagrams
The use of this compound typically follows one of two primary workflows, depending on the desired final conjugate.
Workflow A: Thiol-Maleimide Reaction First
This is a common approach for modifying thiol-containing biomolecules, such as antibodies with reduced disulfide bonds, with a TCO moiety for subsequent reaction with a tetrazine-labeled payload.
Workflow B: TCO-Tetrazine Reaction First
In this alternative strategy, the TCO group of the linker is first reacted with a tetrazine-modified molecule. The resulting maleimide-functionalized intermediate is then conjugated to a thiol-containing biomolecule.
Detailed Experimental Protocols
The following protocols provide a general framework for the use of this compound. Optimization of molar ratios, concentrations, and reaction times may be necessary for specific applications.
Protocol 1: Labeling of a Thiol-Containing Protein with this compound
This protocol describes the modification of a protein with free sulfhydryl groups using the maleimide moiety of the linker.
Materials:
-
Protein of interest (containing free cysteine residues)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 6.5-7.5, degassed. Include 5-10 mM EDTA to prevent re-oxidation of thiols.
-
Anhydrous DMSO or DMF
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting spin columns or dialysis equipment for purification
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed Reaction Buffer at a concentration of 1-5 mg/mL.[3]
-
If the protein's cysteine residues are in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at 37°C.[10]
-
If a reducing agent was used, remove it by buffer exchange using a desalting spin column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.[3]
-
-
Labeling Reaction:
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) using mass spectrometry.
-
Assess the purity and for the presence of aggregates using SDS-PAGE and size-exclusion chromatography (SEC).[14]
-
The purified TCO-labeled protein can be used immediately in a TCO-tetrazine ligation reaction or stored at 4°C for short-term use or -80°C for long-term storage.[12]
-
Protocol 2: TCO-Tetrazine Ligation for Conjugation
This protocol details the "click chemistry" reaction between a TCO-labeled protein (from Protocol 1) and a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug, or another protein)
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO or DMF (if needed to dissolve the tetrazine molecule)
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in the Reaction Buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.[15]
-
-
Ligation Reaction:
-
Mix the TCO-labeled protein with the tetrazine-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[15][16]
-
Incubate the reaction for 30-60 minutes at room temperature.[15] The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine (absorbance between 510-550 nm).[16][17]
-
-
Purification (Optional but Recommended):
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE to confirm the formation of the higher molecular weight product.
-
Further characterization can be performed using mass spectrometry and other analytical techniques as required for the specific application.
-
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a wide range of applications:
-
Antibody-Drug Conjugates (ADCs): This linker is used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[12][19]
-
Fluorescent Labeling and Imaging: It facilitates the attachment of fluorescent dyes to proteins for in vitro and in vivo imaging studies, including live-cell imaging.[2]
-
PET and SPECT Imaging: The TCO group allows for the rapid attachment of radiolabeled tetrazines for pre-targeted imaging applications.[2][20]
-
Protein-Protein Conjugation: It can be used to create specific and stable linkages between two different proteins.[3]
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either thiols or tetrazines.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that has become an essential tool in modern bioconjugation. Its combination of thiol-reactive maleimide chemistry and rapid, bioorthogonal TCO-tetrazine click chemistry provides researchers with a robust method for creating well-defined and stable bioconjugates. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in a variety of research and drug development applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. interchim.fr [interchim.fr]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to (S)-TCO-PEG3-Maleimide for Researchers and Drug Development Professionals
Introduction
(S)-TCO-PEG3-maleimide is a heterobifunctional crosslinker integral to the advancement of bioconjugation and drug delivery systems.[1][2] This linker contains a trans-cyclooctene (B1233481) (TCO) group and a maleimide (B117702) group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The TCO moiety facilitates rapid and specific bioorthogonal "click" chemistry reactions with tetrazine-functionalized molecules, a cornerstone of modern chemical biology.[3][4] Simultaneously, the maleimide group enables covalent attachment to thiol-containing biomolecules, such as proteins and peptides, through cysteine residues.[5][6] The inclusion of the hydrophilic PEG3 spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance, thereby optimizing conjugation efficiency.[1][3] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on its utility in drug development and research.
Chemical Structure and Properties
This compound is a versatile reagent designed for the precise and efficient labeling of biomolecules.[2] Its unique architecture allows for a two-step conjugation strategy, making it a valuable tool in the construction of complex bioconjugates like antibody-drug conjugates (ADCs).[1][7]
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for designing and executing bioconjugation experiments.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₆H₄₁N₃O₈ | [3][8][9] |
| Molecular Weight | 523.62 g/mol | [3][8][9] |
| Appearance | Colorless to slightly yellow oil | [3][5][9] |
| Purity | ≥90% - >95% (HPLC) | [1][3][9] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, and Chloroform | [3][5][9] |
| Storage Conditions | Store at -20°C, protected from light and moisture | [1][3][8][9] |
| Shelf Life | 12 months from date of delivery when stored properly | [9] |
| CAS Number | 1609659-01-9, 1809356-72-6 | [2][3][9] |
Mechanism of Action and Applications
The utility of this compound stems from its dual reactivity. The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues of proteins and peptides to form a stable thioether bond.[5][6] This reaction is most efficient at a pH range of 6.5-7.5.[5][9] Following the thiol-maleimide conjugation, the TCO group is available for a highly efficient and rapid bioorthogonal reaction with a tetrazine-modified molecule.[3][10] This "click" reaction, an inverse electron-demand Diels-Alder cycloaddition, proceeds without the need for a copper catalyst and is one of the fastest bioorthogonal reactions known.[3][9][10]
This two-step process is highly advantageous in several applications:
-
Antibody-Drug Conjugates (ADCs): In ADC development, an antibody is first functionalized with the maleimide end of the linker. Subsequently, a potent cytotoxic drug modified with a tetrazine can be "clicked" onto the TCO group of the antibody-linker conjugate.[1][11] This modular approach allows for the precise attachment of drugs to antibodies.
-
Protein and Peptide Labeling: Researchers can label proteins or peptides with TCO for subsequent detection or conjugation with other molecules.[1][6] This is particularly useful for applications in proteomics and cellular imaging.
-
PROTACs: this compound can be used as a PEG-based linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[12]
-
Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for various biotechnological applications.[9]
Experimental Protocols
The following are generalized protocols for the use of this compound in protein labeling. It is crucial to optimize these protocols for each specific application.
Materials and Reagents
-
Protein or peptide with available cysteine residues
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other amine-free and thiol-free buffer, pH 6.5-7.5. Degassing the buffer is recommended.[9]
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Desalting column for purification.
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the initial step of conjugating the maleimide group of the linker to a thiol-containing biomolecule.
Detailed Steps:
-
Protein Preparation:
-
Dissolve the protein or peptide in the reaction buffer at a concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-100 fold molar excess of TCEP and incubating for 20-60 minutes at room temperature.[13] Remove excess TCEP using a desalting column.
-
-
Linker Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.[9]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted linker using a desalting column or dialysis.[9]
-
Protocol 2: TCO-Tetrazine Click Chemistry
This protocol outlines the second step, where the TCO-labeled biomolecule is conjugated to a tetrazine-modified molecule.
Detailed Steps:
-
Prepare Reactants:
-
Have the purified TCO-labeled protein (from Protocol 1) and the tetrazine-modified molecule ready in a suitable buffer.
-
-
Click Reaction:
-
Final Product:
-
The resulting bioconjugate is now ready for purification (if necessary) or for use in downstream applications. The conjugate can be stored at 4°C.[9]
-
Stability of TCO-labeled Proteins
The stability of the TCO group on the labeled protein is an important consideration. One study reported that a TCO-modified IgG lost about 10.5% of its reactivity towards tetrazines when stored at 4°C for 4 weeks and 7% when stored at -20°C in a phosphate (B84403) buffer at pH 7.5.[9] It is advisable to avoid azide (B81097) and thiol-containing buffers for long-term storage.[9]
Conclusion
This compound is a powerful and versatile tool for researchers and drug development professionals. Its heterobifunctional nature, combined with the efficiency of the thiol-maleimide reaction and the rapid kinetics of the TCO-tetrazine click chemistry, enables the straightforward construction of complex and well-defined bioconjugates. The inclusion of a PEG spacer further enhances its utility by improving solubility and reducing steric hindrance. By following the outlined protocols and considering the properties of this linker, scientists can effectively leverage this compound in a wide range of applications, from fundamental biological research to the development of next-generation targeted therapeutics.
References
- 1. TCO-PEG3-maleimide | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. TCO | BroadPharm [broadpharm.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. TCO-PEG3-maleimide Sigma-Aldrich [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Micro- and mid-scale maleimide-based conjugation of cytotoxic drugs to antibody hinge region thiols for tumor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
(S)-TCO-PEG3-maleimide mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of (S)-TCO-PEG3-maleimide
Introduction
This compound is a heterobifunctional crosslinker integral to modern bioconjugation, serving as a molecular bridge in the development of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and diagnostics.[1][2] This molecule's architecture is strategically designed with three distinct chemical entities: an (S)-trans-cyclooctene (TCO) group for bioorthogonal "click chemistry," a maleimide (B117702) group for thiol-specific reactions, and a flexible tri-ethylene glycol (PEG3) spacer.[3][4] This guide provides a comprehensive examination of its mechanism of action, reaction kinetics, and practical application for researchers, scientists, and drug development professionals.
Core Mechanism of Action: A Two-Step Orthogonal Strategy
The power of this compound lies in its dual-reactivity, which facilitates a precise, two-step conjugation process. This allows for the controlled assembly of complex biomolecular structures.[5]
Maleimide-Thiol Conjugation
The first step typically involves the reaction of the maleimide group with a free sulfhydryl (thiol) group, most commonly found on the side chain of a cysteine residue within a protein or peptide.[3]
-
Reaction Type: The underlying mechanism is a Michael addition, where the nucleophilic thiol attacks the electron-deficient double bond of the maleimide ring.[6][7] This forms a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[6][8]
-
Selectivity and Conditions: This reaction is highly selective for thiols over other functional groups like amines, particularly within a pH range of 6.5 to 7.5.[8][9][10] At neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[8] The reaction proceeds efficiently under mild, physiological conditions without the need for a catalyst.[6][8]
-
Side Reactions: It is critical to control the pH, as the maleimide ring is susceptible to hydrolysis at pH values above 7.5, which opens the ring to form an unreactive maleamic acid derivative.[6][9]
TCO-Tetrazine Ligation (Bioorthogonal Click Chemistry)
Once the TCO moiety is attached to the first molecule via the maleimide-thiol reaction, it is ready for the second step: a highly specific and rapid reaction with a tetrazine-functionalized molecule.
-
Reaction Type: This is an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[11][12] The strained double bond of the TCO ring acts as a dienophile, reacting with the tetrazine to form a stable dihydropyridazine (B8628806) bond, releasing nitrogen gas as the only byproduct.[12][13]
-
Bioorthogonality: The TCO-tetrazine reaction is bioorthogonal, meaning it occurs with high efficiency and specificity in complex biological environments without interfering with native cellular processes.[13][14] Unlike some other click chemistry reactions, it does not require a cytotoxic copper catalyst.[13]
-
Kinetics: The iEDDA ligation is the fastest bioorthogonal reaction currently known, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹.[12][15] This allows for efficient labeling at very low, micromolar or even nanomolar, concentrations.[9][13]
The Role of the PEG3 Spacer
The discrete three-unit polyethylene (B3416737) glycol (PEG3) chain is not merely a linker but a critical component that enhances the overall properties of the conjugate.[16][17]
-
Enhanced Hydrophilicity: The PEG3 spacer is inherently water-soluble and imparts this hydrophilic character to the entire conjugate.[16][18] This is crucial for improving the solubility and preventing the aggregation of conjugates, especially when linking to hydrophobic payloads like cytotoxic drugs in ADCs.[17][19]
-
Spatial Separation and Steric Hindrance Reduction: The defined length of the PEG3 spacer (approximately 14.5 Å) provides consistent and critical spatial separation between the two conjugated molecules.[16][18] This minimizes the risk of steric hindrance, which could otherwise impair the biological activity of either component, for example, by preventing a drug payload from blocking an antibody's antigen-binding site.[16][17]
-
Improved Pharmacokinetics: By increasing the hydrodynamic volume of the conjugate, even short PEG spacers can reduce renal clearance, leading to a longer circulation half-life and an improved therapeutic window.[16][18]
The Significance of (S)-Stereochemistry
The stereochemistry of the TCO ring significantly influences its reactivity. Substituents on the ring can exist in either an axial or equatorial position.[20]
-
(S)-TCO vs. (R)-TCO: The (S)-TCO isomer corresponds to the substituent being in a more stable, lower-energy equatorial conformation. The (R)-TCO isomer places the substituent in an axial position, which introduces greater ring strain.[20]
-
Reactivity Impact: This increased ring strain in the axial isomer pre-distorts the molecule into a conformation closer to the reaction's transition state, thereby lowering the activation energy.[20] Consequently, the axial isomer (often designated R) is significantly more reactive, with reaction rates up to four times higher than the equatorial (S) isomer.[20] While the (S) isomer is less reactive than the (R) isomer, it is still highly effective for most applications and may offer a trade-off between reactivity and stability.[21]
Quantitative Data
The following table summarizes key quantitative parameters associated with the reactive moieties of this compound.
| Parameter | Value | Significance |
| Maleimide-Thiol Reaction Selectivity | ~1,000-fold higher for thiols vs. amines at pH 7[8][9] | Allows for highly specific conjugation to cysteine residues under physiological conditions. |
| TCO-Tetrazine Second-Order Rate Constant (k₂) | Up to 1 x 10⁶ M⁻¹s⁻¹ (dependent on tetrazine structure)[12][15] | Extremely rapid kinetics enable efficient conjugation at low biomolecule concentrations. |
| PEG3 Spacer Arm Length | ~14.5 Å[18] | Provides sufficient spatial separation to minimize steric hindrance between conjugated molecules. |
| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5[3][9][10] | Maximizes reaction efficiency and selectivity while minimizing hydrolysis of the maleimide ring. |
Experimental Protocols
The following are generalized protocols for a two-step conjugation workflow. Optimization may be required for specific molecules.
Protocol 1: Labeling of a Thiol-Containing Protein with this compound
-
Protein Preparation:
-
If necessary, reduce disulfide bonds in the protein using a 10- to 20-fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent by buffer exchange into a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2) using a desalting spin column.[9] The final protein concentration should be 1-5 mg/mL.[9]
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in a water-miscible organic solvent such as DMSO or DMF to a concentration of 5-20 mM.[9]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unreacted this compound from the TCO-labeled protein using a desalting spin column or dialysis.[9]
-
-
Characterization:
-
Confirm successful conjugation and determine the degree of labeling using mass spectrometry (MS) or SDS-PAGE analysis.
-
Protocol 2: TCO-Tetrazine Bioorthogonal Ligation
-
Reactant Preparation:
-
Ensure the TCO-labeled protein from Protocol 1 and the tetrazine-functionalized molecule (e.g., fluorescent probe, drug) are in a compatible buffer (e.g., PBS, pH 7.4).
-
-
Ligation Reaction:
-
Add the tetrazine-functionalized molecule to the TCO-labeled protein. A 1.1- to 5-fold molar excess of the tetrazine reagent is typically sufficient due to the rapid kinetics.[9]
-
-
Incubation:
-
Allow the reaction to proceed for 30-60 minutes at room temperature.[9] The reaction is often complete in a much shorter time.
-
-
Analysis:
-
The final conjugate can be analyzed immediately. If necessary, any excess tetrazine reagent can be removed via desalting or size-exclusion chromatography.
-
Mandatory Visualizations
Caption: Mechanism of Maleimide-Thiol Conjugation.
Caption: TCO-Tetrazine Bioorthogonal Ligation Mechanism.
Caption: General Experimental Workflow for Bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 9. interchim.fr [interchim.fr]
- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 15. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. books.rsc.org [books.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Application of TCO-PEG3-Maleimide Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the synthesis, chemical properties, and core applications of TCO-PEG3-Maleimide, a heterobifunctional linker essential for the construction of advanced bioconjugates. The document outlines a robust synthetic pathway, experimental protocols for its use, and the fundamental click chemistry mechanism that underpins its utility in fields ranging from proteomics to targeted drug delivery.
Introduction to TCO-PEG3-Maleimide
TCO-PEG3-Maleimide is a powerful crosslinking reagent designed for two-step sequential bioconjugation. It features three key components:
-
Trans-cyclooctene (B1233481) (TCO): A strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry". It engages in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine partners.[1] This reaction proceeds rapidly under physiological conditions without the need for a copper catalyst.[2]
-
Maleimide (B117702): A thiol-reactive functional group that specifically and efficiently forms a stable thioether bond with sulfhydryl groups (-SH), such as those found on cysteine residues in proteins and peptides.[3] This reaction is most selective within a pH range of 6.5-7.5.[4]
-
Polyethylene Glycol (PEG3) Spacer: A short, hydrophilic 3-unit PEG linker that enhances the water solubility of the molecule, reduces the potential for aggregation of the conjugate, and provides a flexible connection to minimize steric hindrance between the conjugated biomolecules.[2][3]
The linker's dual reactivity allows for the precise and controlled assembly of complex molecular architectures, such as antibody-drug conjugates (ADCs), PROTACs, and advanced imaging agents.
Synthetic Pathway and Mechanism
The synthesis of TCO-PEG3-Maleimide is most commonly achieved through the formation of a stable amide bond between an amine-functionalized TCO-PEG precursor and an N-hydroxysuccinimide (NHS) ester-activated maleimide. This standard organic chemistry reaction is efficient and high-yielding.
The pathway involves the nucleophilic attack of the primary amine of TCO-PEG3-Amine on the activated carbonyl carbon of a maleimide-NHS ester, leading to the formation of the desired amide linkage and the release of N-hydroxysuccinimide as a byproduct.
Caption: Synthetic route for TCO-PEG3-Maleimide via amide coupling.
Experimental Protocols
While specific synthesis yields are proprietary and not widely published, the following section details a robust, generalized protocol for the synthesis of the linker based on established chemical principles. Additionally, a standard protocol for the subsequent conjugation of the linker to a thiol-containing protein is provided.
Protocol 1: Synthesis of TCO-PEG3-Maleimide
This protocol describes the chemical synthesis of the linker from its precursors.
Materials:
-
TCO-PEG3-Amine
-
Maleimidopropionic acid N-hydroxysuccinimide ester (Mal-Prop-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reverse-phase HPLC system for purification
-
Lyophilizer
-
NMR and Mass Spectrometer for characterization
Methodology:
-
Reagent Preparation: Allow all reagents to warm to room temperature. Under an inert atmosphere (e.g., argon or nitrogen), dissolve TCO-PEG3-Amine (1.0 equivalent) in anhydrous DMF.
-
Reaction Setup: In a separate vial, dissolve Maleimidopropionic acid NHS ester (1.1 equivalents) in anhydrous DMF.
-
Amine Acylation: Add the Maleimidopropionic acid NHS ester solution dropwise to the TCO-PEG3-Amine solution. Add TEA or DIPEA (2.0 equivalents) to the reaction mixture to act as a base.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Protect the reaction from light.
-
Monitoring: Monitor the reaction progress by LC-MS to observe the consumption of the starting materials and the formation of the desired product mass.
-
Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using reverse-phase HPLC.
-
Characterization & Storage: Combine the pure fractions and lyophilize to obtain the final TCO-PEG3-Maleimide product as a solid or oil. Confirm the structure and purity by ¹H NMR and Mass Spectrometry. Store the final product at -20°C, desiccated and protected from light.
Protocol 2: Conjugation of TCO-PEG3-Maleimide to a Cysteine-Containing Protein
This protocol outlines the standard procedure for labeling a protein with the synthesized linker.
Methodology:
-
Protein Preparation: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column, exchanging the protein into a sulfhydryl-free buffer (e.g., phosphate-buffered saline) at pH 6.5-7.5.[5]
-
Linker Preparation: Immediately before use, prepare a stock solution of TCO-PEG3-Maleimide (e.g., 5-20 mM) in an anhydrous water-miscible solvent like DMSO or DMF.[1]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG3-Maleimide solution to the protein solution.[1][5]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or for 2-8 hours at 4°C, protected from light.[1] Gentle mixing may be applied.
-
Purification: Remove excess, unreacted TCO-PEG3-Maleimide linker using a desalting column (size-exclusion chromatography) or dialysis.[5]
-
Characterization: Determine the degree of labeling (DOL) using mass spectrometry. The TCO-labeled protein is now ready for reaction with a tetrazine-modified molecule.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the successful application of the TCO-PEG3-Maleimide linker.
Table 1: Recommended Reaction Conditions for Protein Labeling
| Parameter | Value/Condition | Rationale | Source(s) |
|---|---|---|---|
| pH Range | 6.5 - 7.5 | Maximizes reactivity with thiols while minimizing maleimide hydrolysis and reaction with amines. | [2][4] |
| Linker Molar Excess | 10-20 fold | Drives the reaction to completion for efficient labeling of the protein. | [1][5] |
| Reaction Time | 1-4 hours (Room Temp) | Sufficient time for conjugation without significant degradation. | [1] |
| 2-8 hours (4°C) | Slower kinetics at lower temperature may require longer incubation. | [1] |
| Solvent for Linker | Anhydrous DMSO or DMF | Ensures linker stability and solubility before addition to the aqueous reaction buffer. |[1][5] |
Table 2: Physicochemical Properties of TCO-PEG3-Maleimide & Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Form | Source(s) |
|---|---|---|---|---|
| TCO-PEG3-Amine | C₁₉H₃₆N₂O₅ | 372.5 | Colorless to yellow oil | [6] |
| TCO-PEG3-Maleimide | C₂₆H₄₁N₃O₈ | 523.62 | Colorless oil |[2] |
Mechanism of Action: The TCO-Tetrazine Click Reaction
The ultimate function of the TCO-labeled biomolecule is its rapid and specific reaction with a tetrazine-functionalized partner. This bioorthogonal ligation is a cornerstone of modern bioconjugation.
Caption: Two-step bioconjugation workflow using TCO-PEG3-Maleimide.
The reaction proceeds via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The high ring strain of the trans-cyclooctene makes it an exceptionally reactive dienophile, which rapidly and irreversibly reacts with the electron-poor tetrazine diene.[4] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) linkage and permanently joining the two molecules.[7] The kinetics of this reaction are unparalleled by most other bioorthogonal pairs, enabling efficient conjugation even at low micromolar concentrations.[4]
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Core Function of the PEG3 Spacer in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Linkers in Bioconjugation
Bioconjugation, the covalent coupling of two or more molecules where at least one is a biomolecule, is a foundational technology in modern medicine and research. The development of sophisticated therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) hinges on the precise connection of distinct molecular entities. The linker, the chemical bridge connecting these components, is a critical design element that profoundly influences the solubility, stability, pharmacokinetics, and overall efficacy of the final conjugate.
Among the most versatile and widely adopted linkers are those based on polyethylene (B3416737) glycol (PEG). PEG is a non-toxic, non-immunogenic, and highly hydrophilic polymer renowned for its ability to enhance the biopharmaceutical properties of conjugated molecules. While long, polydisperse PEG chains have been utilized for decades in "PEGylation" to extend the half-life of protein drugs, the use of short, discrete PEG (dPEG®) spacers, such as the tri-ethylene glycol (PEG3) spacer, provides a more controlled and nuanced approach to optimizing bioconjugate performance. This guide offers an in-depth examination of the structure, properties, and strategic applications of the PEG3 spacer in modern bioconjugation.
The PEG3 Spacer: Structure and Intrinsic Properties
The PEG3 spacer is a monodisperse compound composed of three repeating ethylene (B1197577) glycol units. Unlike traditional, polydisperse PEG polymers, which consist of a mixture of different chain lengths, a discrete PEG3 linker possesses a precisely defined molecular weight and length. This uniformity is crucial for the batch-to-batch reproducibility and consistent performance of complex biotherapeutics. The core properties of the PEG3 spacer directly translate into its functional advantages in bioconjugation.
Enhanced Hydrophilicity
The repeating ethylene glycol units make the PEG3 spacer inherently water-soluble. When conjugated to a hydrophobic molecule, such as a potent cytotoxic payload in an ADC, the PEG3 spacer imparts a hydrophilic character to the entire conjugate. This is a primary mechanism for improving solubility and preventing the aggregation that often plagues bioconjugates with high drug loading.
Defined Length and Spatial Separation
As a discrete entity, the PEG3 spacer provides a known and consistent distance between the conjugated molecules. This spatial separation is crucial for minimizing steric hindrance, which can otherwise impair the biological function of one or both components. For instance, it can prevent a bulky drug payload from interfering with the antigen-binding site of an antibody.
Biocompatibility and Low Immunogenicity
PEG, in general, is well-known for its biocompatibility and low immunogenicity. The PEG3 spacer, being a small, defined structure, is not typically recognized by the immune system, reducing the risk of an adverse immune response to the bioconjugate.
Quantitative Data on the Impact of PEG3 Spacers
The inclusion of a PEG3 spacer has a quantifiable impact on the physicochemical properties and biological performance of a bioconjugate. The following tables summarize key quantitative data.
| Property | Value | Significance in Bioconjugation | Reference(s) |
| Molecular Weight | ~180.27 g/mol | Adds minimal mass to the conjugate, which is advantageous for maintaining the biological activity of the parent molecule. | |
| Spacer Arm Length | ~10.5 - 12 Å | Provides sufficient spatial separation to reduce steric hindrance between the conjugated molecules. | |
| Solubility | High in aqueous and many organic solvents | Facilitates conjugation reactions in various buffer systems and improves the solubility of the final bioconjugate. |
| Application/Molecule | Spacer Length | Observation | Reference(s) |
| ADC Aggregation | Trastuzumab-MMAD Conjugate | A PEG2 linker allowed for a higher Drug-to-Antibody Ratio (DAR) compared to a PEG8 linker, which was associated with increased aggregation. | |
| ADC Pharmacokinetics | ZHER2-Affibody-MMAE Conjugate | A 4 kDa PEG linker extended the half-life by 2.5-fold compared to a non-PEG linker, while a 10 kDa PEG extended it 11.2-fold but with a 22-fold reduction in in-vitro cytotoxicity. | |
| Radiopharmaceutical Biodistribution | 68Ga-NOTA-RM26 (Bombesin analog) | A PEG3 spacer showed lower liver uptake in vivo compared to other PEG lengths tested. | |
| PROTAC Efficacy | BRD4 Degrader | Linker length is critical; a study showed that a 4-atom PEG linker was optimal for BRD4 degradation, while longer or shorter linkers were less effective. |
Key Applications of the PEG3 Spacer
The unique properties of the PEG3 spacer make it a valuable tool in a wide range of bioconjugation applications, most notably in the development of ADCs and PROTACs.
Antibody-Drug Conjugates (ADCs)
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific tumor antigen. The linker is a critical component that ensures the ADC remains stable in circulation but releases the payload inside the target cancer cell.
-
Counteracting Hydrophobicity: Many highly potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, loss of efficacy, and rapid clearance from circulation, especially at higher drug-to-antibody ratios (DARs). The inclusion of a hydrophilic PEG3 spacer is a key strategy to mitigate this hydrophobicity, improving the overall solubility, stability, and pharmacokinetic profile of the ADC.
-
Improving Pharmacokinetics: Even short PEG spacers can increase the hydrodynamic volume of the ADC, which reduces renal clearance and contributes to a longer circulation half-life. This extended exposure can lead to greater accumulation of the ADC in tumor tissue.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker plays a pivotal role in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Short, discrete PEG linkers like PEG3 are frequently incorporated into PROTAC design to provide the optimal spatial orientation between the two ligands.
-
Enhancing Solubility and Permeability: The PEG spacer increases the water solubility of the PROTAC molecule, which can positively influence cell permeability and oral absorption.
Experimental Protocols
The choice of conjugation chemistry depends on the available functional groups on the biomolecule and the payload. Heterobifunctional PEG3 linkers are commonly used to connect two different reactive moieties.
Protocol 1: Amine-to-Carboxyl Conjugation (EDC/NHS Chemistry)
This protocol describes the conjugation of a molecule with a free primary amine to a biomolecule containing carboxyl groups (e.g., C-terminus or Asp/Glu residues of a peptide).
A. Materials and Reagents:
-
Peptide/Protein with accessible carboxyl groups
-
Amine-PEG3-Functionalized Molecule (e.g., Drug-PEG3-NH2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Conjugation Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Purification System: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC)
B. Reagent Preparation:
-
Biomolecule Solution: Dissolve the carboxyl-containing biomolecule in Activation Buffer to a concentration of 1-5 mg/mL.
-
EDC/NHS Solution: Prepare fresh solutions of EDC and NHS in ultrapure water or Activation Buffer immediately before use. A typical stock concentration is 10-50 mg/mL.
-
PEG3-Amine Solution: Dissolve the Amine-PEG3 molecule in Conjugation Buffer.
C. Experimental Procedure:
-
Activation: To the dissolved biomolecule solution, add EDC and NHS. A common starting molar ratio is 1:2:5 (Biomolecule:EDC:NHS). Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a semi-stable NHS ester.
-
Conjugation: Immediately add a 10- to 50-fold molar excess of the dissolved Amine-PEG3 molecule to the activated biomolecule solution. Adjust the pH to 7.2-7.5 if necessary.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
Purification: Purify the conjugate using SEC or RP-HPLC to remove unreacted reagents and byproducts.
Protocol 2: Thiol-to-Maleimide Conjugation
This protocol is highly specific for conjugating a maleimide-activated PEG3 linker to a free thiol group (sulfhydryl), such as a cysteine residue on a protein or peptide.
A. Materials and Reagents:
-
Protein/Peptide with at least one free cysteine residue
-
Maleimide-PEG3-Functionalized Molecule (e.g., Drug-PEG3-Maleimide)
-
Conjugation Buffer: Thiol-free buffer, such as PBS, adjusted to pH 6.5-7.5
-
(Optional) Reducing Agent: TCEP or DTT if reduction of disulfide bonds is needed
-
Quenching Solution: 100 mM L-cysteine or beta-mercaptoethanol
-
Purification System: SEC or RP-HPLC
B. Reagent Preparation:
-
Protein/Peptide Solution: Dissolve the biomolecule in Conjugation Buffer to a concentration of 1-10 mg/mL. If necessary, treat with a reducing agent to expose free thiols and subsequently remove the reducing agent using a desalting column.
-
Maleimide-PEG3 Solution: Dissolve the Maleimide-PEG3-functionalized molecule in a water-miscible organic solvent like DMSO and then dilute in Conjugation Buffer immediately before use.
C. Experimental Procedure:
-
Conjugation: Add a 10- to 20-fold molar excess of the Maleimide-PEG3 solution to the protein/peptide solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the Quenching Solution to cap any unreacted maleimide (B117702) groups and incubate for 30 minutes.
-
Purification: Purify the conjugate using SEC or RP-HPLC.
Characterization of PEG3-Containing Bioconjugates
Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final bioconjugate.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is used to assess the purity of the conjugate, detect aggregation, and separate the conjugate from unreacted starting materials. A successful conjugation will result in a peak that elutes earlier than the unconjugated biomolecule.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. The attachment of a PEG3 spacer will typically decrease the retention time of a hydrophobic molecule, providing evidence of successful conjugation.
Mass Spectrometry (MS)
Mass spectrometry provides a direct measurement of the molecular weight of the bioconjugate, confirming the covalent attachment of the PEG3-payload moiety. Techniques such as MALDI-TOF or ESI-MS can be used to determine the exact mass and calculate the drug-to-antibody ratio (DAR) in ADCs.
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The discrete PEG3 spacer is a powerful and versatile tool in the field of bioconjugation. Its unique combination of hydrophilicity, defined length, and biocompatibility allows drug development professionals to rationally design and optimize complex biotherapeutics. By improving solubility, reducing aggregation, minimizing steric hindrance, and enhancing pharmacokinetic profiles, the PEG3 spacer directly addresses many of the critical challenges encountered in the development of ADCs, PROTACs,
The Role of Trans-cyclooctene (TCO) in Click Chemistry: An In-depth Technical Guide
In the landscape of bioconjugation and drug development, the emergence of click chemistry has been transformative, offering reactions that are highly efficient, selective, and biocompatible. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) group and a tetrazine (Tz) moiety has garnered significant attention. This technical guide provides a comprehensive exploration of the TCO group's central role in this powerful bioorthogonal reaction, tailored for researchers, scientists, and drug development professionals.
Core Principles: The TCO-Tetrazine Ligation
The TCO-tetrazine reaction is a cornerstone of third-generation click chemistry, prized for its exceptionally rapid kinetics and its ability to proceed under physiological conditions without the need for a catalyst.[1][] The reaction mechanism is a two-step process:
-
Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition: The reaction is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[3][4] The high ring strain of the TCO group raises the energy of its highest occupied molecular orbital (HOMO), leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the tetrazine, which in turn dramatically accelerates the reaction.[5]
-
Retro-Diels-Alder Reaction: The initial cycloaddition forms a highly unstable tricyclic intermediate that rapidly undergoes a retro-Diels-Alder reaction.[3] This step involves the irreversible elimination of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) product.[4] The release of N₂ is a key thermodynamic driving force, ensuring the reaction proceeds to completion.[6]
This reaction is bioorthogonal, meaning the TCO and tetrazine groups are abiotic and do not interact with naturally occurring functional groups in biological systems, ensuring high specificity.[4][6]
Quantitative Data: Reaction Kinetics and Stability
The efficacy of the TCO-tetrazine ligation is quantified by its second-order rate constant (k₂), which is among the fastest known for bioorthogonal reactions.[5][7] The reaction rate is influenced by the specific structures of both the TCO and tetrazine partners.[7]
| TCO Derivative | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| trans-cyclooctene (TCO) | 3,6-diphenyl-s-tetrazine | ~2,000 (in 9:1 methanol/water) | [8] |
| s-TCO | 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 ± 40,000 | [9] |
| d-TCO | 3,6-dipyridyl-s-tetrazine derivative | 366,000 ± 15,000 | [10][11] |
| axial-5-hydroxy-TCO | 3,6-dipyridyl-s-tetrazine derivative | 70,000 ± 2,000 | [9] |
| Diol-derivatized a-TCO | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | [9] |
A critical factor in experimental design is the stability of the TCO group, as it can isomerize to the unreactive cis-cyclooctene. This can be influenced by factors such as the presence of thiols.[12][13]
| TCO Derivative | Stability Characteristics | Reference |
| TCO | Can isomerize to the unreactive cis-isomer in the presence of thiols and copper-containing proteins. | [13] |
| s-TCO | Isomerizes rapidly in the presence of high thiol concentrations (30 mM). | [9] |
| d-TCO | Crystalline, bench-stable solids that are stable in aqueous solution, blood serum, and in the presence of thiols. | [10][11] |
| TCO | In biological environments, especially in the presence of thiols, the stability is characterized as TCO > TCO. | [12][14] |
Experimental Protocols
The following are detailed methodologies for common experimental procedures involving TCO-mediated click chemistry.
Protocol 1: Labeling of a Protein with a TCO-NHS Ester
This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-N-hydroxysuccinimide (NHS) ester.
-
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5)
-
TCO-PEGn-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column
-
-
Procedure:
-
Buffer Exchange: Prepare the protein at a concentration of 1-5 mg/mL in the Reaction Buffer. If the original buffer contains primary amines (e.g., Tris), a buffer exchange is necessary using a desalting spin column.[6]
-
TCO-NHS Ester Solution Preparation: Immediately before use, dissolve the TCO-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6][15]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[5][6] Incubate for 1-2 hours at room temperature with gentle mixing.[6]
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[15] Incubate for 15 minutes at room temperature.[6]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting spin column or dialysis.[15][16]
-
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
This protocol details the ligation of a TCO-labeled protein with a tetrazine-labeled protein.
-
Materials:
-
TCO-labeled protein (from Protocol 1)
-
Tetrazine-labeled protein
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Reactant Combination: Mix the TCO-labeled protein and the tetrazine-labeled protein in the Reaction Buffer. A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-functionalized protein (1.05-1.5 molar equivalents) can be used for optimal results.[3][15]
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[4][15] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by following the decrease in the tetrazine's absorbance peak between 510 and 550 nm.[17][18]
-
Purification: If necessary, the resulting conjugate can be purified by size-exclusion chromatography.[15]
-
Visualizations: Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows in TCO-mediated click chemistry.
References
- 1. TCO | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 15. interchim.fr [interchim.fr]
- 16. benchchem.com [benchchem.com]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
A Technical Guide to the Stereochemical Dichotomy of (S)- and (R)-trans-Cyclooctene in Bioorthogonal Chemistry
For Immediate Release
A Comprehensive Analysis of (S)-TCO and (R)-TCO for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical stereochemical differences between (S)- and (R)-trans-cyclooctene (TCO) and their profound impact on the kinetics and efficacy of the inverse-electron-demand Diels-Alder (IEDDA) reaction, a cornerstone of modern bioorthogonal chemistry. Understanding these nuances is paramount for the rational design and successful implementation of TCO-based reagents in applications ranging from live-cell imaging to targeted drug delivery and the development of antibody-drug conjugates (ADCs).
The Core Principle: Axial vs. Equatorial Substitution and its Impact on Reactivity
The defining difference between (S)- and (R)-TCO lies in the spatial orientation of the substituent on the cyclooctene (B146475) ring. In the context of the commonly used 5-hydroxy-trans-cyclooctene, the (S)-isomer corresponds to an equatorial position of the hydroxyl group, while the (R)-isomer has an axial hydroxyl group. This seemingly subtle variation in stereochemistry has significant consequences for the molecule's ground-state energy and, therefore, its reactivity.
The axial substituent in (R)-TCO introduces greater ring strain compared to the more stable equatorial conformation of (S)-TCO.[1] Density functional theory (DFT) calculations have quantified this, showing the axial isomer to be approximately 1.1 kcal/mol higher in energy.[1][2] This increased ground-state energy means the axial isomer is energetically closer to the transition state of the IEDDA reaction, thereby lowering the activation energy and dramatically accelerating the reaction rate.[1]
Experimentally, the (R)-TCO isomer (axial) has been shown to react up to four times faster with tetrazine partners than the (S)-TCO isomer (equatorial).[1][2] This enhanced reactivity of the axial isomer is a critical consideration for applications that demand rapid kinetics, especially when working with low concentrations of reactants, such as in in vivo pretargeting strategies.[1]
Quantitative Comparison of Reaction Kinetics
The difference in reactivity between (S)-TCO and (R)-TCO is quantitatively expressed by the second-order rate constant (k₂). Below is a summary of experimentally determined rate constants for the reaction of these isomers with various tetrazine derivatives.
| TCO Isomer | Substituent Position | Tetrazine Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| (S)-5-hydroxy-TCO | Equatorial | 3,6-dipyridyl-s-tetrazine | 22,600 ± 40 | Not Specified | [3] |
| (R)-5-hydroxy-TCO | Axial | 3,6-dipyridyl-s-tetrazine derivative | 70,000 ± 2,000 | Not Specified | [1] |
| (R)-5-hydroxy-TCO | Axial | 3,6-di(2-pyridyl)-s-tetrazine derivative | 273,000 | PBS, 37°C | [4] |
| Diol-derivatized a-TCO | Axial | 3,6-dipyridyl-s-tetrazine derivative | 150,000 ± 8,000 | Not Specified | [2] |
Experimental Protocols
Synthesis of (S)- and (R)-TCO via Photochemical Isomerization
The most common method for synthesizing trans-cyclooctenes is the photochemical isomerization of their cis-isomers. This process typically yields a mixture of the equatorial and axial diastereomers, which then require separation.
Materials:
-
cis-cyclooct-4-enol
-
Methyl benzoate (B1203000) (sensitizer)
-
Anhydrous, degassed solvent (e.g., cyclohexane (B81311) or a 9:1 mixture of Et₂O/hexanes)
-
Silver nitrate (B79036) (AgNO₃)
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution
-
Quartz reaction flask
-
UV lamp (254 nm)
-
Peristaltic pump
-
Chromatography column
Methodology:
-
Preparation of AgNO₃/Silica Gel: Prepare a slurry of silica gel in a solution of AgNO₃ in water. Evaporate the water under reduced pressure to obtain a free-flowing powder.
-
Flow Photoreactor Setup: Pack a chromatography column with a base layer of silica gel, followed by a layer of the prepared AgNO₃/silica gel.[5][6] Set up a closed-loop system where a solution from a quartz reaction flask is pumped through the column and back into the flask.[5]
-
Photoisomerization: Dissolve cis-cyclooct-4-enol and the sensitizer (B1316253) (methyl benzoate) in the chosen solvent within the quartz flask. Irradiate the solution with the UV lamp while continuously circulating it through the AgNO₃/silica gel column.[5] The trans-isomer is selectively retained by the silver nitrate, driving the equilibrium towards the trans-product.[5][7]
-
Monitoring the Reaction: The reaction progress can be monitored by taking aliquots from the solution and analyzing the disappearance of the cis-isomer by GC.
-
Elution of the trans-Isomers: Once the cis-isomer is consumed, wash the column with fresh solvent. Elute the complexed trans-cyclooctenes from the AgNO₃/silica gel by washing the column with an ammonium hydroxide solution. This liberates the TCOs from the silver ions.[5]
-
Purification: The resulting mixture of (S)- and (R)-TCO is then purified and the diastereomers are separated using flash column chromatography. The photoisomerization of cis-cyclooct-4-enol typically yields equatorial and axial diastereomers in a 2.2:1 ratio.[2]
Kinetic Analysis using Stopped-Flow Spectrophotometry
This technique is ideal for measuring the fast reaction rates of TCO-tetrazine ligations by monitoring the disappearance of the tetrazine's characteristic absorbance.
Materials:
-
(S)-TCO or (R)-TCO stock solution in DMSO.
-
Tetrazine derivative stock solution in DMSO (e.g., 3,6-di-(2-pyridyl)-s-tetrazine).
-
Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Stopped-flow spectrophotometer.
Methodology:
-
Reagent Preparation: On the day of the experiment, dilute the stock solutions of TCO and tetrazine in the reaction buffer to their final concentrations. To achieve pseudo-first-order kinetics, the concentration of the TCO isomer should be at least 10-fold higher than the tetrazine concentration.[1]
-
Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C). Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically between 510-550 nm).[1][8]
-
Measurement: Load the TCO and tetrazine solutions into the separate syringes of the instrument.[8] Rapidly mix the solutions and initiate data acquisition, recording the decrease in absorbance over time as the tetrazine is consumed.[1]
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs).[1]
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [TCO], where [TCO] is the concentration of the TCO isomer that is in excess.[1]
-
For enhanced accuracy, repeat the experiment at several different concentrations of the TCO derivative and plot k_obs versus [TCO]. The slope of the resulting line will be the second-order rate constant, k₂.
-
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the IEDDA reaction mechanism, a typical bioconjugation workflow, and the logical relationship in selecting the appropriate TCO isomer.
Caption: Mechanism of the inverse-electron-demand Diels-Alder (IEDDA) reaction.
Caption: General workflow for protein labeling using TCO-tetrazine ligation.
Caption: Logical decision process for selecting between (R)-TCO and (S)-TCO.
Conclusion
The stereochemistry of trans-cyclooctene (B1233481) is a critical determinant of its reactivity in bioorthogonal chemistry. The axial orientation of the substituent in (R)-TCO results in increased ring strain and significantly faster reaction kinetics compared to the equatorial (S)-TCO isomer. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to make informed decisions when selecting and utilizing these powerful chemical tools. By understanding and leveraging the distinct properties of (S)- and (R)-TCO, scientists can optimize their bioconjugation strategies for a wide array of applications in chemical biology and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. benchchem.com [benchchem.com]
- 5. Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo isomerization of cis‐cyclooctene to trans‐cyclooctene: Integration of a micro‐flow reactor and separation by specific adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
(S)-TCO-PEG3-maleimide CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-TCO-PEG3-maleimide, a heterobifunctional linker crucial for advanced bioconjugation strategies in research and drug development. This document details its chemical properties, supplier information, and protocols for its application, particularly in the construction of antibody-drug conjugates (ADCs).
Introduction to this compound
This compound is a key reagent in the field of bioorthogonal chemistry. It features a strained (S)-trans-cyclooctene (TCO) group and a maleimide (B117702) moiety, connected by a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. This unique architecture allows for a two-step conjugation strategy with exceptional control and efficiency.
The TCO group participates in an inverse-electron-demand Diels-Alder cycloaddition (IEDDA) with a tetrazine-functionalized molecule. This "click chemistry" reaction is known for its remarkably fast kinetics and high specificity, proceeding rapidly under physiological conditions without the need for a catalyst. The maleimide group, on the other hand, selectively reacts with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The PEG3 spacer enhances aqueous solubility and reduces potential steric hindrance between the conjugated molecules.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below. It is important to note that while the CAS number for the racemic or unspecified mixture of TCO-PEG3-maleimide is commonly cited, a specific CAS number for the (S)-enantiomer is not consistently provided by all suppliers. MedchemExpress, a supplier of the (S)-isomer, provides the catalog number HY-133477.[1][2]
| Property | Value | Reference |
| Chemical Name | This compound | MedchemExpress |
| Catalog Number | HY-133477 | MedchemExpress[2] |
| CAS Number | 1609659-01-9 (unspecified stereochemistry) | Conju-Probe[3], TCI America[4], AWS[5] |
| 1809356-72-6 (unspecified stereochemistry) | MedchemExpress[6] | |
| Molecular Formula | C₂₄H₃₇N₃O₈ | MedchemExpress[1] |
| Molecular Weight | 495.57 g/mol | MedchemExpress[1] |
| Appearance | Colorless to slightly yellow oil | AWS[5] |
| Purity | >95% (HPLC) | AWS[5] |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | AWS[5] |
| Storage Conditions | -20°C, protect from light | Conju-Probe[3] |
Supplier Information
This compound is a specialized chemical reagent. The following supplier has been identified to explicitly offer the (S)-enantiomer:
Other suppliers offer TCO-PEG3-maleimide without specifying the stereochemistry. Researchers should contact the suppliers directly to confirm the isomeric composition if enantiopurity is critical for their application.
Experimental Protocols
The following protocols provide a general framework for the use of TCO-PEG3-maleimide in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs). These protocols are based on established methods for maleimide-thiol and TCO-tetrazine ligations. Researchers should optimize reaction conditions for their specific antibody, payload, and application.
Conjugation of this compound to a Thiol-Containing Payload
This protocol describes the initial step of reacting the maleimide moiety of the linker with a payload containing a free sulfhydryl group.
Materials:
-
Thiol-containing payload (e.g., a cytotoxic drug)
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Payload Preparation: Dissolve the thiol-containing payload in an appropriate anhydrous solvent to prepare a stock solution.
-
Linker Preparation: Immediately before use, dissolve this compound in the same anhydrous solvent to create a stock solution of known concentration.
-
Conjugation Reaction:
-
In a reaction vessel, add the payload solution to the reaction buffer.
-
Add a 1.1 to 1.5-fold molar excess of the this compound solution to the payload solution.
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification: Purify the resulting TCO-functionalized payload using reverse-phase HPLC to remove unreacted linker and payload.
-
Characterization: Confirm the successful conjugation and purity of the product by LC-MS analysis.
Antibody Reduction and Conjugation with TCO-Functionalized Payload
This protocol outlines the reduction of antibody interchain disulfide bonds to generate free thiols for conjugation with the TCO-functionalized payload.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
TCO-functionalized payload (from Protocol 4.1)
-
Conjugation Buffer: PBS or similar, pH 7.2-7.5, containing EDTA (e.g., 1-2 mM) to prevent re-oxidation of thiols.
-
Quenching solution: N-ethylmaleimide or L-cysteine in conjugation buffer.
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Antibody Reduction:
-
Prepare the antibody at a concentration of 2-10 mg/mL in degassed conjugation buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.
-
Incubate for 30-60 minutes at 37°C to reduce the disulfide bonds.
-
-
Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column or SEC, eluting with degassed conjugation buffer.
-
Conjugation to TCO-Payload:
-
Immediately after purification, add a 3-10 fold molar excess of the purified TCO-functionalized payload to the reduced antibody solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching: Add a quenching solution to cap any unreacted thiol groups on the antibody.
-
Purification of ADC: Purify the resulting ADC using SEC to remove unreacted payload and other small molecules.
-
Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR) and confirm its purity and integrity using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.
Signaling Pathways and Experimental Workflows
The primary utility of this compound is to create bioconjugates. The following diagrams illustrate the logical workflow for creating an antibody-drug conjugate (ADC) using this linker.
Workflow for ADC Synthesis
The synthesis of an ADC using this compound can be conceptualized in a two-stage process. The first stage involves the functionalization of the payload, and the second stage is the conjugation to the antibody.
Caption: Workflow for ADC synthesis using this compound.
Bioorthogonal Ligation Reaction
The core of the "click chemistry" step is the inverse-electron-demand Diels-Alder reaction between the TCO group on the functionalized payload and a tetrazine group on a modified antibody.
Caption: The TCO-tetrazine bioorthogonal ligation reaction.
This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols is recommended.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. TCO-PEG3-Maleimide | 1914971-04-2 | TCI AMERICA [tcichemicals.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 6. medchemexpress.com [medchemexpress.com]
TCO-Tetrazine Ligation: A Technical Guide to a Premier Bioorthogonal Reaction
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the TCO-tetrazine ligation, a cornerstone of bioorthogonal "click chemistry." We will delve into its core principles, showcase its diverse applications in research and drug development, present key quantitative data, and provide detailed experimental protocols.
Core Principles of TCO-Tetrazine Ligation
The power of the TCO-tetrazine ligation lies in its mechanism: an inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] In this [4+2] cycloaddition, the electron-deficient 1,2,4,5-tetrazine (B1199680) ring acts as the diene, reacting with a strained, electron-rich trans-cyclooctene (B1233481) (TCO), the dienophile.[1][2][3] This initial reaction is followed by a retro-Diels-Alder step, which irreversibly eliminates nitrogen gas (N₂), the sole byproduct, to form a stable dihydropyridazine (B8628806) linkage.[1][4][5]
This reaction is renowned for its exceptional speed, high specificity, and biocompatibility.[6][7] It proceeds rapidly under physiological conditions (aqueous buffers, room temperature, neutral pH) without the need for cytotoxic catalysts like copper, making it ideal for use in living cells and whole organisms.[5][7][8]
Key Applications in Research
The unique characteristics of the TCO-tetrazine ligation have led to its widespread adoption across various scientific disciplines.
2.1 Antibody-Drug Conjugates (ADCs) The specificity and biocompatibility of the reaction are ideal for the site-specific conjugation of potent cytotoxic drugs to antibodies.[6] This "click chemistry" approach allows for the creation of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR), which can lead to an improved therapeutic window compared to traditional, more heterogeneous conjugation methods.[9]
2.2 Pretargeted Radionuclide Imaging and Therapy In nuclear medicine, TCO-tetrazine ligation is central to pretargeted imaging strategies, particularly for Positron Emission Tomography (PET).[2][10][11] This approach involves a two-step process: first, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while clearing from circulation.[2] Subsequently, a small, rapidly clearing radiolabeled tetrazine is injected, which "clicks" with the TCO-antibody at the target, providing a high-contrast image.[2][12] This method improves target-to-background ratios and allows the use of short-lived radionuclides.[2]
2.3 Live-Cell Imaging and Labeling The catalyst-free nature of the reaction allows for the labeling and tracking of biomolecules in living cells and organisms without disrupting their natural functions.[6][7] A common strategy is a two-step "pre-targeting" approach where a TCO moiety is first attached to a cellular target (e.g., via a TCO-labeled antibody or metabolic labeling).[8] Then, a tetrazine-fluorophore conjugate is added, which reacts specifically with the TCO, resulting in a fluorescently labeled cell with minimal background signal.[8][13][14]
2.4 Hydrogel Formation The rapid and specific nature of the TCO-tetrazine reaction is well-suited for the in situ formation of biocompatible hydrogels.[6][15] By mixing multi-arm PEG polymers functionalized with TCO and tetrazine respectively, a crosslinked hydrogel network forms almost instantaneously.[15] These hydrogels are used extensively in tissue engineering, 3D cell culture, and as depots for controlled drug delivery.[15][16]
2.5 Drug Delivery and Prodrug Activation The "click-to-release" strategy utilizes TCO-tetrazine chemistry to activate prodrugs at a specific site.[10][11] A drug is masked with a TCO-containing promoiety, rendering it inactive.[17] Upon reaction with a targeted tetrazine, the TCO group is cleaved, releasing the active drug.[10][17] This approach offers precise spatiotemporal control over drug activation, minimizing systemic toxicity.[17]
Quantitative Data Summary
The efficacy of the TCO-tetrazine ligation is underpinned by its exceptional reaction kinetics, which are among the fastest of any bioorthogonal reaction.[6]
Table 1: Comparison of Common Bioorthogonal Ligation Methods
| Feature | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
|---|---|---|---|
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶, typically 800 - 30,000[4][5][9] | ~1[5] | 10 - 10⁴[5] |
| Biocompatibility | Excellent (copper-free)[5] | Excellent (copper-free)[5] | Limited in vivo due to copper cytotoxicity[5] |
| Catalyst Required | No[7] | No[5] | Yes (Copper I)[5] |
| Primary Byproduct | Nitrogen gas (N₂)[4][5] | None[5] | None[5] |
Table 2: Second-Order Rate Constants (k₂) for TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
|---|---|---|---|
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | ~2000[18] | 9:1 Methanol/Water |
| Hydrogen-substituted tetrazines | TCO | up to 30,000[4] | Not specified |
| Diphenyl-s-tetrazine | sTCO (strained TCO) | up to 2.86 x 10⁵[19] | 25 °C in water |
| General TCO-tetrazine | General | > 800[4][7] | Not specified |
| General TCO-tetrazine | General | 1 to 1 x 10⁶[4][20] | General range |
Table 3: Key Parameters for TCO-Tetrazine Ligation in Experimental Setups
| Parameter | Value | Context / Notes |
|---|---|---|
| Reaction pH | 6.0 - 9.0[4][20] | Optimal for ligation reaction in PBS buffer. |
| Reaction Temperature | Room Temperature or 4°C[4] | Longer incubation times are generally required at 4°C. |
| Reaction Time | 15 minutes - 2 hours[4][13][21] | Highly dependent on reactant concentration and specific kinetics. |
| Molar Ratio (Tz:TCO) | 1.05 - 1.5 : 1[21][22] | A slight molar excess of one component is often used to drive the reaction to completion. |
| Spectroscopic Monitoring | Disappearance of absorbance at 510-550 nm[20][21] | The characteristic pink/red color of the tetrazine fades upon reaction. |
Table 4: Representative In Vivo Data for Pretargeted PET Imaging
| Radiotracer | Target/Model | % Injected Dose per Gram (%ID/g) in Tumor | Time Point |
|---|---|---|---|
| Al[¹⁸F]NOTA-labeled tetrazine | CA19.9-expressing BxPC3 xenografts | up to 6.4 | 4 h post-injection |
| ¹⁸F-sTCO-RGD conjugate | U87MG tumor model | 5.3 ± 0.2 | 1 h post-injection |
| ¹⁸F-sTCO-RGD conjugate | U87MG tumor model | 8.9 ± 0.5[19][23] | 4 h post-injection |
| [⁶⁸Ga]11 (tetrazine) | LS174 xenografts (pretargeted with CC49-TCO) | 5.8[2] | Not specified |
Detailed Experimental Protocols
Below are generalized protocols for common applications. Researchers must optimize concentrations, incubation times, and purification methods for their specific systems.
Protocol 1: Protein-Protein Conjugation This protocol describes the labeling of two separate proteins with TCO and tetrazine, respectively, followed by their conjugation.[20][21]
Part A: Activation of Protein 1 with TCO-NHS Ester [21]
-
Protein Preparation: Dissolve or exchange the protein into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.[4] If the buffer contains primary amines (e.g., Tris), a buffer exchange is necessary.[21]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[4]
-
Labeling Reaction: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃ to raise the pH, followed by a 10- to 20-fold molar excess of the TCO-NHS ester stock solution.[4][21]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[21]
-
Purification: Remove excess, unreacted TCO reagent using a spin desalting column or size-exclusion chromatography.[4]
Part B: Activation of Protein 2 with Tetrazine-NHS Ester [21]
-
Protein Preparation: Prepare the second protein solution as described in Part A, step 1.
-
Reagent Preparation: Prepare a stock solution of the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[21]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the tetrazine-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[20]
-
Purification: Purify the tetrazine-labeled protein using a spin desalting column.[20]
Part C: TCO-Tetrazine Ligation [21]
-
Reaction Setup: Mix the purified TCO-activated protein (from Part A) with the tetrazine-activated protein (from Part B) in a 1:1 molar ratio in PBS.[21]
-
Incubation: Incubate the mixture for 1-2 hours at room temperature with gentle rotation.[4][21] The reaction progress can be monitored by the disappearance of the tetrazine's pink/red color.[4][21]
-
Final Product: The protein-protein conjugate is now ready for use or further purification if necessary.
Protocol 2: Labeling of Cell-Surface Proteins for Imaging [13] This protocol outlines a pre-targeting strategy for fluorescently labeling cell-surface proteins.
Materials:
-
Adherent cells expressing the target protein of interest.
-
TCO-functionalized antibody or ligand that binds to the target protein.
-
Cell-impermeable Tetrazine-fluorophore.
-
Cell culture medium and wash buffer (e.g., PBS).
Procedure:
-
Pre-targeting (TCO Labeling): Incubate the cells with the TCO-labeling reagent (e.g., 10 µg/mL of a TCO-antibody) in cell culture medium for 1 hour at 37°C.[13]
-
Wash: Gently wash the cells three times with wash buffer to remove any unbound TCO-reagent.[13]
-
Ligation (Tetrazine Reaction): Add the Tetrazine-fluorophore to the cells at a final concentration of 1-10 µM in fresh culture medium.[8][13]
-
Incubation: Incubate for 15-30 minutes at 37°C.[13]
-
Final Wash: Wash the cells three times with wash buffer to remove unreacted tetrazine-fluorophore.[13]
-
Imaging: Add fresh medium or imaging buffer to the cells and proceed with fluorescence microscopy.[13]
Protocol 3: In Situ Hydrogel Formation [15] This protocol describes the formation of a PEG-based hydrogel via TCO-tetrazine ligation.
Materials:
-
TCO-functionalized multi-arm PEG (e.g., 4-arm PEG-TCO).
-
Tetrazine-functionalized multi-arm PEG (e.g., 4-arm PEG-Tetrazine).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the TCO-functionalized PEG in PBS (e.g., 10% w/v) and a separate stock solution of the Tetrazine-functionalized PEG in PBS (e.g., 10% w/v).[15]
-
Cell Suspension (Optional): If encapsulating cells, resuspend the cells in one of the precursor solutions.
-
Form Hydrogel: To initiate gelation, rapidly mix equal volumes of the TCO-PEG and Tetrazine-PEG solutions, ensuring a 1:1 stoichiometric ratio of TCO to tetrazine groups.[15]
-
Mixing: Vortex or pipette the mixture vigorously for 5-10 seconds.[15] Gelation will occur rapidly.
-
Equilibration: Allow the hydrogel to set for several minutes before adding cell culture medium or buffer.
Conclusion
The TCO-tetrazine ligation stands out as a powerful and versatile tool for bioorthogonal conjugation.[1] Its unmatched reaction speed, high specificity, and ability to proceed under physiological conditions without a catalyst have cemented its importance in chemical biology, drug development, and molecular imaging.[1][7] For researchers aiming to create complex bioconjugates, develop targeted therapies, or visualize biological processes in real-time, the TCO-tetrazine ligation offers a robust and efficient solution.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. iris.unict.it [iris.unict.it]
- 11. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body [pubmed.ncbi.nlm.nih.gov]
- 12. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Interfacial bioorthogonal crosslinking for the fabrication of functional hydrogels [udspace.udel.edu]
- 17. mdpi.com [mdpi.com]
- 18. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Conformationally Strained trans-Cyclooctene (sTCO) Enables the Rapid Construction of 18F-PET Probes via Tetrazine Ligation [thno.org]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. interchim.fr [interchim.fr]
- 23. Tetrazine-TCO Ligation: A Potential Simple Approach to Improve Tumor Uptake through Enhanced Blood Circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemoselective Nature of TCO and Tetrazine Reactions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (B1233481) (TCO) and tetrazine has emerged as a cornerstone of bioorthogonal chemistry, providing an unparalleled combination of speed, specificity, and biocompatibility.[1][2] This powerful ligation strategy has revolutionized the fields of chemical biology, drug development, and molecular imaging by enabling the precise and efficient formation of covalent bonds in complex biological systems without interfering with native biochemical processes.[1][3] This technical guide provides a comprehensive overview of the core principles, quantitative data, experimental methodologies, and key applications of the TCO-tetrazine reaction.
Core Principles of the TCO-Tetrazine Ligation
The TCO-tetrazine reaction is a type of "click chemistry" that proceeds through a [4+2] cycloaddition mechanism.[4] Unlike the classical Diels-Alder reaction, the iEDDA reaction is driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient diene (tetrazine).[4] The high ring strain of the TCO molecule raises the energy of its HOMO, leading to a smaller HOMO-LUMO energy gap with the tetrazine and resulting in exceptionally fast reaction kinetics.[4]
The reaction proceeds in two main steps:
-
Inverse-Electron-Demand Diels-Alder Cycloaddition: The electron-deficient tetrazine reacts with the strained, electron-rich TCO to form a highly unstable tricyclic intermediate.[3][5]
-
Retro-Diels-Alder Reaction: This intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂) gas.[1][5] The final product is a stable dihydropyridazine, which can further tautomerize and oxidize to a pyridazine.[3]
This reaction is highly chemoselective, meaning the TCO and tetrazine moieties react exclusively with each other, even in the presence of a vast excess of other biological functional groups such as amines and thiols.[1][6] Furthermore, the reaction is bioorthogonal as it proceeds under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[1][7]
Quantitative Data: Reaction Kinetics
The second-order rate constants (k₂) for the TCO-tetrazine ligation are among the fastest known for any bioorthogonal reaction, reaching up to 10⁶ M⁻¹s⁻¹.[4][6] This exceptional speed allows for efficient conjugation even at low micromolar to nanomolar concentrations, which is crucial for minimizing reagent usage and potential cytotoxicity in biological systems.[3][7] The reaction rate is significantly influenced by the substituents on both the TCO and tetrazine rings. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can enhance the reaction rate.[8][9]
Below is a summary of representative second-order rate constants for various TCO and tetrazine derivatives.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Conditions |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | 9:1 MeOH:water |
| TCO | Monoaryltetrazines | 6000 | Water, 37°C |
| TCO | Hydrogen-substituted tetrazines | up to 30,000 | Not specified |
| Axial TCO-OH | Dipyridyl-tetrazine | 57.70 | Not specified |
| Axial TCO-OH | Dimethyl-tetrazine | 0.54 | Not specified |
| sTCO-acid | Tetrazine-linked ADC | 420 | Not specified |
| (R)-TCO-OH | Various tetrazines | up to 10⁶ | Not specified |
| d-TCO | 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000) | Pure water, 25°C |
Experimental Protocols
Protocol 1: Activation of a Protein with a TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.[2][8]
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)
-
Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange the buffer to PBS using a spin desalting column.[8] The protein concentration should ideally be 1-5 mg/mL.[2]
-
TCO-NHS Ester Preparation: Prepare a stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[8]
-
Reaction Setup: To 100 µg of the protein solution, add 5 µL of 1 M NaHCO₃.[6] Immediately add a 10- to 20-fold molar excess of the TCO-NHS ester solution.[2]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle agitation.[2][6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 5-10 minutes.[2]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[2]
Protocol 2: Labeling of a Protein with a Tetrazine-NHS Ester
This protocol outlines the labeling of a protein with a tetrazine moiety.[6][8]
Materials:
-
Protein of interest
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Prepare the protein solution as described in Protocol 1.
-
Tetrazine-NHS Ester Preparation: Prepare a stock solution of the methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[8]
-
Reaction Setup: To 100 µg of the protein in PBS, add 5 µL of 1 M NaHCO₃. Add 20 nmol of the methyl-tetrazine-PEG-NHS ester to the mixture.[6]
-
Incubation: Keep the reaction mixture at room temperature for 60 minutes.[6]
-
Purification: Purify the tetrazine-labeled protein using a spin desalting column.[6]
Protocol 3: Protein-Protein Conjugation via TCO-Tetrazine Ligation
This protocol details the final ligation step to conjugate the activated proteins.[2][6]
Materials:
-
TCO-activated Protein (from Protocol 1)
-
Tetrazine-activated Protein (from Protocol 2)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Reaction Setup: Mix the purified TCO-activated protein with the tetrazine-activated protein in a 1:1 molar ratio in PBS. A slight molar excess (1.05-1.5 molar equivalents) of one of the proteins can be used.[2][6]
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle rotation.[2][6] Depending on the specific reactants and concentrations, the incubation time may need to be adjusted. Reactions at 4°C may require a longer incubation time.[8]
-
Monitoring (Optional): The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine or by spectrophotometrically following the disappearance of the tetrazine absorbance between 510 and 550 nm.[6][8]
-
Analysis: The resulting conjugate can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to TCO-PEG3-Maleimide: Properties, Storage, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the heterobifunctional linker, TCO-PEG3-maleimide. It is designed to equip researchers, scientists, and professionals in drug development with the essential knowledge to effectively utilize this reagent in their experimental workflows. The guide covers the physical and chemical properties, recommended storage conditions, and detailed protocols for its application in bioconjugation, with a focus on antibody labeling and live-cell imaging.
Core Properties and Storage Conditions
TCO-PEG3-maleimide is a versatile chemical tool that bridges thiol-containing molecules with tetrazine-functionalized partners through a two-step process. The maleimide (B117702) group reacts specifically with sulfhydryl groups (thiols) present in molecules like cysteine residues of proteins and peptides.[1] The trans-cyclooctene (B1233481) (TCO) moiety enables a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with tetrazines.[2] A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer enhances solubility in aqueous solutions and minimizes steric hindrance.[2]
Physical and Chemical Properties
| Property | Value | Source(s) |
| Physical Form | Colorless oil or liquid | [2] |
| Molecular Formula | C₂₆H₄₁N₃O₈ | [2] |
| Molecular Weight | 523.62 g/mol | [2] |
| Purity | >95% | [2] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [2] |
Recommended Storage and Handling
Proper storage is crucial to maintain the reactivity of TCO-PEG3-maleimide.
| Condition | Recommendation | Source(s) |
| Storage Temperature | -20°C is commonly recommended. For long-term storage, -50°C to -85°C may be optimal. | [2] |
| Protection | Store protected from light and moisture. | [2] |
| Handling | Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. Prepare solutions fresh in anhydrous solvents like DMSO or DMF. Avoid repeated freeze-thaw cycles. | [3][4] |
Experimental Protocols
The following protocols provide a general framework for the use of TCO-PEG3-maleimide in protein labeling and subsequent bioorthogonal ligation. Optimization of molar ratios and reaction times may be necessary for specific applications.
Protocol for Labeling a Thiol-Containing Protein (e.g., Antibody)
This protocol describes the conjugation of TCO-PEG3-maleimide to a protein containing free sulfhydryl groups.
Materials:
-
Thiol-containing protein (e.g., antibody)
-
TCO-PEG3-maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5.[3] Buffers should be degassed to minimize thiol oxidation.[5]
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[6]
-
Desalting column or dialysis equipment for purification.[3]
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[6][7]
-
If the protein's sulfhydryl groups are in disulfide bonds, reduction is necessary. Add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at 37°C.[8] TCEP generally does not need to be removed before proceeding with the maleimide reaction.[8]
-
-
TCO-PEG3-Maleimide Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-maleimide in anhydrous DMSO or DMF.[4]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted TCO-PEG3-maleimide using a desalting column or dialysis equilibrated with a suitable buffer (e.g., PBS).[3]
-
-
Storage of the TCO-labeled Protein:
Protocol for Two-Step Live-Cell Imaging
This protocol outlines a pre-targeting approach for live-cell imaging, where cells are first labeled with a TCO-functionalized antibody, followed by detection with a tetrazine-fluorophore conjugate.
Materials:
-
TCO-labeled antibody (prepared as in Protocol 2.1)
-
Live cells cultured in a suitable format (e.g., chamber slides)
-
Tetrazine-fluorophore conjugate
-
Cell culture medium
-
Wash Buffer (e.g., PBS)
-
Imaging medium (e.g., phenol (B47542) red-free culture medium)
Procedure:
-
Pre-targeting with TCO-Antibody:
-
Dilute the TCO-labeled antibody in pre-warmed cell culture medium to a final concentration of 1-10 µg/mL (this should be optimized).[9]
-
Incubate the cells with the antibody solution for 30-60 minutes at 37°C or on ice to prevent internalization.[9]
-
Gently wash the cells three times with pre-warmed Wash Buffer to remove unbound antibody.[9]
-
-
Bioorthogonal Ligation and Imaging:
-
Dilute the tetrazine-fluorophore conjugate in pre-warmed imaging medium to a final concentration of 1-5 µM (this should be optimized).[9]
-
Add the tetrazine-fluorophore solution to the washed cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.[9]
-
Wash the cells three times with pre-warmed Wash Buffer to remove the unbound tetrazine-fluorophore.
-
The cells are now ready for imaging using fluorescence microscopy.
-
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical reaction and a typical experimental workflow involving TCO-PEG3-maleimide.
Caption: Chemical reactions of TCO-PEG3-maleimide.
Caption: Workflow for two-step live-cell imaging.
Conclusion
TCO-PEG3-maleimide is a powerful and versatile reagent for bioconjugation, enabling the straightforward linkage of thiol-containing biomolecules to tetrazine-modified probes. Its application in areas such as live-cell imaging, antibody-drug conjugate development, and proteomics underscores its importance in modern life sciences research. By understanding its properties and following optimized protocols, researchers can effectively integrate this tool into their experimental designs to achieve their scientific goals.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biotium.com [biotium.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Bioorthogonal Chemistry: Revolutionizing Biological Discovery and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chemistry in Living Systems
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living organism without interfering with or being influenced by native biochemical processes.[1][2][3] Coined by Carolyn R. Bertozzi in 2003, this concept has provided a powerful toolkit for chemical biologists to probe biomolecules in their native environments, a task that is challenging given the immense complexity of living cells.[1][4] These reactions enable the study and manipulation of biomolecules such as glycans, proteins, lipids, and nucleic acids in real-time, offering unprecedented insights into dynamic biological systems.[1][5]
The core principle of a bioorthogonal strategy typically involves a two-step process.[1][6] First, a biomolecule of interest is tagged with an abiotic chemical reporter, such as an azide (B81097) or an alkyne, through metabolic, genetic, or enzymatic incorporation.[1][5][7] This reporter group is chosen for its inertness to the biological milieu. Second, a probe molecule carrying a complementary functional group is introduced, which then selectively and covalently reacts with the chemical reporter.[1][5][6] This allows for the visualization, isolation, or manipulation of the target biomolecule with high precision.[8]
For a reaction to be deemed bioorthogonal, it must meet several stringent criteria:[5][9]
-
High Selectivity: The reacting partners must be mutually and exclusively reactive, ignoring the vast array of other functional groups present in biological systems to prevent side reactions.[3][9]
-
Biological Inertness: The reactants, the resulting covalent bond, and any byproducts must be non-toxic and should not perturb the biological system under investigation.[1][3][5]
-
Favorable Kinetics: The reaction must proceed efficiently at physiological conditions (temperature, pH, and aqueous environment), even at the low concentrations typical for biomolecules.[3][5][9]
-
Stability: Both the reactants and the resulting linkage must be stable in the biological environment.[3][5]
The development of these specialized chemical tools has revolutionized molecular imaging, proteomics, and drug discovery, enabling applications from visualizing cell-surface glycans to targeted prodrug activation.[2][10][11]
Core Bioorthogonal Reactions
Several classes of reactions have been developed that meet the stringent criteria for bioorthogonality. The choice of reaction often depends on the specific biological question, with key considerations being reaction kinetics, the size of the reporter groups, and potential side reactions. The most prominent examples include the Staudinger ligation, strain-promoted azide-alkyne cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (iEDDA) reaction, commonly known as the tetrazine ligation.[1][4][9]
-
Staudinger Ligation: The first bioorthogonal reaction, developed by Saxon and Bertozzi, involves the reaction of an azide with a triarylphosphine.[4][12] While foundational, its kinetics are relatively slow compared to more modern methods.[9]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction between an azide and a terminal alkyne is extremely efficient.[3] However, its application in living organisms is limited due to the cytotoxicity of the copper(I) catalyst.[3][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, Bertozzi's group developed SPAAC, which uses a strained cyclooctyne (B158145) that reacts spontaneously with azides without a catalyst.[1][3] This reaction is truly bioorthogonal and widely used for in vivo applications.[3][12]
-
Tetrazine Ligation (iEDDA): This reaction between a tetrazine and a strained alkene (like trans-cyclooctene, TCO) or alkyne is currently one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[13][14] Its exceptional speed makes it ideal for labeling low-abundance biomolecules and for in vivo imaging applications where rapid signal generation is crucial.[3][14][15]
Quantitative Comparison of Key Bioorthogonal Reactions
The efficiency of a bioorthogonal reaction is often quantified by its second-order rate constant (k₂). A higher k₂ value allows for effective labeling at lower, more biologically relevant concentrations.
| Reaction Name | Reactants | Typical k₂ (M⁻¹s⁻¹) | Key Advantages | Key Disadvantages |
| Staudinger Ligation | Azide + Phosphine | ~0.002 - 0.01 | First developed; highly selective. | Slow kinetics; phosphines can be prone to oxidation.[9][12] |
| CuAAC | Azide + Terminal Alkyne | ~10 - 100 | Fast, high yield, well-established.[16] | Requires copper catalyst, which is toxic to living cells.[3][9] |
| SPAAC | Azide + Cyclooctyne | ~0.1 - 1.0 | Truly bioorthogonal (no catalyst); suitable for in vivo use.[3] | Slower kinetics than CuAAC and Tetrazine Ligation.[3][12] |
| Tetrazine Ligation | Tetrazine + trans-Cyclooctene (TCO) | ~10³ - 10⁶ | Extremely fast kinetics; catalyst-free; ideal for in vivo imaging.[1][8][14][15] | Reactants can be bulky; tetrazines can be fluorescent.[3][17] |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy/Hydrazine | ~10⁻⁴ - 10⁻² | Ketones are rare in biology. | Slow kinetics, often requiring an aniline (B41778) catalyst.[7][18] |
Applications in Biological Systems and Drug Development
Bioorthogonal chemistry provides a versatile platform for a wide range of applications, from fundamental cell biology to advanced therapeutics.[2][9]
Visualizing and Tracking Biomolecules
A primary application of bioorthogonal chemistry is the visualization of biomolecules in their native context.[5] This is often achieved through metabolic labeling, where cells are fed precursors (e.g., sugars, amino acids) modified with a bioorthogonal handle.[7] These precursors are incorporated by the cell's natural metabolic pathways into entire classes of biomolecules.[5]
For example, to study glycosylation, cells can be treated with an azide-modified sugar like peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).[19] This precursor is metabolized and displayed on cell-surface glycoproteins as an azido-sialic acid.[19][20] Subsequent addition of a probe, such as a cyclooctyne conjugated to a fluorophore, allows for the selective labeling and imaging of these newly synthesized glycans via fluorescence microscopy.[5][6] This approach avoids the use of large, genetically encoded tags like GFP, which can potentially perturb protein function.[5]
Proteomics and Activity-Based Protein Profiling
Bioorthogonal chemistry has significantly advanced the field of proteomics. Techniques like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) allow for the specific labeling and identification of newly synthesized proteins.[4] In BONCAT, cells are cultured with an amino acid analog containing an azide or alkyne. This analog is incorporated into proteins during synthesis, which can then be tagged via a bioorthogonal reaction for enrichment and identification by mass spectrometry.[4] Similarly, Activity-Based Protein Profiling (ABPP) has been enhanced by using smaller, bioorthogonal tags on enzyme inhibitors, which reduces steric hindrance and allows for more accurate profiling of enzyme activity in complex biological samples.[4]
Targeted Drug Delivery and Prodrug Activation
In drug development, bioorthogonal chemistry offers innovative strategies to increase therapeutic efficacy while reducing off-target toxicity.[3][21][22] One of the most promising applications is pre-targeted therapy, particularly in oncology.[5]
The pre-targeting strategy involves two steps:
-
An antibody, engineered to recognize a tumor-specific antigen, is conjugated to a bioorthogonal reactant (e.g., a tetrazine) and administered.[5]
-
After the antibody accumulates at the tumor site and the excess is cleared from circulation, a second, small-molecule drug conjugated to the complementary reactant (e.g., a TCO) is administered.[5]
The bioorthogonal reaction occurs specifically at the tumor site, concentrating the therapeutic agent where it is needed most and minimizing systemic exposure.[3][23] This approach can also be used for "click-to-release" prodrug activation, where an inactive drug is uncaged and activated only upon reaction at the target site.[14][24]
Experimental Protocols
The following section provides a generalized, detailed methodology for a common bioorthogonal chemistry application: the metabolic labeling and fluorescent imaging of cell-surface glycans.
Protocol: Metabolic Labeling and Imaging of Cell-Surface Glycans using SPAAC
Objective: To visualize newly synthesized sialoglycans on the surface of cultured mammalian cells using an azido-sugar precursor and a cyclooctyne-fluorophore probe.
Materials:
-
Mammalian cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-Alexa Fluor 488)
-
Bovine Serum Albumin (BSA) for blocking
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency after 24 hours.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Metabolic Labeling:
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
The following day, replace the culture medium with fresh medium containing the desired final concentration of Ac₄ManNAz (typically 25-50 µM). Include a control group of cells cultured without the azido-sugar.
-
Incubate the cells for 48-72 hours to allow for metabolic incorporation of the azido-sugar into cell-surface glycans.
-
-
Bioorthogonal Ligation (SPAAC Reaction):
-
After incubation, gently wash the cells three times with cold PBS to remove residual media and unincorporated azido-sugar.
-
Prepare a solution of the DBCO-fluorophore conjugate in PBS (typically 10-25 µM).
-
Add the DBCO-fluorophore solution to the cells and incubate for 1-2 hours at 37°C (or room temperature, depending on the probe), protected from light.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with cold PBS to remove the unreacted probe.
-
Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize cells with 0.1% Triton X-100 in PBS if intracellular targets are to be stained.
-
(Optional) Block with 1% BSA in PBS for 30 minutes.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the plate and mount them onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Seal the coverslips with nail polish.
-
Visualize the cells using a fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore (e.g., FITC/GFP channel for Alexa Fluor 488) and DAPI.
-
Conclusion and Future Outlook
Bioorthogonal chemistry has fundamentally transformed our ability to study and manipulate biological systems.[4][9] By providing a set of chemical reactions that operate invisibly within living organisms, it has bridged the gap between synthetic chemistry and biology, enabling the precise labeling of biomolecules for imaging, proteomics, and diagnostics.[2][20] In drug development, its applications in targeted delivery and in situ prodrug activation hold immense promise for creating more effective and less toxic therapies.[21][22][25]
The future of the field is bright, with ongoing research focused on developing even faster and more selective bioorthogonal reactions.[25] There is a growing need for mutually orthogonal reactions that would allow for the simultaneous labeling and tracking of multiple distinct biomolecules within the same system.[26] Furthermore, the development of reactions triggered by external stimuli, such as light, will provide an even greater degree of spatiotemporal control over biological processes.[4][7][24] As these chemical tools become more sophisticated, their integration into clinical applications will undoubtedly accelerate, heralding a new era of precision in both biological research and medicine.
References
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioorthogonal Probes [biosyn.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. Cutting-edge bioorthogonal chemistry: Innovations, practical applications, and emerging trends | European Journal of Chemistry [eurjchem.com]
- 11. eurjchem.com [eurjchem.com]
- 12. Bioorthogonal chemistry for pre-targeted molecular imaging – progress and prospects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Bioorthogonal chemistry applications | CAS [cas.org]
- 20. User-friendly bioorthogonal reactions click to explore glycan functions in complex biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Recent advances in developing active targeting and multi-functional drug delivery systems via bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Applications of Bioorthogonal Chemistry in Tumor-Targeted Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. jocpr.com [jocpr.com]
- 24. biorxiv.org [biorxiv.org]
- 25. benthamdirect.com [benthamdirect.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: (S)-TCO-PEG3-Maleimide Bioconjugation
Introduction
(S)-TCO-PEG3-Maleimide is a heterobifunctional crosslinker designed for a two-step sequential bioconjugation strategy. This reagent is particularly valuable for researchers in drug development and chemical biology for applications such as antibody-drug conjugate (ADC) construction, in vivo imaging, and cellular tracking.[1][2] It features two distinct reactive moieties separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and reduces potential steric hindrance.[1][2]
The conjugation process leverages two highly specific and efficient chemical reactions:
-
Maleimide-Thiol Conjugation: The maleimide (B117702) group reacts with a free sulfhydryl (thiol) group, typically found on a cysteine residue within a protein or peptide, to form a stable thioether bond.[3] This reaction is highly selective for thiols within a pH range of 6.5-7.5.[3][4]
-
TCO-Tetrazine Ligation: The trans-cyclooctene (B1233481) (TCO) group reacts with a tetrazine-functionalized molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[5][6] This bioorthogonal "click chemistry" reaction is notable for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly in aqueous media without the need for a catalyst.[5][6][7]
This dual-reactivity allows for the precise and controlled assembly of complex biomolecular conjugates.
Experimental Workflow Overview
The overall workflow involves preparing and labeling a primary biomolecule (e.g., a protein with a free cysteine) with the TCO-PEG3-Maleimide linker, purifying the resulting TCO-labeled intermediate, and then ligating it to a second, tetrazine-modified molecule.
Caption: Experimental workflow for two-step bioconjugation.
Quantitative Data Summary
Successful bioconjugation depends on optimizing reaction conditions. The tables below summarize key quantitative parameters for each step of the process.
Table 1: Recommended Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Value | Notes | Citations |
|---|---|---|---|
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [1][8][9] |
| Reaction Buffer | PBS, Tris, or HEPES | Must be degassed and free of thiol-containing compounds. | [1] |
| pH | 6.5 - 7.5 | Optimal range for selective reaction with thiols over amines. At pH 7, the reaction with thiols is ~1,000 times faster than with amines. | [3][4] |
| Linker:Protein Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide linker drives the reaction. The optimal ratio should be determined empirically for each protein. | [1][2][3] |
| Reaction Time | 1 - 4 hours | At room temperature (20-25°C). | [2][10] |
| Reaction Temperature | 4°C or Room Temp. | Overnight incubation at 4°C is a common alternative. | [3][10] |
| Reducing Agent (Optional) | 10-100x molar excess TCEP | Used to reduce disulfide bonds to free thiols prior to conjugation. |[3][8] |
Table 2: Recommended Parameters for TCO-Tetrazine Ligation
| Parameter | Recommended Value | Notes | Citations |
|---|---|---|---|
| Reaction Buffer | PBS (Phosphate-Buffered Saline) | Generally robust in various aqueous buffers. | [5][11] |
| pH | 6.0 - 9.0 | The reaction is efficient across a broad pH range. | [5] |
| Reactant Molar Ratio | 1:1 (TCO:Tetrazine) | A slight excess (1.05-1.5x) of the tetrazine component can be used to ensure complete consumption of the TCO-labeled protein. | [7][11] |
| Reaction Time | 30 - 120 minutes | Kinetics are exceptionally fast; reactions are often complete within an hour at room temperature. | [7][11] |
| Reaction Temperature | 4°C or Room Temp. | Reaction proceeds efficiently at both temperatures. | [11] |
| Reaction Monitoring | Spectrophotometry (510-550 nm) | The reaction can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak. |[5][11] |
Detailed Experimental Protocols
Part A: Labeling of Thiol-Containing Protein with this compound
This protocol describes the covalent attachment of the TCO-linker to a protein via a cysteine residue.
Materials:
-
Protein of interest (containing at least one free cysteine).
-
This compound.
-
Reaction Buffer: Degassed, amine-free, and thiol-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP).[8]
-
(Optional) Quenching Reagent: L-cysteine or β-mercaptoethanol.[3]
Procedure:
-
Protein Preparation: Prepare a solution of the protein to be labeled at a concentration of 1-10 mg/mL in the degassed Reaction Buffer.[1][8]
-
(Optional) Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[2][3] It is not necessary to remove excess TCEP before proceeding with maleimide conjugation.[10]
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[1][2]
-
Conjugation Reaction: While gently stirring the protein solution, add the required volume of the 10 mM linker stock solution to achieve a final molar ratio of 10:1 to 20:1 (linker:protein).[1] It is recommended to test a few different ratios to determine the optimal condition for your specific protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2] If the components are light-sensitive, protect the reaction from light.[3]
-
(Optional) Quenching: To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration of 10-20 mM to react with any excess maleimide. Incubate for 15-30 minutes.[3]
Part B: Purification of the TCO-Labeled Protein
It is critical to remove unreacted TCO-PEG3-Maleimide to prevent it from reacting with the tetrazine-molecule in the next step.
Procedure:
-
Purify the TCO-labeled protein from the excess, unreacted linker using a desalting column (e.g., Sephadex G-25), spin filtration, or dialysis against the desired buffer for the next step (e.g., PBS pH 7.4).[2][10][12]
Caption: Chemical principles of the two-step conjugation.
Part C: Ligation of TCO-Labeled Protein to a Tetrazine-Modified Molecule
This protocol describes the bioorthogonal click reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein from Part B.
-
Tetrazine-functionalized molecule of interest.
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: In a suitable reaction vessel, mix the TCO-labeled protein and the tetrazine-functionalized molecule. A 1:1 molar ratio is a good starting point, though a 1.05 to 1.5-fold molar excess of the tetrazine molecule can be used.[11]
-
Incubation: Incubate the reaction mixture for 30 to 120 minutes at room temperature with gentle mixing.[6][11]
-
Monitoring (Optional): The reaction progress can be followed by UV-Vis spectrophotometry by monitoring the disappearance of the tetrazine absorbance between 510-550 nm.[11]
Part D: Final Purification, Analysis, and Storage
Procedure:
-
Purification: Once the ligation is complete, the final bioconjugate can be purified from any unreacted starting material using an appropriate method, most commonly size-exclusion chromatography (SEC).[11][12]
-
Analysis: The purity and identity of the final conjugate can be assessed using methods such as SDS-PAGE (which may show a mobility shift), UV-Vis spectroscopy, and mass spectrometry.
-
Storage: Store the purified conjugate at 4°C for short-term use (up to one week).[11] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) (to 50%) or a stabilizing protein like BSA (5-10 mg/mL) and store at -20°C or -80°C. Avoid using azide (B81097) as a preservative if any downstream steps are incompatible.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. lumiprobe.com [lumiprobe.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: Labeling Antibodies with (S)-TCO-PEG3-maleimide for Bioorthogonal Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for the site-specific labeling of antibodies with (S)-TCO-PEG3-maleimide. This technique is a cornerstone for constructing advanced biologics, such as antibody-drug conjugates (ADCs) and imaging agents, through bioorthogonal chemistry.[1]
The labeling strategy involves a two-step process. First, the interchain disulfide bonds within the antibody are partially reduced to generate free sulfhydryl (-SH) groups.[2] Second, the maleimide (B117702) moiety of the this compound linker reacts specifically with these sulfhydryl groups to form a stable thioether bond.[3][4] This process attaches the trans-cyclooctene (B1233481) (TCO) group to the antibody. The incorporated TCO group is a strained alkene that can undergo an extremely rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with a tetrazine-functionalized molecule (e.g., a drug, fluorescent dye, or radionuclide).[1][5][6] This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for a catalyst, ensuring the integrity of the biological system.[5][6]
The polyethylene (B3416737) glycol (PEG3) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce non-specific binding of the final conjugate.[2][7] This modular approach allows for the precise and controlled construction of antibody conjugates with a defined drug-to-antibody ratio (DAR).[2]
Principle of Reaction
The labeling process is based on two well-established chemical reactions:
-
Antibody Reduction: The hinge region of a typical IgG antibody contains interchain disulfide bonds that are more susceptible to reduction than the intrachain disulfide bonds that maintain immunoglobulin fold integrity. A mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), is used to selectively cleave these disulfide bonds, exposing free sulfhydryl groups.[] TCEP is often preferred over thiol-containing reducing agents like DTT because it does not need to be removed prior to the maleimide reaction.[3]
-
Maleimide-Thiol Conjugation: The maleimide group is an alpha,beta-unsaturated carbonyl compound that undergoes a highly specific Michael addition reaction with the nucleophilic sulfhydryl group of a cysteine residue. This reaction is most efficient and specific at a pH range of 6.5-7.5, resulting in a stable covalent thioether linkage.
The TCO-functionalized antibody can then be conjugated to any tetrazine-modified molecule via the IEDDA reaction, which is known for its exceptional speed and biocompatibility.[5][9][10]
Materials and Reagents
-
Monoclonal antibody (mAb) in a thiol-free buffer (e.g., PBS)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Quenching solution (e.g., N-acetylcysteine or cysteine)
-
Purification tools: Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or size-exclusion chromatography (SEC) system.[7][11]
-
UV-Vis Spectrophotometer
Experimental Protocols
This protocol is a general guideline. Optimal conditions, such as the molar ratio of linker to antibody, may need to be determined empirically for each specific antibody.
Antibody Preparation and Reduction
-
Buffer Exchange: Ensure the antibody is in an amine-free and thiol-free buffer, such as PBS at pH 7.2-7.4. If necessary, perform a buffer exchange using a desalting column.
-
Concentration Adjustment: Adjust the antibody concentration to a working range of 2-10 mg/mL.[11]
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in degassed reaction buffer.
-
Reduction Reaction: Add a 10- to 100-fold molar excess of TCEP to the antibody solution. The optimal ratio should be determined to achieve the desired number of free thiols.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 25-37°C.[2] To prevent the re-formation of disulfide bonds, it is advisable to carry out the reduction and subsequent labeling steps under an inert gas atmosphere (e.g., nitrogen or argon).[11]
Preparation of this compound
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO.[2] Vortex briefly to ensure it is fully dissolved. Unused stock solution can be stored at -20°C for a limited time, protected from light and moisture.[12]
Antibody Labeling Reaction
-
Add TCO Linker: While gently stirring the reduced antibody solution, add the 10 mM this compound stock solution to achieve a final molar excess of 5- to 20-fold over the antibody.[2][7] The optimal ratio should be determined experimentally to achieve the desired degree of labeling (DOL).
-
DMSO Concentration: Ensure the final concentration of DMSO in the reaction mixture is below 10% (v/v) to avoid antibody denaturation.[2]
-
Incubation: Protect the reaction from light and incubate for 1-2 hours at room temperature (20-25°C) or overnight at 4°C with gentle agitation.[2][7]
Purification of the TCO-Labeled Antibody
It is critical to remove excess, unreacted TCO-maleimide reagent to prevent interference in downstream applications.[13][14]
-
Column Equilibration: Equilibrate a desalting spin column (with an appropriate molecular weight cut-off, e.g., 40 kDa) with the desired storage buffer (e.g., PBS, pH 7.4) according to the manufacturer's instructions. This typically involves washing the column 2-3 times.[7]
-
Sample Application: Carefully apply the entire volume of the antibody labeling reaction mixture to the center of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's protocol (e.g., 1,500 x g for 2 minutes) to collect the purified, TCO-labeled antibody.[7]
-
Storage: Store the purified antibody at 4°C for short-term use (up to one week) or at -20°C / -80°C for long-term storage.[7] The addition of a carrier protein like BSA may improve long-term stability.[7]
Data Presentation and Quality Control
Quantitative Parameters for Labeling
The following table summarizes typical parameters for the labeling reaction. Optimization may be required for specific antibodies.
| Parameter | Typical Value/Range | Notes |
| Antibody Reduction | ||
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve reaction efficiency.[11] |
| TCEP Molar Excess | 10 - 100 fold | Optimize to control the number of reduced disulfides. |
| Reduction Time & Temp. | 30 - 60 min at 25-37°C | |
| Thiol-Maleimide Conjugation | ||
| Linker:Antibody Molar Ratio | 5:1 - 20:1 | Starting point for optimization to achieve the desired Degree of Labeling (DOL).[2][7] |
| Reaction pH | 7.0 - 7.5 | Critical for selective reaction between maleimide and thiols.[2] |
| Reaction Time & Temp. | 1-2 hours at RT or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive antibodies.[2][7] |
| Purification & Storage | ||
| Purification Method | Desalting Column / SEC | Effectively removes smaller, unreacted linker molecules.[7][13] |
| Antibody Recovery | > 90% | Determined by UV-Vis Spectroscopy.[7] |
| Short-term Storage | 4°C | |
| Long-term Storage | -20°C or -80°C |
Characterization of Labeled Antibody
Degree of Labeling (DOL) Calculation
The DOL is the average number of TCO molecules conjugated to each antibody.[15] If the TCO-linker contains a UV-traceable moiety (e.g., a UV-Tracer TCO variant), the DOL can be determined by UV-Vis spectroscopy.[13][16]
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the λmax of the UV-tracer (e.g., 350 nm).[16]
-
The antibody concentration is determined using the Beer-Lambert law, correcting for the absorbance contribution of the TCO-linker at 280 nm.[16][17]
-
The DOL is calculated as the molar ratio of the TCO-linker to the antibody.[15][16]
-
DOL = (Molarity of TCO-linker) / (Molarity of Antibody)
-
For antibodies, an optimal DOL typically falls between 2 and 10.[17][19]
SDS-PAGE Analysis
SDS-PAGE can be used to confirm successful conjugation.[7]
-
Non-reducing conditions: The labeled antibody should migrate as a single band with a slight increase in molecular weight compared to the unlabeled antibody.
-
Reducing conditions: The antibody will separate into its heavy and light chains. The chains containing the TCO-linker will show a molecular weight shift compared to the unlabeled controls.
Visualizations
Experimental Workflow
Caption: Workflow for labeling antibodies with TCO-maleimide.
Reaction Scheme
Caption: Chemical principle of TCO-labeling and click chemistry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Hydrolysis of maleimide group: Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5. | Prepare the TCO-maleimide solution fresh in anhydrous DMSO and add it to the reaction immediately. |
| Insufficient reduction of disulfide bonds: Not enough free thiols are available for reaction. | Ensure complete reduction by optimizing TCEP concentration and incubation time. Use degassed buffers to prevent re-oxidation. | |
| Presence of thiols in buffer: Competing thiols (e.g., from DTT if not removed) will react with the maleimide. | Use a thiol-free buffer like PBS or HEPES. If DTT is used for reduction, it must be completely removed by desalting before adding the maleimide reagent.[3] | |
| Non-specific Labeling | Reaction with other nucleophiles: At pH > 7.5, maleimides can react with primary amines (e.g., lysine (B10760008) residues).[3] | Maintain the reaction pH strictly between 6.5 and 7.5 for optimal thiol specificity.[3] |
| Precipitation of Antibody | High concentration of organic solvent: DMSO concentration is too high. | Keep the final concentration of DMSO below 10% (v/v).[2] |
| Antibody instability: The antibody may be unstable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. TCO reagents Tetrazine reagents Click Chemistry reagents - Conju-Probe [conju-probe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. biotium.com [biotium.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Degree of labeling (DOL) step by step [abberior.rocks]
- 16. mdpi.com [mdpi.com]
- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
Site-Specific Protein Labeling Using (S)-TCO-PEG3-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the site-specific labeling of proteins using (S)-TCO-PEG3-maleimide. This heterobifunctional linker enables a two-step conjugation strategy, combining the well-established maleimide-thiol reaction for initial protein modification with the rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine. This powerful approach is particularly suited for applications requiring precise control over the placement of labels, such as in the development of antibody-drug conjugates (ADCs), in vivo imaging agents, and tools for cellular tracking.
The maleimide (B117702) group of this compound reacts specifically with the sulfhydryl group of cysteine residues within a protein, forming a stable thioether bond.[1][2] This reaction is highly selective for thiols at a pH range of 6.5-7.5.[3] Following this initial labeling, the TCO moiety is available for a bioorthogonal "click" reaction with a tetrazine-functionalized molecule, such as a fluorescent dye, a cytotoxic drug, or a PET imaging agent.[4][5] The TCO-tetrazine ligation is known for its exceptionally fast reaction kinetics and its ability to proceed in complex biological media without the need for a catalyst.[3][6] The inclusion of a PEG3 spacer enhances the solubility and reduces potential steric hindrance of the linker.[1][7]
Data Presentation
Quantitative Parameters for Protein Labeling
The efficiency and stability of the protein conjugation are critical for reproducible and reliable results. Below are key quantitative parameters associated with the use of TCO-maleimide linkers.
| Parameter | Value | Notes |
| Maleimide-Cysteine Conjugation Efficiency | 58% to >80% | Based on data for similar maleimide-PEG linkers. The optimal efficiency should be determined empirically for each specific protein.[8] |
| Recommended Molar Ratio (Linker:Protein) | 10:1 to 20:1 | A molar excess of the maleimide reagent is typically used to drive the reaction to completion.[9] |
| TCO-Tetrazine Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | This rapid rate allows for efficient conjugation at low concentrations.[3] |
| Stability of TCO-labeled Protein | ~89.5% reactivity after 4 weeks at 4°C | A TCO-PEG3-modified goat IgG showed a 10.5% loss of reactivity towards tetrazines after 4 weeks at 4°C.[3] |
| Stability of TCO-labeled Protein | ~93% reactivity after 4 weeks at -20°C | The same TCO-PEG3-modified goat IgG showed a 7% loss of reactivity towards tetrazines after 4 weeks at -20°C.[3] |
Experimental Protocols
This section provides detailed protocols for a two-step protein labeling strategy using this compound.
Protocol 1: Cysteine-Specific Protein Labeling with this compound
This protocol describes the covalent attachment of the TCO moiety to cysteine residues on a target protein.
Materials:
-
Protein of interest (containing at least one accessible cysteine residue)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.[9] Avoid buffers containing thiols.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Purification system: Desalting column (e.g., Sephadex G-25), HPLC, or dialysis cassette.[9]
Procedure:
-
Protein Preparation:
-
Dissolve the protein of interest in the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[9]
-
Optional - Reduction of Disulfide Bonds: If the target cysteine residues are involved in disulfide bonds, a reduction step is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 30-60 minutes at room temperature.[8] It is not necessary to remove the TCEP before proceeding with the maleimide reaction.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[10] For example, dissolve 1 mg of this compound (MW: 523.62 g/mol ) in 191 µL of DMSO.
-
-
Labeling Reaction:
-
While gently stirring the protein solution, add the 10 mM this compound stock solution to achieve a final molar ratio of 10:1 to 20:1 (linker:protein).[9] It is recommended to optimize this ratio for each specific protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.[9][10]
-
-
Purification of TCO-labeled Protein:
-
Remove the unreacted this compound using a desalting column, dialysis, or HPLC.[9]
-
The purified TCO-labeled protein is now ready for the subsequent reaction with a tetrazine-functionalized molecule or for storage. For short-term storage, 4°C is suitable, while -20°C is recommended for long-term storage.[3]
-
Protocol 2: Bioorthogonal Ligation of TCO-labeled Protein with a Tetrazine Derivative
This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled protein (from Protocol 1)
-
Tetrazine-functionalized molecule of interest (e.g., fluorescent dye, drug molecule)
-
Reaction Buffer: PBS, pH 7.4 or other suitable buffer.
Procedure:
-
Reactant Preparation:
-
Prepare the TCO-labeled protein in the Reaction Buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO) and then dilute it into the Reaction Buffer.
-
-
Ligation Reaction:
-
Purification of the Final Conjugate:
-
If necessary, purify the final protein conjugate to remove any unreacted tetrazine-functionalized molecule using an appropriate method such as size-exclusion chromatography or dialysis.
-
Mandatory Visualization
Caption: Experimental workflow for two-step site-specific protein labeling.
Caption: Chemical reactions for protein labeling.
Note: The image source in the DOT script is a placeholder and would need to be replaced with actual image URLs for the chemical structures to render correctly.
Caption: Detailed experimental workflow diagram.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. TCO-PEG3-maleimide Sigma-Aldrich [sigmaaldrich.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
Application Notes and Protocols for (S)-TCO-PEG3-maleimide in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (S)-TCO-PEG3-maleimide in the development of antibody-drug conjugates (ADCs). This heterobifunctional linker enables a robust and modular approach to ADC construction by combining thiol-reactive maleimide (B117702) chemistry with the highly efficient and bioorthogonal trans-cyclooctene (B1233481) (TCO)-tetrazine ligation.
The protocols outlined below cover the essential steps from antibody preparation and modification to the final conjugation of a therapeutic payload. Adherence to these guidelines, with optimization for specific antibodies and payloads, will facilitate the creation of stable and effective ADCs for research, diagnostic, and therapeutic applications.
Introduction to this compound for ADC Development
This compound is a heterobifunctional linker designed for advanced bioconjugation.[1] It comprises three key components:
-
A maleimide group that specifically reacts with free sulfhydryl (thiol) groups (-SH), commonly found in the cysteine residues of antibodies, to form a stable thioether bond.[1][]
-
A hydrophilic polyethylene (B3416737) glycol (PEG3) spacer that improves the solubility of the linker and the resulting ADC in aqueous buffers.[3][4]
-
A trans-cyclooctene (TCO) moiety that participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine-functionalized molecule.[5][6] This "click chemistry" reaction is bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological functional groups.[5][7][8]
The dual reactivity of this linker allows for a two-step conjugation strategy, providing precise control over the assembly of the ADC.[1] This is particularly advantageous for creating ADCs with a defined drug-to-antibody ratio (DAR), a critical factor influencing the therapeutic window of the conjugate.
Key Reaction Principles and Workflow
The development of an ADC using this compound typically follows one of two strategic workflows. The choice of workflow may depend on the stability and solubility of the payload and antibody-linker intermediate.
Workflow A: Maleimide Conjugation Followed by Tetrazine Ligation
This is the more common approach where the antibody is first modified with the TCO-PEG3-maleimide linker, followed by the "click" reaction with a tetrazine-activated payload.[1]
Caption: Workflow A: Maleimide conjugation followed by Tetrazine ligation.[1]
Workflow B: Tetrazine Ligation Followed by Maleimide Conjugation
In this alternative strategy, the TCO-PEG3-maleimide linker is first reacted with the tetrazine-modified payload. The resulting maleimide-functionalized intermediate is then conjugated to the reduced antibody.[1]
Caption: Workflow B: Tetrazine ligation followed by Maleimide conjugation.[1]
Quantitative Data and Reaction Parameters
Successful ADC synthesis relies on the careful control of reaction parameters. The following tables summarize key quantitative data for the critical steps in the conjugation process.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for specific reaction with thiols; at pH > 7.5, maleimide hydrolysis and reaction with amines can occur.[3][9] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction can be performed at room temperature for faster kinetics or at 4°C overnight.[10][11] |
| Reaction Time | 1 - 4 hours at RT; 2 - 8 hours at 4°C | Optimization is recommended for specific antibodies and linker concentrations.[9] |
| Molar Excess of Linker | 5 to 20-fold molar excess over antibody | The optimal ratio should be determined empirically to achieve the desired DAR.[10] |
| Organic Solvent | <10% (v/v) | If the linker is dissolved in an organic solvent like DMSO or DMF, keep the final concentration low to prevent antibody denaturation.[10] |
Table 2: TCO-Tetrazine Ligation Parameters
| Parameter | Recommended Range | Notes |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹ | This is one of the fastest bioorthogonal reactions, allowing for efficient conjugation even at low concentrations.[6][12][13] |
| pH | 6.0 - 9.0 | The reaction is efficient across a wide pH range.[6][12] |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds rapidly at ambient temperature.[6] |
| Reaction Time | 30 - 60 minutes | The fast kinetics often lead to completion within an hour at micromolar concentrations.[9][12] |
| Molar Excess of Tetrazine-Payload | 1.1 to 5-fold molar excess over TCO-antibody | A slight excess of the tetrazine-payload is typically used to ensure complete reaction.[9] |
Detailed Experimental Protocols
The following protocols provide a general framework for ADC development using this compound. It is crucial to optimize these protocols for each specific antibody and payload combination.
Protocol 1: Antibody Disulfide Bond Reduction
This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for maleimide conjugation.
Materials:
-
Antibody of interest
-
Conjugation Buffer A (e.g., Phosphate Buffered Saline (PBS) with 1-2 mM EDTA, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM in water)
-
Spin desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in degassed Conjugation Buffer A.[1][14]
-
Reduction Reaction: Add a 10-20 fold molar excess of TCEP to the antibody solution.[1] The optimal molar excess should be determined empirically for each antibody to control the number of reduced disulfides.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C with gentle mixing.[1][14]
-
Removal of Reducing Agent: Immediately following incubation, remove the excess reducing agent using a spin desalting column equilibrated with Conjugation Buffer A.[10] This step is critical to prevent the reducing agent from quenching the maleimide linker in the subsequent step. The reduced antibody is now ready for immediate use in the conjugation reaction.
Protocol 2: Conjugation of this compound to Reduced Antibody (Workflow A)
Materials:
-
Reduced antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution (optional): 10 mM N-ethylmaleimide or L-cysteine in Conjugation Buffer A
Procedure:
-
Linker Preparation: Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.[9]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the TCO-PEG3-maleimide solution to the reduced antibody solution with gentle stirring.[9][10] Ensure the final concentration of the organic solvent is below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[10][11]
-
Quenching (Optional): To cap any unreacted thiol groups, a quenching reagent such as N-ethylmaleimide or L-cysteine can be added to the reaction mixture and incubated for an additional 20-30 minutes.[10]
-
Purification: Remove the excess, unreacted TCO-PEG3-maleimide linker using a desalting column or size-exclusion chromatography (SEC) to yield the purified TCO-modified antibody.
Protocol 3: TCO-Tetrazine Ligation for Payload Attachment (Workflow A)
Materials:
-
Purified TCO-modified antibody from Protocol 2
-
Tetrazine-functionalized payload
-
Conjugation Buffer B (e.g., PBS, pH 7.4)
Procedure:
-
Payload Preparation: Dissolve the tetrazine-functionalized payload in a suitable solvent (e.g., DMSO) to a known concentration.
-
Ligation Reaction: Add a 1.1 to 5-fold molar excess of the tetrazine-payload to the TCO-modified antibody solution in Conjugation Buffer B.[9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.[9][12] The progress of the reaction can be monitored by the disappearance of the characteristic color of the tetrazine.
-
Final Purification: Purify the final ADC from any unreacted payload and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[14]
Protocol 4: ADC Characterization
After purification, it is essential to characterize the ADC to determine its key quality attributes.
Recommended Analyses:
-
Drug-to-Antibody Ratio (DAR): Determined by methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Purity and Aggregation: Assessed by Size Exclusion Chromatography (SEC).
-
In Vitro Cytotoxicity: Evaluated using relevant cancer cell lines to confirm the potency of the ADC.
-
Binding Affinity: Assessed by ELISA or Surface Plasmon Resonance (SPR) to ensure the antibody's binding to its target antigen is not compromised.
Stability Considerations for Maleimide-Based ADCs
A known challenge with maleimide-based ADCs is the potential for the thioether bond to undergo a retro-Michael reaction, leading to premature release of the payload.[15] This can reduce the therapeutic efficacy and increase off-target toxicity.[15] A strategy to mitigate this instability is to promote the hydrolysis of the maleimide ring after conjugation, which renders the linkage resistant to the retro-Michael reaction.[15] This can be facilitated by incubating the conjugate in a suitable buffer (e.g., BBS at 25°C for 2 hours) to ensure complete hydrolysis of the maleimide.[16]
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical mechanism of the two key reactions involved in the ADC synthesis using this compound.
Caption: Reaction mechanisms for ADC formation.
By following these detailed application notes and protocols, researchers can effectively leverage the capabilities of this compound for the development of next-generation antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 5. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioorthogonal chemistry: strategies and recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. broadpharm.com [broadpharm.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Illuminating Cellular Dynamics: Application Notes for Live Cell Imaging with (S)-TCO-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic and intricate processes within living cells are central to understanding health and disease. (S)-TCO-PEG3-Maleimide is a powerful heterobifunctional linker that enables the precise labeling and real-time visualization of biomolecules in their native cellular environment. This technology leverages a two-step strategy rooted in bioorthogonal "click chemistry," offering high specificity and efficiency for live-cell imaging applications.[1]
The first step involves the covalent attachment of the linker to a biomolecule of interest, typically a protein or antibody, via the reaction of the maleimide (B117702) group with thiol (-SH) groups on cysteine residues.[2] The second step is the bioorthogonal reaction between the trans-cyclooctene (B1233481) (TCO) moiety of the linker and a tetrazine-conjugated imaging probe (e.g., a fluorescent dye). This inverse-electron-demand Diels-Alder (iEDDA) cycloaddition is exceptionally fast and specific, proceeding rapidly under physiological conditions without interfering with cellular processes.[1][3] This two-step approach is particularly advantageous as it allows for the use of small, minimally perturbing modifications on the target biomolecule, with the larger fluorescent probe introduced only in the final step.[1]
These application notes provide a comprehensive guide to utilizing this compound for live-cell imaging, including detailed protocols, quantitative data, and visualizations to facilitate the successful implementation of this advanced labeling strategy.
Data Presentation
The following tables summarize key quantitative parameters for the successful application of this compound in live-cell imaging. These values serve as a starting point and may require optimization for specific experimental systems.
| Parameter | Recommended Range/Value | Notes | Reference(s) |
| Protein Labeling with Maleimide | |||
| Protein Concentration | 1-10 mg/mL | Higher concentrations can enhance labeling efficiency. | [4] |
| Maleimide:Protein Molar Ratio | 10:1 to 20:1 | An excess of the maleimide reagent drives the reaction to completion. Optimal ratios should be determined empirically. | [5] |
| Reaction Buffer | PBS, HEPES, Tris (pH 6.5-7.5) | Buffers must be free of thiol-containing reagents (e.g., DTT). | [5] |
| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C | Longer incubation at lower temperatures can be beneficial for sensitive proteins. | [5] |
| Labeling Efficiency | 58% - 90% | Efficiency can vary depending on the protein and reaction conditions. | [6][7] |
| Parameter | Typical Value/Range | Notes | Reference(s) |
| TCO-Tetrazine Ligation in Live Cells | |||
| TCO-labeled Biomolecule Concentration | 1-10 µg/mL (for antibodies) | This should be optimized for the specific target and cell type. | [4] |
| Tetrazine-Fluorophore Concentration | 0.5-5 µM | Lower concentrations are often sufficient due to the high reaction rate. | [4][8] |
| Incubation Time | 10-30 minutes | The reaction is very rapid, so long incubation times are generally not necessary. | [4] |
| Second-Order Rate Constant (k₂) | 1,000 - 3,300,000 M⁻¹s⁻¹ | Varies significantly based on the specific TCO and tetrazine derivatives used. | [9][10] |
| Parameter | Typical Value/Range | Notes | Reference(s) |
| Imaging and Performance | |||
| Cell Viability | >95% | Should be assessed for each specific cell line and labeling condition to ensure minimal cytotoxicity. | [11][12] |
| Signal-to-Noise Ratio (SNR) | High (quantitative values are system-dependent) | Fluorogenic tetrazine probes can significantly increase the signal-to-noise ratio by reducing background fluorescence. | [7] |
| Fluorescence Turn-On Ratio | 15 to >1,000-fold | This is a key feature of fluorogenic tetrazine probes, where fluorescence is quenched until the reaction with TCO occurs. | [7] |
Experimental Protocols
Protocol 1: Labeling of a Thiol-Containing Protein with this compound
This protocol describes the conjugation of this compound to a protein containing accessible cysteine residues.
Materials:
-
Protein of interest (1-10 mg/mL)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 6.5-7.5, degassed.
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction.
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10- to 100-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[10]
-
Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add the this compound solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (linker:protein).
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Remove excess, unreacted this compound using a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the TCO group, if applicable, or by mass spectrometry.
Protocol 2: Two-Step Live Cell Imaging of a TCO-Labeled Antibody
This protocol outlines the procedure for imaging a cell surface receptor using a TCO-labeled antibody and a tetrazine-fluorophore conjugate.
Materials:
-
Live cells cultured on imaging-grade plates or coverslips.
-
TCO-labeled antibody (from Protocol 1).
-
Tetrazine-fluorophore conjugate.
-
Cell culture medium (pre-warmed).
-
Imaging buffer (e.g., PBS with calcium and magnesium, or phenol (B47542) red-free medium).
-
Fluorescence microscope.
Procedure:
-
Pre-targeting (Antibody Incubation):
-
Dilute the TCO-labeled antibody in pre-warmed cell culture medium to a final concentration of 1-10 µg/mL.[4]
-
Remove the existing medium from the cells and add the antibody solution.
-
Incubate the cells for 30-60 minutes at 37°C or on ice (to minimize internalization if only surface labeling is desired).[4]
-
-
Washing:
-
Gently aspirate the antibody solution.
-
Wash the cells three times with pre-warmed cell culture medium to remove any unbound antibody.
-
-
Bioorthogonal Ligation (Fluorophore Incubation):
-
Final Wash and Imaging:
-
Gently aspirate the tetrazine-fluorophore solution.
-
Wash the cells two to three times with pre-warmed imaging buffer.
-
Add fresh imaging buffer to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: Cell Viability Assay
This protocol describes a general method to assess the cytotoxicity of the labeling procedure using a standard MTT assay.
Materials:
-
Cells treated with the TCO-labeled antibody and tetrazine-fluorophore as in Protocol 2.
-
Untreated control cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO or other suitable solubilizing agent.
-
96-well plate.
-
Microplate reader.
Procedure:
-
Cell Treatment: Plate cells in a 96-well plate and perform the labeling protocol as described above. Include wells with untreated cells as a control.
-
MTT Incubation: After the final wash step of the imaging protocol, add MTT solution to each well according to the manufacturer's instructions and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Visualizations
Experimental Workflow
Caption: Workflow for two-step live cell imaging.
HER2 Signaling Pathway Labeling
Caption: HER2 signaling pathway visualization.
References
- 1. Structural biology of HER2/ERBB2 dimerization: mechanistic insights and differential roles in healthy versus cancerous cells [explorationpub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Site-specific bioorthogonal labeling for fluorescence imaging of intracellular proteins in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Thiol-Maleimide Reaction with TCO Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of TCO-maleimide linkers in bioconjugation. The combination of thiol-maleimide chemistry with the bioorthogonal reactivity of trans-cyclooctene (B1233481) (TCO) enables precise and efficient labeling of biomolecules, a critical process in the development of targeted therapeutics like antibody-drug conjugates (ADCs), advanced diagnostics, and research tools.
The thiol-maleimide reaction proceeds via a Michael addition, where a thiol group, typically from a cysteine residue in a protein or peptide, attacks the electron-deficient double bond of a maleimide (B117702).[1][2] This reaction is highly selective for thiols under mild, physiological conditions, forming a stable thioether bond.[1][2][3] When a TCO moiety is incorporated into the linker, it introduces a bioorthogonal handle that can be subsequently reacted with a tetrazine-functionalized molecule in an exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5][6] This "click chemistry" reaction is catalyst-free and proceeds efficiently in complex biological media, making it ideal for in vivo applications.[4][5]
A key consideration in thiol-maleimide chemistry is the potential for the resulting thiosuccinimide bond to undergo a retro-Michael reaction, particularly in the presence of endogenous thiols like glutathione.[7][8] This can lead to premature cleavage of the conjugate.[7] Strategies to enhance the stability of the linkage are an active area of research.[8][9]
Data Presentation: Reaction Parameters
The success of a thiol-maleimide conjugation is critically dependent on several key parameters. The following table summarizes the recommended conditions.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for selectivity of maleimide for thiols over amines.[] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, the reactivity towards primary amines increases, and hydrolysis of the maleimide can occur.[11] |
| Temperature | 4°C to 37°C | The reaction can be performed at 4°C (overnight) to moderate the rate or at room temperature (1-4 hours) for faster kinetics.[11][12][13] For antibody reduction, 37°C for 30-120 minutes is often used.[12][14][15] |
| Molar Excess of TCO-Maleimide Linker | 5 to 20-fold over thiols | A 10-20 fold molar excess is a common starting point to ensure efficient conjugation.[6][12] The optimal ratio should be determined empirically for each specific biomolecule. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | Reaction time depends on temperature, pH, and the concentration of reactants.[11][12] |
| Buffer Composition | Phosphate, HEPES, or Tris buffers | Buffers should be degassed and free of thiols (e.g., DTT).[16] The inclusion of 1-5 mM EDTA can help prevent oxidation of thiols.[3] |
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds for Thiol-Maleimide Conjugation
This protocol describes the generation of free sulfhydryl groups on an antibody through the reduction of interchain disulfide bonds.
Materials:
-
Antibody (e.g., human IgG1)
-
Reduction Buffer (e.g., Phosphate Buffered Saline (PBS) with 5 mM EDTA, pH 7.0-7.5, degassed)
-
Reducing Agent (e.g., TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol))
-
Desalting column
Procedure:
-
Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in degassed Reduction Buffer.[14]
-
Addition of Reducing Agent:
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.[12][14][15] The optimal time should be determined to achieve the desired degree of reduction without denaturing the antibody.
-
Removal of Reducing Agent (if using DTT): If DTT was used, it must be removed before the addition of the TCO-maleimide linker. This can be achieved using a desalting column equilibrated with degassed Conjugation Buffer.[6]
Protocol 2: Conjugation of TCO-Maleimide Linker to a Thiol-Containing Biomolecule
This protocol details the conjugation of a TCO-maleimide linker to a biomolecule with available sulfhydryl groups.
Materials:
-
Thiol-containing biomolecule (e.g., reduced antibody from Protocol 1)
-
TCO-PEG-Maleimide linker
-
Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)
-
Conjugation Buffer (e.g., PBS or HEPES, pH 6.5-7.5, degassed)[16]
-
Quenching Reagent (e.g., N-ethylmaleimide or L-cysteine)[14]
-
Desalting column or dialysis cassette[3]
Procedure:
-
Prepare TCO-Maleimide Solution: Immediately before use, prepare a 5-20 mM stock solution of the TCO-PEG-Maleimide linker in anhydrous DMSO or DMF.[11]
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the TCO-PEG-Maleimide solution to the biomolecule solution.[6]
-
Gently mix the solution.
-
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[11]
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as N-ethylmaleimide or L-cysteine can be added.[14]
-
Purification: Remove the excess, unreacted TCO-PEG-Maleimide reagent and quenching reagent using a desalting column or dialysis.[3]
Protocol 3: Pre-targeted Cellular Imaging using TCO-labeled Antibody and Tetrazine-Fluorophore
This protocol outlines a two-step "pre-targeting" approach for cellular imaging.
Materials:
-
Live cells expressing the target antigen
-
TCO-labeled antibody (prepared as in Protocol 2)
-
Tetrazine-fluorophore conjugate
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Procedure:
-
Pre-targeting with TCO-Antibody: Incubate the live cells with the TCO-labeled antibody in cell culture medium at an optimized concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C.[4]
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove any unbound TCO-antibody.[4]
-
Labeling with Tetrazine-Fluorophore: Add the tetrazine-fluorophore conjugate to the cells at an appropriate concentration and incubate for a short period (e.g., 15-30 minutes).
-
Final Wash: Wash the cells with PBS to remove the excess tetrazine-fluorophore.
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Workflow for labeling an antibody with a TCO-maleimide linker.
Caption: Reaction scheme for two-step bioconjugation using a TCO-maleimide linker.
References
- 1. bachem.com [bachem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. lumiprobe.com [lumiprobe.com]
Application Notes and Protocols for (S)-TCO-PEG3-maleimide in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-TCO-PEG3-maleimide, a heterobifunctional linker, in the field of targeted drug delivery, with a particular focus on the development of antibody-drug conjugates (ADCs). This document outlines the core principles, quantitative data, experimental protocols, and key considerations for the successful application of this advanced linker.
Introduction
This compound is a key reagent in the field of bioconjugation, enabling the precise and stable linkage of therapeutic payloads to targeting moieties such as antibodies. It features two distinct reactive groups: a maleimide (B117702) and a trans-cyclooctene (B1233481) (TCO), connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.
-
Maleimide Group: This functional group reacts specifically with sulfhydryl (thiol) groups, which are commonly found in the cysteine residues of proteins and peptides, forming a stable thioether bond. This reaction is highly efficient and selective under physiological pH conditions.
-
trans-Cyclooctene (TCO) Group: The TCO moiety is a key component for bioorthogonal "click chemistry." It participates in an exceptionally fast and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine-functionalized molecule.[1][2][3] This reaction proceeds rapidly under physiological conditions without the need for a catalyst.[2][3]
-
PEG3 Spacer: The hydrophilic PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can reduce aggregation and improve pharmacokinetic properties.[4][5][6]
The dual functionality of this compound allows for a two-step conjugation strategy, providing precise control over the construction of complex bioconjugates like ADCs.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the two primary reactions involving the this compound linker. It is important to note that specific kinetic and stability data for the (S)-isomer are not widely available; therefore, the data presented are based on closely related TCO and N-alkyl maleimide compounds.
Table 1: Reaction Kinetics
| Feature | TCO-Tetrazine Ligation | Maleimide-Thiol Addition |
| Reaction Type | Inverse-electron-demand Diels-Alder cycloaddition | Michael addition |
| Second-Order Rate Constant (k₂) | Up to 10⁶ M⁻¹s⁻¹[2] | ~10³ M⁻¹s⁻¹ |
| Reaction Conditions | Physiological pH (6-9), room temperature, catalyst-free[2] | Optimal pH 6.5-7.5[8][9] |
| Key Advantages | Exceptionally fast kinetics, high specificity, bioorthogonal[2][3] | High selectivity for thiols at neutral pH |
Table 2: Linkage Stability
| Linkage Type | Formed From | Stability Profile | Key Considerations |
| Dihydropyridazine (B8628806) | TCO-Tetrazine | Highly stable in aqueous solution and blood serum.[10] | Some TCO isomers can be susceptible to isomerization, though the dihydropyridazine product is generally stable. |
| Thioether (Thiosuccinimide) | Maleimide-Thiol | Susceptible to retro-Michael reaction and thiol exchange with endogenous thiols (e.g., glutathione).[11][12] Can be stabilized by hydrolysis of the succinimide (B58015) ring.[11][12] | The half-life of N-alkyl thiosuccinimides can be around 27 hours at pH 7.4 and 37°C before hydrolysis.[13] The ring-opened, hydrolyzed form has a half-life of over two years.[14] |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in the preparation of an antibody-drug conjugate (ADC). Optimization of molar ratios, concentrations, and incubation times may be necessary for specific applications.
Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody
This protocol describes the first step in a typical ADC workflow, where the linker is attached to the antibody.
Materials:
-
Thiol-containing antibody (e.g., partially reduced monoclonal antibody)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.[8][9]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reducing agent (if starting with a non-reduced antibody): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: 10 mM N-acetyl-cysteine in Conjugation Buffer
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Reduction (if necessary):
-
Prepare the antibody at a concentration of 2-10 mg/mL in degassed Conjugation Buffer.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution.[7]
-
Incubate for 30-60 minutes at 37°C to reduce disulfide bonds.[7]
-
Allow the solution to cool to room temperature. TCEP generally does not need to be removed before the next step.[7]
-
-
This compound Conjugation:
-
Quenching the Reaction (Optional):
-
To quench any unreacted maleimide groups, add a 20-fold molar excess of N-acetyl-cysteine and incubate for 20 minutes.
-
-
Purification:
-
Remove excess this compound and quenching reagent by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of TCO linkers per antibody, using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).[17]
-
Protocol 2: TCO-Tetrazine Ligation for ADC Formation
This protocol describes the second step, where the TCO-functionalized antibody is conjugated to a tetrazine-modified payload.
Materials:
-
TCO-functionalized antibody (from Protocol 1)
-
Tetrazine-functionalized payload
-
Reaction Buffer: PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Reactant Preparation:
-
Ensure both the TCO-functionalized antibody and the tetrazine-functionalized payload are in a compatible reaction buffer (e.g., PBS, pH 7.4).
-
-
TCO-Tetrazine Ligation:
-
Mix the TCO-functionalized antibody with the tetrazine-functionalized payload. A slight molar excess (1.5-3 equivalents) of the payload per TCO moiety on the antibody is recommended.[3]
-
Incubate the reaction mixture at room temperature for 30-60 minutes.[8] The reaction progress can be monitored by the disappearance of the characteristic pink color of the tetrazine (absorbance at ~520 nm).[3]
-
-
Purification:
-
Purify the final ADC using SEC to remove any unreacted payload and other small molecules.
-
-
Characterization and Storage:
-
Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using methods such as HIC, SEC, and mass spectrometry.[17]
-
Store the purified ADC at 4°C for short-term use or at -80°C for long-term storage.
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: General signaling pathway for ADC internalization and drug release.
Discussion and Key Considerations
-
Stability of the Maleimide-Thiol Linkage: The thioether bond formed from the maleimide-thiol reaction is susceptible to a retro-Michael reaction, which can lead to premature drug release.[11][12] To mitigate this, it is often beneficial to promote the hydrolysis of the succinimide ring to the more stable succinamic acid thioether.[11][12] This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 9) for a controlled period after conjugation.[18]
-
Impact of the PEG Spacer: The PEG3 spacer in this compound enhances the hydrophilicity of the linker-payload complex. This can improve the solubility and stability of the ADC, potentially leading to a better pharmacokinetic profile and reduced aggregation.[4][5][6] The optimal PEG length often needs to be determined empirically for each specific ADC.[4][5]
-
Cellular Uptake and Trafficking: Upon binding to its target antigen on a cancer cell, the ADC is typically internalized via endocytosis.[19][20] The ADC then traffics through endosomes to lysosomes, where the antibody is degraded, leading to the release of the cytotoxic payload.[19][20] The design of the linker can influence the efficiency of drug release within the cell.
-
"Click-to-Release" Systems: The TCO-tetrazine ligation can also be engineered for "click-to-release" applications, where the reaction triggers the cleavage of the linker and the release of the drug.[1][2] This allows for spatiotemporal control over drug activation.[1]
Conclusion
This compound is a versatile and powerful tool for the construction of advanced drug delivery systems, particularly ADCs. Its dual reactivity allows for a controlled and efficient two-step conjugation process. The exceptionally fast and bioorthogonal nature of the TCO-tetrazine ligation, combined with the well-established maleimide-thiol chemistry, provides a robust platform for developing next-generation targeted therapeutics. Careful consideration of the stability of the maleimide-thiol linkage and optimization of the experimental protocols are crucial for the successful application of this technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. vectorlabs.com [vectorlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 16. benchchem.com [benchchem.com]
- 17. blog.crownbio.com [blog.crownbio.com]
- 18. Several Ways to Sort Out Sulfhydryl-Conjugated ADCs – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Navigating hepatotoxicity of antibody-drug conjugates: from mechanistic insights to clinical and postmarketing evidence [frontiersin.org]
Application Notes: Creating Protein-Protein Conjugates with (S)-TCO-PEG3-Maleimide
These application notes provide a comprehensive overview and detailed protocols for the use of (S)-TCO-PEG3-maleimide in creating protein-protein conjugates. This heterobifunctional linker is a valuable tool for researchers in drug development and various scientific fields, enabling the precise and efficient coupling of two distinct protein molecules.
This compound is a linker molecule featuring a trans-cyclooctene (B1233481) (TCO) group and a maleimide (B117702) group, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] This structure allows for a two-step bioconjugation strategy, leveraging two distinct and highly efficient chemical reactions: the reaction of the maleimide with a thiol group (typically from a cysteine residue on a protein) and the "click chemistry" reaction of the TCO group with a tetrazine-modified protein.[2][3]
The inclusion of the PEG linker enhances the solubility and stability of the resulting conjugate in aqueous solutions.[4][5][6] PEGylation can also reduce the immunogenicity of proteins and improve their pharmacokinetic properties.[6][7]
Key Features and Applications:
-
High Reactivity and Specificity: The maleimide group selectively reacts with free sulfhydryl groups at a pH range of 6.5-7.5, forming a stable thioether bond.[2][8] The TCO-tetrazine ligation is an example of bioorthogonal chemistry, characterized by exceptionally fast reaction kinetics (k > 800 M⁻¹s⁻¹) and high selectivity, proceeding rapidly even at low protein concentrations without the need for a catalyst.[2][3]
-
Versatility in Bioconjugation: This linker is ideal for creating a variety of protein-protein conjugates, including antibody-drug conjugates (ADCs), bispecific antibodies, and fluorescently labeled proteins for imaging studies.[1][6]
-
Improved Pharmacokinetics: The PEG spacer can increase the hydrodynamic radius of the conjugated protein, leading to reduced renal clearance and a longer circulation half-life.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for the reactions involving this compound.
Table 1: Reaction Parameters for Maleimide-Thiol Conjugation
| Parameter | Recommended Value/Range | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols and minimizing maleimide hydrolysis.[2][9] |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 | Starting recommendation; may require optimization for specific proteins.[10][11] |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Incubation time can be adjusted based on the reactivity of the protein.[2][12] |
| Temperature | 4°C to Room Temperature | Lower temperatures can help minimize potential side reactions.[12] |
Table 2: Reaction Parameters for TCO-Tetrazine Ligation
| Parameter | Recommended Value/Range | Notes |
| Reaction Time | 30 - 60 minutes | The reaction is typically rapid, even at low concentrations.[2] |
| Molar Ratio (TCO:Tetrazine) | 1.1:1 to 5:1 | A slight excess of one component can drive the reaction to completion.[2] |
| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperatures.[2] |
Table 3: Stability of TCO-Labeled Protein
| Storage Condition | Reactivity Loss after 4 Weeks | Notes |
| 4°C | ~10.5% | Stored in 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[2] |
| -20°C | ~7% | Stored in 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5.[2] |
Experimental Protocols
Protocol 1: Modification of Protein A with this compound
This protocol describes the modification of a protein containing a free cysteine residue (Protein A-SH) with the maleimide group of the linker.
Materials:
-
Protein A with at least one free cysteine residue
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[2]
-
Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (degassed)[2]
-
Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)[10]
-
Desalting spin columns or dialysis equipment for purification[2]
Procedure:
-
Preparation of Protein A:
-
Dissolve Protein A in degassed Conjugation Buffer to a concentration of 1-5 mg/mL.[2]
-
If Protein A contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-60 minutes at room temperature.[10][13] TCEP does not need to be removed before the addition of the maleimide linker.[14]
-
-
Preparation of this compound Solution:
-
Immediately before use, prepare a 5-20 mM stock solution of this compound in anhydrous DMSO or DMF.[2]
-
-
Conjugation Reaction:
-
Purification of TCO-Modified Protein A:
-
Remove excess, unreacted this compound using a desalting spin column or by dialysis against the Conjugation Buffer.[2]
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) of the TCO-modified Protein A using appropriate analytical techniques such as mass spectrometry.
-
Store the purified TCO-Protein A conjugate at 4°C for short-term use or at -20°C for long-term storage.[2] Avoid buffers containing azides or thiols for long-term storage.[2]
-
Protocol 2: Conjugation of TCO-Modified Protein A to Tetrazine-Modified Protein B
This protocol describes the final step of creating the protein-protein conjugate through the reaction of the TCO-modified Protein A with a tetrazine-modified Protein B.
Materials:
-
Purified TCO-modified Protein A (from Protocol 1)
-
Tetrazine-modified Protein B
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of Reactants:
-
Ensure both TCO-modified Protein A and Tetrazine-modified Protein B are in the Reaction Buffer at concentrations of 1-5 mg/mL.[2]
-
-
Conjugation Reaction:
-
Purification of the Protein-Protein Conjugate:
-
Purify the resulting protein-protein conjugate from any unreacted starting materials using size-exclusion chromatography (SEC) or other suitable protein purification methods.
-
-
Characterization:
Visualizations
Caption: Experimental workflow for protein-protein conjugation.
Caption: ADC signaling pathway example.
References
- 1. TCO-PEG3-maleimide | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. purepeg.com [purepeg.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. bioprocessintl.com [bioprocessintl.com]
Application Notes and Protocols for T-CO-Tetrazine Click Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and an s-tetrazine is a cornerstone of bioorthogonal "click chemistry".[1] This reaction is prized for its exceptional speed, high specificity, and ability to proceed under physiological conditions (aqueous media, neutral pH, room temperature) without the need for a cytotoxic copper catalyst.[2][3] These features make it an invaluable tool for live-cell imaging, bioconjugation, targeted drug delivery, and the development of antibody-drug conjugates (ADCs).[2][4]
The reaction proceeds through a [4+2] cycloaddition, where the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO serves as the dienophile.[1] This is followed by a retro-Diels-Alder reaction, releasing nitrogen gas as the sole byproduct and forming a stable dihydropyridazine (B8628806) linkage.[3][5] The unparalleled kinetics, with second-order rate constants up to 10⁶ M⁻¹s⁻¹, allow for efficient labeling even at the low concentrations typical of biological systems.[4][5][6]
Reaction Mechanism and Workflow Visualization
The TCO-tetrazine ligation is a two-step process initiated by a rapid cycloaddition. This is followed by the irreversible elimination of nitrogen gas, which drives the reaction to completion.
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.[3][7]
A typical experimental workflow for protein labeling involves activating a protein with a TCO moiety, followed by the specific ligation with a tetrazine-conjugated probe.
Caption: General workflow for labeling TCO-modified proteins.[7]
Quantitative Data Summary
The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the reactants, solvent, pH, and temperature. The tables below summarize key quantitative parameters.
Table 1: Reaction Rate Constants (k₂) of TCO-Tetrazine Pairs
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂, M⁻¹s⁻¹) | Conditions |
|---|---|---|---|
| TCO | Dipyridyl Tetrazine | 2,000 (±400) | PBS |
| TCO | Hydrogen-substituted Tetrazines | Up to 30,000 | 37°C, PBS, pH 7.4 |
| TCO | Methyl-substituted Tetrazines | ~1,000 | Not specified |
| s-TCO (strained) | Dipyridyl Tetrazine | >1,000,000 | Aqueous media |
| d-TCO (strained) | Dipyridyl Tetrazine | 366,000 (±15,000) | 25°C, Water |
Note: Reaction rates are highly dependent on the specific substituents on both the TCO and tetrazine rings. Strained TCOs (like s-TCO and d-TCO) and electron-poor tetrazines generally exhibit faster kinetics.[8][9][10][11]
Table 2: General Reaction Conditions
| Parameter | Recommended Conditions | Notes |
|---|---|---|
| Stoichiometry | 1.05 - 1.5 molar excess of tetrazine | The optimal ratio should be determined empirically.[3][7][12] |
| pH Range | 6.0 - 9.0 | The reaction is robust across a wide pH range. For NHS ester labeling, use pH 7.2-9.0 in an amine-free buffer.[5][12] |
| Temperature | 4°C, Room Temperature (25°C), or 37°C | Lower temperatures may require longer incubation times.[12][13] |
| Reaction Time | 10 - 60 minutes | Can be extended up to 2 hours or overnight for less reactive partners or low concentrations.[7][12][14] |
| Solvents | Aqueous buffers (e.g., PBS), Organic solvents (e.g., DMF, DMSO) | The reaction is compatible with a variety of solvents and is often accelerated in aqueous media.[5][12] |
Experimental Protocols
The following protocols provide a step-by-step guide for a typical two-stage bioconjugation experiment.
Protocol 1: Activation of a Protein with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)[4]
-
TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)[5]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[4]
-
Spin desalting columns[4]
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS using a spin desalting column.[13]
-
TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4][14]
-
Activation Reaction: Add a 10- to 20-fold molar excess of the 10 mM TCO-NHS ester solution to the protein solution.[2][4]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.[2][4]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[4][14]
-
Purification: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).[4][14]
Protocol 2: Ligation of TCO-Activated Protein with a Tetrazine Probe
This protocol details the final "click" reaction to conjugate the TCO-activated protein with a tetrazine-labeled molecule (e.g., a fluorophore).
Materials:
-
TCO-activated protein (from Protocol 1)
-
Tetrazine-labeled probe (e.g., Tetrazine-fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)[7]
Procedure:
-
Reactant Preparation: Ensure the TCO-activated protein is in a compatible reaction buffer at a concentration of 1-5 mg/mL.[7] Prepare a stock solution of the tetrazine-probe in a suitable solvent (e.g., DMSO).[2]
-
Ligation Reaction: Add the tetrazine-probe to the TCO-activated protein solution. A slight molar excess (1.05 to 1.5 equivalents) of the tetrazine-probe is recommended.[3][4] For cell labeling applications, a final tetrazine-fluorophore concentration of 1-5 µM is often used.[2]
-
Incubation: Allow the reaction to proceed for 10 to 60 minutes at room temperature.[7][12] The reaction progress can often be monitored visually by the disappearance of the tetrazine's characteristic pink/red color or spectroscopically by the decrease in absorbance between 510-550 nm.[5][13]
-
Purification (Optional): If necessary for downstream applications, remove the excess, unreacted tetrazine probe using an appropriate method such as size-exclusion chromatography (SEC) or a spin desalting column.[7]
-
Analysis: The final conjugate is now ready for use in downstream applications and can be characterized by methods such as SDS-PAGE, UV-Vis spectroscopy, or mass spectrometry.
Key Considerations and Troubleshooting
-
Reagent Stability: TCO reagents can be sensitive to isomerization, particularly highly strained derivatives.[9][15] Some TCOs can be stabilized for long-term storage through complexation with silver(I), which is readily dissociated by NaCl present in cell media.[9] Tetrazine and TCO reagents should be stored protected from light and moisture.[7]
-
NHS Ester Labeling: TCO-NHS esters are moisture-sensitive. Prepare solutions in anhydrous solvents immediately before use and work in an amine-free buffer to prevent hydrolysis and unwanted side reactions.[4][12]
-
Solubility: Poor solubility of reactants can lead to low yields. Using reagents with PEG linkers can improve water solubility and reduce aggregation.[6][7]
-
Reaction Rate Tuning: The reaction rate can be tuned by selecting different TCO and tetrazine derivatives. Electron-withdrawing groups on the tetrazine and increased ring strain on the TCO will accelerate the reaction.[8][16][17] This allows for the development of reaction pairs with different kinetics for staged labeling experiments.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. interchim.fr [interchim.fr]
- 15. researchgate.net [researchgate.net]
- 16. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Maleimide Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal buffer conditions and protocols for the selective labeling of thiol groups on proteins with maleimide-based reagents. Adherence to these guidelines is critical for achieving high efficiency, specificity, and reproducibility in bioconjugation experiments.
Introduction to Maleimide-Thiol Chemistry
Maleimide-based bioconjugation is a widely used method for the site-specific labeling of proteins and other biomolecules.[1] The reaction involves a Michael addition between the maleimide (B117702) group and the sulfhydryl (thiol) group of a cysteine residue, forming a stable thioether bond.[1][2] This reaction is highly selective for thiols under specific pH conditions, making it a valuable tool for attaching fluorescent dyes, polyethylene (B3416737) glycol (PEG), drug payloads, and other moieties to proteins.[1] However, the success of the labeling reaction is highly dependent on carefully controlled buffer conditions to maximize efficiency and minimize side reactions.[1]
Critical Buffer Parameters for Maleimide Labeling
The efficiency and specificity of maleimide-thiol conjugation are critically influenced by several buffer parameters.
pH
The pH of the reaction buffer is the most critical factor.[1] An optimal pH range of 6.5 to 7.5 is recommended for the selective labeling of thiol groups.[1][2][3][4][5][6]
-
Below pH 6.5: The reaction rate is significantly reduced as the thiol group (pKa ~8.5) is predominantly protonated and less nucleophilic.[1][3]
-
Above pH 7.5: The reaction loses selectivity. The maleimide group becomes increasingly susceptible to hydrolysis, rendering it non-reactive.[4][5][6][7][8] Additionally, a competitive side reaction with primary amines (e.g., the side chain of lysine) becomes more prominent.[1][5][6] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2][5]
Table 1: Effect of pH on Maleimide-Thiol Conjugation
| pH Range | Reaction Rate | Selectivity for Thiols | Side Reactions |
| < 6.5 | Slow | High | Minimal |
| 6.5 - 7.5 | Optimal | High | Minimal maleimide hydrolysis and reaction with amines. [1][6] |
| > 7.5 | Fast | Decreased | Increased maleimide hydrolysis and competitive reaction with primary amines.[1][6] |
Buffer System
Several common buffers can be used for maleimide labeling, provided they are free of thiol-containing reagents.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and Tris buffers are commonly used at concentrations between 10-100 mM.[9][10][11][12]
-
Buffers to Avoid: Buffers containing thiol compounds, such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol, must be avoided as they will compete with the protein's thiol groups for the maleimide reagent.[12][13]
Additives
Certain additives can enhance the efficiency and success of the labeling reaction.
-
Reducing Agents: Cysteine residues can form disulfide bonds, which are unreactive with maleimides.[9][11] Therefore, a reduction step is often necessary.
-
TCEP (Tris(2-carboxyethyl)phosphine): This is the recommended reducing agent as it is thiol-free and does not need to be removed before adding the maleimide reagent.[13] A 10- to 100-fold molar excess of TCEP is typically used.[9][11][12][14]
-
DTT (Dithiothreitol): If DTT is used, it must be completely removed before adding the maleimide, typically via a desalting column, as it will react with the maleimide.[7][13]
-
-
Chelating Agents:
Temperature and Incubation Time
The reaction temperature affects the rate of labeling.
-
Room Temperature (20-25°C): A reaction time of 1-2 hours is generally sufficient.[1]
-
4°C: For sensitive proteins, an overnight incubation (12-16 hours) at 4°C is recommended to minimize protein degradation, although the reaction rate will be slower.[1]
Experimental Protocols
The following protocols provide a general framework for maleimide labeling of proteins. Optimization may be required for specific proteins and labels.
Protocol 1: Protein Preparation and Reduction
This protocol describes the preparation of the protein sample for labeling.
Materials:
-
Protein of interest
-
Degassed Reaction Buffer (e.g., 100 mM Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
TCEP solution (e.g., 500 mM in water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Protein Solubilization: Dissolve or buffer exchange the protein into the degassed Reaction Buffer to a final concentration of 1-10 mg/mL.[9][11]
-
Reduction of Disulfide Bonds:
-
The reduced protein is now ready for immediate use in the labeling reaction.
Protocol 2: Maleimide Labeling Reaction
This protocol should be performed immediately following the reduction step.
Materials:
-
Reduced protein solution (from Protocol 1)
-
Maleimide-functionalized reagent (e.g., fluorescent dye)
-
Anhydrous DMSO or DMF
Procedure:
-
Prepare Maleimide Stock Solution: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[7][10][12] Vortex briefly to ensure it is fully dissolved.
-
Perform Conjugation:
-
Add the maleimide stock solution to the reduced protein solution. A starting molar ratio of 10:1 to 20:1 (maleimide:protein) is recommended, but may require optimization.[10][12]
-
Flush the reaction vial with an inert gas, seal it tightly, and protect it from light.
-
Incubate at room temperature for 1-2 hours or overnight at 4°C.[1][10][11]
-
-
Purification: Separate the labeled protein from the unreacted maleimide reagent and other reaction components using size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[9][11]
Visualization of Key Processes
Maleimide-Thiol Reaction Mechanism
Caption: Michael addition reaction between a protein thiol and a maleimide reagent.
Experimental Workflow for Maleimide Labeling
Caption: A typical workflow for the maleimide labeling of proteins.
Troubleshooting
Table 2: Common Issues and Solutions in Maleimide Labeling
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Labeling | Inactive maleimide dye due to hydrolysis. | Prepare maleimide stock solutions fresh in an anhydrous solvent (DMSO/DMF) and use immediately. Avoid storing maleimide reagents in aqueous solutions.[4][5][7] |
| Insufficiently reduced protein. | Ensure complete reduction by using a sufficient molar excess of TCEP and adequate incubation time.[7] | |
| Re-oxidation of free thiols. | Use degassed buffers and perform the reaction under an inert gas atmosphere.[9][11] Consider adding EDTA to the buffer.[13] | |
| Suboptimal pH. | Verify that the reaction buffer pH is within the optimal range of 6.5-7.5.[1] | |
| Presence of interfering substances. | Ensure the buffer is free of thiol-containing compounds. If DTT was used for reduction, ensure its complete removal.[7][13] | |
| Non-Specific Labeling | Reaction pH is too high (>7.5). | Lower the reaction pH to the 6.5-7.5 range to ensure selectivity for thiols over primary amines.[1][5] |
| Protein Precipitation | High concentration of organic solvent from the maleimide stock. | Keep the final concentration of DMSO or DMF in the reaction mixture low (typically <10%). |
| The dye itself causes aggregation. | Try a different dye with different physical properties. Keep the labeling stoichiometry to a minimum (e.g., 1:1).[18] |
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. biotium.com [biotium.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-TCO-PEG3-maleimide in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2][3][4] These heterobifunctional molecules are composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][5][6][7] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[6][8][9]
The (S)-TCO-PEG3-maleimide linker is a versatile tool for PROTAC synthesis, offering a unique combination of functionalities. It incorporates a maleimide (B117702) group for covalent conjugation to thiol-containing ligands, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and cell permeability, and a strained trans-cyclooctene (B1233481) (TCO) group for highly efficient and bioorthogonal "click chemistry" with tetrazine-functionalized molecules.[10] This modular approach allows for the rapid and efficient assembly of PROTACs, facilitating the exploration of structure-activity relationships and the development of potent and selective protein degraders.
Signaling Pathway of PROTAC-mediated Protein Degradation
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[2][5][11] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[11]
PROTAC-mediated protein degradation pathway.
Experimental Workflow
The synthesis of a PROTAC using the this compound linker is a modular, two-step process. This allows for the separate synthesis and purification of two key intermediates, which are then combined in a final "click" reaction. This approach offers flexibility and simplifies the overall synthetic scheme.
Experimental workflow for PROTAC synthesis.
Quantitative Data Summary
The following tables summarize representative quantitative data for PROTAC synthesis and activity. Note that specific yields and degradation efficiencies will be dependent on the specific ligands and cell lines used.
| Parameter | Step 1: Maleimide-Thiol Conjugation | Step 2: iEDDA Reaction | Final PROTAC |
| Reaction Yield | 70-90% | >95% | 65-85% (overall) |
| Purity (by HPLC) | >95% | >95% | >98% |
| Reaction Time | 2-4 hours | 1-2 hours | - |
| Reaction Temp. | Room Temperature | Room Temperature | - |
| Biological Activity Parameter | Representative Value |
| DC₅₀ (Degradation Concentration 50%) | 10-100 nM |
| Dₘₐₓ (Maximum Degradation) | >90% |
| Binding Affinity (POI Ligand) | 1-100 nM |
| Binding Affinity (E3 Ligase Ligand) | 100-1000 nM |
Detailed Experimental Protocols
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a thiol-containing ligand to the maleimide moiety of this compound.
Materials:
-
Thiol-containing ligand (e.g., POI binder)
-
This compound
-
Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Organic solvent (e.g., DMSO or DMF)
-
Reducing agent (e.g., TCEP), if necessary
-
Reaction vial
-
Stirring apparatus
-
LC-MS for reaction monitoring
-
Reverse-phase HPLC for purification
Procedure:
-
Preparation of Thiol-containing Ligand:
-
Dissolve the thiol-containing ligand in a degassed buffer (pH 7.0-7.5).
-
If the ligand contains disulfide bonds that need to be reduced to free thiols, pre-treat with a reducing agent like TCEP.
-
-
Reaction Setup:
-
Dissolve this compound (1.1-1.5 equivalents) in a minimal amount of a compatible organic solvent (e.g., DMSO or DMF).
-
Add the solution of this compound to the thiol-containing ligand solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Protect the reaction from light if either component is light-sensitive.
-
Monitor the reaction by LC-MS to confirm the formation of the desired intermediate.
-
-
Purification:
-
Purify the final product using reverse-phase HPLC to obtain the Ligand-Maleimide-PEG3-TCO intermediate.
-
Characterize the purified intermediate by LC-MS and NMR to confirm its identity and purity.
-
Protocol 2: Inverse Electron-Demand Diels-Alder (iEDDA) Cycloaddition
This protocol describes the final step in the synthesis of the PROTAC using the Ligand-Maleimide-PEG3-TCO intermediate and a tetrazine-functionalized ligand.
Materials:
-
Ligand-Maleimide-PEG3-TCO intermediate from Protocol 1
-
Tetrazine-functionalized ligand (e.g., E3 ligase binder)
-
Anhydrous, amine-free solvent (e.g., DMSO, DMF)
-
Reaction vial
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolution:
-
Dissolve the tetrazine-functionalized ligand (1.0 equivalent) in the chosen anhydrous solvent.
-
-
Addition of Linker Intermediate:
-
Add an equimolar amount (1.0 to 1.2 equivalents) of the Ligand-Maleimide-PEG3-TCO intermediate to the solution.
-
-
Reaction:
-
Stir the reaction at room temperature for 1-2 hours. The iEDDA reaction is typically fast.
-
Monitor the reaction progress by LC-MS, observing the disappearance of the reactants and the appearance of the product peak with the expected mass.
-
-
Purification and Characterization:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude PROTAC by preparative HPLC.
-
Confirm the structure and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and ¹H NMR.
-
Protocol 3: Western Blot for Protein Degradation
This protocol can be used to quantify the degradation of a target protein following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the target protein
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the synthesized PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample, separate the proteins by SDS-PAGE, and transfer them to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using an appropriate imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.
-
Conclusion
The this compound linker provides a powerful and versatile platform for the modular synthesis of PROTACs. The combination of a maleimide handle for conjugation to thiols and a TCO group for bioorthogonal click chemistry allows for a flexible and efficient approach to generate PROTAC libraries. This enables the systematic optimization of linker length, composition, and attachment points to develop highly potent and selective protein degraders for therapeutic and research applications. The detailed protocols provided herein serve as a valuable resource for researchers in the field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. explorationpub.com [explorationpub.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Surface Modification Techniques Using TCO-PEG3-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of TCO-PEG3-maleimide, a heterobifunctional linker, in surface modification and bioconjugation. This versatile reagent is instrumental in the development of targeted drug delivery systems, advanced diagnostics, and engineered biomaterials.
TCO-PEG3-maleimide incorporates two key reactive groups: a trans-cyclooctene (B1233481) (TCO) group and a maleimide (B117702) group, separated by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer. The maleimide group facilitates covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides. The TCO group participates in an exceptionally fast and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine (Tz) partner. This "click chemistry" is highly specific and efficient, even within complex biological environments.[1][2] The PEG spacer enhances solubility, reduces non-specific binding, and minimizes steric hindrance.[1][3]
Key Applications
-
Protein and Antibody Labeling: Introduction of a TCO moiety onto proteins and antibodies for subsequent site-specific conjugation with tetrazine-modified molecules like fluorescent dyes, drugs, or imaging agents.[1][4]
-
Surface Functionalization: Modification of thiol-bearing surfaces to create a reactive platform for the immobilization of tetrazine-tagged biomolecules.
-
Nanoparticle Modification: Functionalization of nanoparticles (e.g., gold nanoparticles, liposomes) for targeted drug delivery and imaging applications.[2]
-
Development of Antibody-Drug Conjugates (ADCs): A crucial tool in the precise construction of ADCs, enabling the attachment of cytotoxic payloads to antibodies.[5]
-
Biomaterial Engineering: Creation of bioactive scaffolds and implants with controlled cellular interaction capabilities.[1][4]
Quantitative Data Summary
The efficiency and stability of conjugations using TCO-PEG3-maleimide are critical for successful experimental outcomes. The following tables summarize key quantitative data from various studies.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Condition | Notes |
| pH Range | 6.5 - 7.5 | The maleimide group is highly selective for sulfhydryl groups within this pH range, minimizing reactions with primary amines.[6] At pH > 7.5, hydrolysis of the maleimide group can occur.[6] |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | The optimal ratio can vary depending on the specific biomolecules and reaction conditions.[6][7][8] An excess of the maleimide linker is generally used to ensure efficient conjugation.[5] |
| Reaction Time | 30 minutes - 4 hours | Incubation time depends on temperature and reactant concentrations.[6][8] |
| Temperature | Room Temperature (20-25°C) or 4°C | Reactions can be performed at room temperature for faster kinetics or at 4°C for enhanced stability of sensitive biomolecules.[6] |
| Conjugation Efficiency | 58% - >99% | Efficiency is dependent on factors such as pH, molar ratio, steric accessibility of the thiol group, and the specific biomolecules involved.[6][8] |
Table 2: TCO-Tetrazine Ligation Parameters
| Parameter | Recommended Condition | Notes |
| Reaction Kinetics (k) | > 800 M⁻¹s⁻¹ | This is one of the fastest bioorthogonal reactions, enabling rapid conjugation even at low concentrations.[6] |
| pH Range | 6.0 - 9.0 | The iEDDA reaction is efficient across a broad physiological pH range.[5] |
| Temperature | Room Temperature (20-25°C) | The reaction proceeds rapidly at room temperature, often completing within minutes to an hour.[5] |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | The reaction is highly efficient in aqueous media.[5] Organic co-solvents like DMSO or DMF can be used to dissolve reagents but should be minimized in the final reaction volume.[6] |
| TCO Stability | ~75% of TCO bound to an antibody remained reactive after 24 hours in vivo.[1] TCO-modified IgG loses about 10.5% of its reactivity toward tetrazines when stored at 4°C for 4 weeks.[6] | The stability of the TCO group is an important consideration for in vivo and long-term storage applications. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-PEG3-Maleimide
This protocol describes the steps for conjugating TCO-PEG3-maleimide to a protein containing free sulfhydryl groups.
Materials:
-
Protein with accessible cysteine residues
-
TCO-PEG3-Maleimide
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
Desalting spin columns or dialysis cassettes for purification.
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced.
-
(Optional) Quenching solution (e.g., L-cysteine or β-mercaptoethanol).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the degassed reaction buffer at a concentration of 1-5 mg/mL.[6]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at 37°C.[5] TCEP does not need to be removed before proceeding. Note: Avoid using DTT as it needs to be removed prior to adding the maleimide reagent.[6]
-
-
TCO-PEG3-Maleimide Solution Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of TCO-PEG3-maleimide in anhydrous DMSO or DMF.[6]
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
Purification:
-
Remove excess TCO-PEG3-maleimide and other small molecules by using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).
-
-
Characterization and Storage:
-
Characterize the TCO-labeled protein using appropriate techniques (e.g., mass spectrometry, HPLC).
-
Store the purified TCO-protein conjugate at 4°C or -20°C. Avoid buffers containing azides or thiols for long-term storage.[6]
-
Protocol 2: Surface Functionalization of Thiol-Modified Nanoparticles
This protocol outlines the functionalization of nanoparticles with surface thiol groups using TCO-PEG3-maleimide.
Materials:
-
Thiol-functionalized nanoparticles (e.g., gold nanoparticles, liposomes)
-
TCO-PEG3-Maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.4.[2]
-
Purification supplies (e.g., centrifugal filter units, size-exclusion chromatography columns).[2]
Procedure:
-
Nanoparticle Preparation:
-
Disperse the thiol-functionalized nanoparticles in the degassed reaction buffer to a desired concentration (e.g., 1-10 mg/mL).[2]
-
-
TCO-PEG3-Maleimide Solution Preparation:
-
Prepare a stock solution of TCO-PEG3-maleimide (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[2]
-
-
Conjugation Reaction:
-
Add the TCO-PEG3-maleimide solution to the nanoparticle dispersion. The optimal molar ratio of maleimide to surface thiol groups may need to be determined empirically but a 10-100 fold molar excess of the linker is a common starting point.[2]
-
Incubate the mixture for 2-4 hours at room temperature with gentle agitation.
-
-
Purification:
-
Remove excess unreacted TCO-PEG3-maleimide by centrifugation and resuspension, centrifugal filtration, size-exclusion chromatography, or dialysis, depending on the nature of the nanoparticles.[2]
-
-
Characterization:
-
Characterize the TCO-functionalized nanoparticles to confirm successful conjugation (e.g., using techniques like UV-Vis spectroscopy, DLS, or XPS).
-
Protocol 3: Tetrazine-TCO Ligation (Click Chemistry)
This protocol describes the reaction between a TCO-functionalized molecule (prepared as in Protocol 1 or 2) and a tetrazine-modified molecule.
Materials:
-
TCO-functionalized biomolecule/nanoparticle
-
Tetrazine-modified molecule (e.g., fluorescent dye, drug)
-
Reaction Buffer: PBS, HEPES, or other suitable amine-free buffer, pH 6.0-9.0.[5]
Procedure:
-
Reactant Preparation:
-
Dissolve the TCO-functionalized molecule and the tetrazine-modified molecule in the reaction buffer.
-
-
Ligation Reaction:
-
Purification (if necessary):
-
If required, purify the final conjugate to remove any unreacted starting materials using appropriate chromatography techniques (e.g., size-exclusion chromatography).
-
Diagrams
Caption: Workflow for labeling a thiol-containing protein with TCO-PEG3-maleimide.
Caption: Functional components and reactions of TCO-PEG3-maleimide.
References
Application Notes and Protocols for Fluorescent Labeling of Peptides with (S)-TCO-PEG3-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of peptides is a cornerstone technique in biomedical research and drug development, enabling sensitive detection and quantification for applications ranging from in vitro assays to in vivo imaging.[1] This document provides a detailed guide for a two-step strategy to fluorescently label cysteine-containing peptides.
This method utilizes (S)-TCO-PEG3-Maleimide , a heterobifunctional linker, to first introduce a trans-cyclooctene (B1233481) (TCO) moiety onto the peptide.[2][3][4] The TCO group can then be coupled to a fluorescent dye functionalized with a tetrazine (Tz) group via an exceptionally fast and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction.[5][6]
This modular approach offers significant advantages:
-
Site-Specificity: The maleimide (B117702) group selectively reacts with the thiol (sulfhydryl) group of cysteine residues, allowing for precise control over the label's position.[1][3][7]
-
Bioorthogonality: The TCO-tetrazine ligation is highly specific and proceeds rapidly under physiological conditions without interfering with native biological functional groups.[2][5]
-
Flexibility: Once the peptide is TCO-functionalized, it can be conjugated with a wide array of tetrazine-modified molecules, including various fluorophores, PET tracers, or therapeutic agents.[2]
-
Improved Solubility: The polyethylene (B3416737) glycol (PEG) spacer enhances the water solubility of the linker and the resulting conjugate, which can reduce aggregation.[3][8]
Chemical Principles
The labeling strategy involves two sequential chemical reactions:
-
Thiol-Maleimide Conjugation: The maleimide group of this compound forms a stable covalent thioether bond with the sulfhydryl group of a cysteine residue. This reaction is most efficient and specific at a pH range of 6.5-7.5.[4][9] At pH values above 7.5, the maleimide group can show reactivity towards primary amines (like lysine) and is more susceptible to hydrolysis.[9]
-
TCO-Tetrazine Ligation (IEDDA): The TCO group on the peptide undergoes a rapid and irreversible [4+2] cycloaddition with a tetrazine-functionalized fluorophore.[8] This "click" reaction is notable for its exceptional kinetics (rate constants up to 10^6 M⁻¹s⁻¹) and is catalyst-free, making it ideal for biological applications.[5][10] The only byproduct of this reaction is nitrogen gas.[5]
Experimental Protocols
These protocols provide a general framework. Optimization may be required for specific peptides and fluorophores.
Protocol 1: TCO-Functionalization of a Cysteine-Containing Peptide
This protocol details the reaction of a peptide's cysteine residue with this compound.
Materials and Reagents:
-
Cysteine-containing peptide
-
This compound (MW: 523.62 g/mol )[8]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Degassed 100 mM Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2. Buffers like PBS, Tris, or HEPES are also suitable.[11] It is critical to degas the buffer to prevent oxidation of thiols.
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or desalting columns).
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the degassed Reaction Buffer to a final concentration of 1-5 mg/mL.[9][11]
-
If the peptide contains disulfide bonds, these must be reduced. Add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[12] TCEP does not need to be removed before proceeding.[13]
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.[9]
-
-
Labeling Reaction:
-
Purification:
-
Remove excess, unreacted this compound and purify the TCO-labeled peptide.
-
RP-HPLC: This is the preferred method for achieving high purity.[14] Use a C18 column with a water/acetonitrile gradient containing 0.1% Trifluoroacetic Acid (TFA).
-
Desalting Column: For rapid buffer exchange and removal of excess reagent, use a desalting spin column.[9]
-
-
Verification and Storage:
-
Confirm the mass of the TCO-labeled peptide using Mass Spectrometry (e.g., ESI-MS).
-
Store the purified TCO-peptide at -20°C or -80°C. Avoid buffers containing azides or thiols.[9]
-
Protocol 2: Fluorescent Labeling via TCO-Tetrazine Ligation
This protocol describes the final step where the TCO-peptide is conjugated to a tetrazine-functionalized fluorescent dye.
Materials and Reagents:
-
Purified TCO-labeled peptide
-
Tetrazine-functionalized fluorescent dye (Tetrazine-Dye)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., RP-HPLC or desalting columns)
Procedure:
-
Reagent Preparation:
-
Dissolve the TCO-labeled peptide in the Reaction Buffer to a known concentration (e.g., 1-5 mg/mL).
-
Prepare a 10 mM stock solution of the Tetrazine-Dye in anhydrous DMSO.
-
-
Click Reaction:
-
Add a 1.1- to 5-fold molar excess of the Tetrazine-Dye solution to the TCO-peptide solution.[9]
-
Incubate for 30-60 minutes at room temperature, protected from light.[5][9] The reaction is often complete within minutes due to the fast kinetics.[5][10]
-
The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color or by RP-HPLC.[5]
-
-
Purification:
-
Purify the final fluorescently labeled peptide from excess Tetrazine-Dye.
-
RP-HPLC: This is the most effective method for separating the labeled peptide from the free dye.[14]
-
Size-Exclusion Chromatography (e.g., Sephadex LH-20) or desalting columns can also be effective for removing small molecule dyes.[15]
-
-
Final Characterization:
-
Confirm the mass of the final product by Mass Spectrometry.
-
Characterize the fluorescent properties (excitation/emission spectra, quantum yield) using a spectrophotometer.
-
Assess purity by analytical RP-HPLC.
-
Data Presentation
Quantitative analysis is crucial for ensuring reproducible results. The following table provides representative parameters that should be assessed during the labeling process.
| Parameter | Typical Value | Method of Analysis | Purpose |
| Peptide Purity (Initial) | >95% | RP-HPLC, ESI-MS | Ensures starting material quality. |
| TCO Labeling Efficiency | >90% | RP-HPLC, MALDI-MS | Determines the success of the first conjugation step. |
| Fluorescent Labeling Efficiency | >95% | RP-HPLC with Fluorescence Detector | Determines the success of the TCO-tetrazine ligation. |
| Final Product Purity | >98% | RP-HPLC, ESI-MS | Ensures removal of unreacted reagents for accurate downstream use. |
| Quantum Yield | Varies by dye | Spectrofluorometry | Characterizes the brightness of the labeled peptide. |
| Photostability | Varies by dye | Time-lapse Fluoroscopy | Assesses the dye's resistance to photobleaching. |
Visualization of Workflows
Chemical Reaction Pathway
The following diagram illustrates the two-step chemical conjugation strategy.
Caption: Two-step peptide labeling reaction scheme.
Experimental Workflow
This diagram outlines the complete experimental process from peptide preparation to final product characterization.
References
- 1. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 2. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG3-maleimide | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02807K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. TCO-PEG3-maleimide Sigma-Aldrich [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. lifetein.com [lifetein.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Purification of Proteins Labeled with (S)-TCO-PEG3-Maleimide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging agents, and novel therapeutic modalities. The use of bioorthogonal chemistry, particularly the reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, has gained prominence due to its rapid kinetics and high specificity in biological systems.[1] The (S)-TCO-PEG3-maleimide linker is a valuable reagent that facilitates the introduction of a TCO moiety onto a protein via the reaction of its maleimide (B117702) group with free sulfhydryl groups on cysteine residues.[2][3][4]
Following the labeling reaction, a critical step is the purification of the TCO-labeled protein to remove unreacted labeling reagent and other reaction components.[2] This is essential to ensure the homogeneity of the final product and to prevent interference in downstream applications. This document provides detailed application notes and protocols for the purification of proteins after labeling with this compound, including data presentation, experimental procedures, and workflow visualizations.
Data Presentation: Key Parameters for TCO Labeling and Purification
The success of protein labeling and subsequent purification is dependent on several key parameters. The following tables summarize recommended conditions and expected outcomes.
Table 1: Recommended Conditions for Protein Labeling with this compound
| Parameter | Recommended Condition | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can enhance labeling efficiency.[2][5][6] |
| Reaction Buffer | Phosphate-buffered saline (PBS), Tris, or HEPES, pH 6.5-7.5 | The buffer must be free of thiol-containing reagents.[2][5][7] The maleimide group is most selective for thiols in this pH range.[5][7] |
| This compound:Protein Molar Ratio | 10:1 to 20:1 | The optimal ratio should be determined empirically for each specific protein.[2][6][7] |
| Reduction of Disulfides (Optional) | 10-100 fold molar excess of TCEP | If cysteine residues are involved in disulfide bonds, reduction is necessary to generate free thiols.[2][6] TCEP is recommended as it does not need to be removed before adding the maleimide reagent.[6][8] |
| Reaction Time and Temperature | 2 hours at room temperature or overnight at 2-8°C | Incubation should be protected from light.[2][6] |
| Quenching (Optional) | L-cysteine or β-mercaptoethanol | Can be added to cap any unreacted maleimide groups.[7] |
Table 2: Comparison of Purification Methods for TCO-Labeled Proteins
| Purification Method | Principle | Advantages | Disadvantages | Typical Protein Recovery |
| Size-Exclusion Chromatography (SEC) / Desalting Columns | Separation based on molecular size.[2] | Gentle, preserves protein activity, effective for removing small molecules.[2] | Can be time-consuming for large sample volumes. | > 90% |
| Dialysis | Removal of small molecules through a semi-permeable membrane.[1] | Simple, requires minimal specialized equipment. | Slow process, may lead to sample dilution. | Variable, depends on handling |
| Affinity Chromatography | Separation based on specific binding interactions.[1] | High specificity and purity. | Requires the protein to have an affinity tag. | > 80% |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[9][10] | High resolving power, can separate proteins with minor charge differences. | Requires optimization of pH and buffer conditions. | Variable, depends on optimization |
| Reverse-Phase Chromatography (RPC) | Separation based on hydrophobicity.[11] | High resolution, suitable for analytical and preparative separations.[12] | Can cause protein denaturation due to organic solvents.[13] | Variable, depends on protein stability |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
This protocol details the steps for conjugating this compound to a protein containing free cysteine residues.
Materials:
-
Protein of interest (with at least one free cysteine)
-
This compound
-
Reaction Buffer: Degassed PBS, Tris, or HEPES buffer (pH 7.0-7.5)[7]
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2][6]
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction[2][6]
-
Reaction tubes
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Protein Preparation:
-
Maleimide Reagent Preparation:
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final molar ratio of 10:1 to 20:1 (reagent:protein).[2][6]
-
Gently mix the reaction.
-
Flush the headspace of the reaction tube with an inert gas and seal it tightly.[2]
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C, protected from light.[2][6]
-
Protocol 2: Purification of TCO-Labeled Proteins
The choice of purification method depends on the size of the protein and the properties of the unreacted TCO reagent.
This is the most common and recommended method for removing small, unreacted TCO-PEG3-maleimide from the larger labeled protein.[1][2]
Materials:
-
Labeling reaction mixture
-
Pre-packed desalting spin column or SEC column (e.g., Sephadex G-25)
-
Elution Buffer: A buffer suitable for the downstream application and stability of the protein (e.g., PBS).[2]
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting or SEC column with 3-5 column volumes of the elution buffer according to the manufacturer's instructions.[2]
-
Sample Application: Apply the entire volume of the labeling reaction mixture to the top of the equilibrated column.[2]
-
Elution:
-
Fraction Collection: The larger, labeled protein will elute first, while the smaller, unreacted maleimide reagent will be retained and elute later.[2] Collect the fractions containing the purified, labeled protein. Protein-containing fractions can be identified by measuring absorbance at 280 nm.[1]
Dialysis is a classical method for removing small molecules from a protein solution.[1]
Materials:
-
Labeling reaction mixture
-
Dialysis cassette with an appropriate molecular weight cutoff (MWCO)
-
Large volume of desired storage buffer
Procedure:
-
Transfer the labeling reaction mixture to a dialysis cassette.[1]
-
Dialyze against a large volume of the desired storage buffer for several hours to overnight at 4°C, with at least one buffer change.[1]
IEX separates proteins based on their net charge and can be used if the labeling process alters the protein's charge or if further purification from other protein contaminants is required.[9][14]
Procedure:
-
Column and Buffer Selection: Choose an appropriate IEX resin (anion or cation exchange) based on the protein's isoelectric point (pI) and the desired buffer pH.
-
Equilibration: Equilibrate the column with a low-salt starting buffer.[9]
-
Sample Loading: Load the labeled protein solution onto the column.
-
Washing: Wash the column with the starting buffer to remove unbound molecules.[9]
-
Elution: Elute the bound protein using a salt gradient or a pH change.[9][15]
-
Fraction Analysis: Analyze the collected fractions for the presence of the purified labeled protein.
RPC separates molecules based on hydrophobicity and is a high-resolution technique.[11] However, the use of organic solvents can lead to protein denaturation.[13]
Procedure:
-
Column and Mobile Phase Selection: Choose a suitable RPC column (e.g., C4, C8, or C18) and mobile phases (typically water with an organic modifier like acetonitrile (B52724) and an ion-pairing agent like TFA).
-
Equilibration: Equilibrate the column with the initial mobile phase conditions.
-
Sample Injection: Inject the labeled protein sample.
-
Gradient Elution: Elute the protein using a gradient of increasing organic solvent concentration.
-
Fraction Collection and Analysis: Collect and analyze the fractions containing the purified labeled protein.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the purification of proteins after labeling with this compound.
Caption: Experimental workflow for TCO-labeling and purification of proteins.
Caption: Decision tree for selecting a suitable purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. TCO-PEG9-maleimide, 2183440-37-9 | BroadPharm [broadpharm.com]
- 5. interchim.fr [interchim.fr]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. microbiozindia.com [microbiozindia.com]
- 10. Using ion exchange chromatography to purify a recombinantly expressed protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. hplc.eu [hplc.eu]
- 13. Reversed-Phase Chromatography of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 14. sinobiological.com [sinobiological.com]
- 15. goldbio.com [goldbio.com]
Application Notes and Protocols for Calculating the Degree of Labeling for Maleimide Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction Maleimide-based conjugation is a cornerstone of bioconjugation, enabling the precise, covalent attachment of molecules such as fluorescent dyes, drugs, or polyethylene (B3416737) glycol (PEG) to proteins, peptides, and other biomolecules.[1][] This chemistry is particularly valued for its high selectivity towards thiol groups found in cysteine residues, proceeding efficiently under mild, physiological conditions.[1][3] The resulting thioether bond is stable, making this method ideal for creating antibody-drug conjugates (ADCs), labeled antibodies for diagnostic assays, and functionalized proteins for a myriad of research applications.[1][][4]
A critical quality control step in any conjugation reaction is the determination of the Degree of Labeling (DOL), also known as the molar substitution ratio (MSR). The DOL represents the average number of label molecules conjugated to each protein molecule.[5][6] Accurate DOL calculation is essential for ensuring batch-to-batch consistency, optimizing the performance of the conjugate, and understanding its structure-activity relationship. This document provides detailed protocols and methodologies for the accurate determination of the DOL for maleimide (B117702) conjugates.
Principle of Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group proceeds via a Michael addition mechanism.[1][3][7] The nucleophilic thiol group, typically from a cysteine residue on a protein, attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[3] This reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[3][8] At a neutral pH, the reaction with thiols is approximately 1,000 times faster than with amines.[1][8] The result is the formation of a stable covalent thioether bond.[][3][8]
Caption: Mechanism of maleimide-thiol conjugation.
Methods for Calculating Degree of Labeling (DOL)
The most common and accessible method for determining the DOL is UV-Vis spectrophotometry. However, other methods like mass spectrometry offer higher precision, and specific colorimetric assays can be used for certain labels like biotin (B1667282).
Method 1: UV-Vis Spectrophotometry
This method relies on the Beer-Lambert law to calculate the molar concentrations of the protein and the conjugated label based on their unique absorbance maxima.[6][9] By measuring the absorbance of the conjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength (λ_max) of the label, the DOL can be calculated.[5]
A critical consideration is that many labels (e.g., fluorescent dyes) also absorb light at 280 nm. Therefore, a correction factor (CF) is required to subtract the label's contribution to the absorbance at 280 nm, ensuring an accurate protein concentration measurement.[6][10]
Formula for DOL Calculation:
-
Corrected Absorbance at 280 nm (A_280_corr):
-
A_280_corr = A_280_measured - (A_max_label × CF)
-
Where CF = (Absorbance of the label at 280 nm) / (Absorbance of the label at its λ_max)
-
-
Molar Concentration of Protein:
-
Protein Conc. (M) = A_280_corr / ε_protein
-
Where ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Molar Concentration of Label:
-
Label Conc. (M) = A_max_label / ε_label
-
Where ε_label is the molar extinction coefficient of the label at its λ_max.
-
-
Degree of Labeling (DOL):
-
DOL = [Label Conc. (M)] / [Protein Conc. (M)]
-
Caption: Logical workflow for DOL calculation via spectrophotometry.
Method 2: Mass Spectrometry (MS)
Mass spectrometry provides a highly accurate method for determining the DOL by measuring the precise mass of the protein-label conjugate.[11][12] The number of labels attached can be determined by the mass shift observed between the unconjugated and conjugated protein.[12]
-
Advantages: High precision, can reveal the distribution of different species (e.g., proteins with 1, 2, or 3 labels), and can identify specific conjugation sites.[11]
-
Disadvantages: Requires access to specialized mass spectrometry equipment and expertise.
Method 3: HABA Assay for Biotinylated Conjugates
For maleimide conjugates involving a biotin tag, the HABA (2-(4'-hydroxyazobenzene)benzoic acid) assay is a common colorimetric method to estimate the DOL.[13] The assay is based on the displacement of the HABA dye from an avidin-HABA complex by the biotinylated protein.[13][14] This displacement causes a decrease in absorbance at 500 nm, which is proportional to the amount of biotin present in the sample.[14]
-
Principle: Biotin has a much higher affinity for avidin (B1170675) than HABA. When a biotinylated sample is added to the colored avidin-HABA complex, the biotin displaces HABA, leading to a reduction in color.[13][14]
Experimental Protocols
Protocol 1: General Protein Labeling with a Maleimide-Activated Dye
This protocol describes a typical procedure for labeling an antibody. Ratios and incubation times may need to be optimized for different proteins.[4]
Materials:
-
Protein (e.g., IgG antibody) to be labeled
-
Maleimide-activated fluorescent dye or drug
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.0-7.5, degassed and free of thiols.[9]
-
Anhydrous DMSO or DMF for dissolving the maleimide reagent.[9]
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds.[9]
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25).[9]
Procedure:
-
Prepare Protein Solution: Dissolve the antibody in the reaction buffer to a concentration of 1-10 mg/mL.[9]
-
(Optional) Reduce Disulfide Bonds: If targeting internal cysteines, add a 10-fold molar excess of TCEP to the protein solution and incubate for 30 minutes at room temperature.[5] This step frees up thiol groups from disulfide bonds. Note: This is common for antibody fragmentation and labeling, but may not be necessary if free cysteines are already present.
-
Prepare Dye Stock Solution: Allow the vial of maleimide-activated dye to warm to room temperature. Prepare a 10 mM stock solution in anhydrous DMSO or DMF.[5][9] This solution should be prepared immediately before use as maleimides can hydrolyze in the presence of water.[5]
-
Conjugation Reaction: While gently stirring the protein solution, add the dye stock solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[9][10] Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.[9]
-
Purification: After incubation, remove the unreacted, free dye from the conjugate. The most common method is size-exclusion chromatography.[4][9] Equilibrate the column with PBS, apply the reaction mixture, and collect the fractions containing the labeled protein, which will elute first.
Caption: Experimental workflow for protein labeling and purification.
Protocol 2: DOL Calculation via UV-Vis Spectrophotometry
Materials:
-
Purified protein-dye conjugate from Protocol 1
-
Reaction buffer (e.g., PBS)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Dilute the Conjugate: Dilute the purified conjugate solution with buffer to a concentration where the absorbance at both 280 nm and the label's λ_max falls within the linear range of the spectrophotometer (typically an absorbance between 0.1 and 1.0). A protein concentration of ~0.1 mg/mL is often a good starting point.[9]
-
Measure Absorbance: Measure the absorbance of the diluted solution at 280 nm (A_280_measured) and at the λ_max of the dye (A_max_label).
-
Perform Calculations: Use the formulas provided in "Method 1" above to calculate the DOL. The required extinction coefficients and the correction factor should be available from the dye/label manufacturer.
Data Presentation
For accurate calculations, several key parameters are needed. These are typically specific to the protein and the label used.
Table 1: Key Parameters for DOL Calculation
| Parameter | Symbol | Example Value (IgG & CF®488A) | Source |
| Protein Molar Extinction Coefficient | ε_protein | 210,000 M⁻¹cm⁻¹ | Protein Datasheet / Literature |
| Label Molar Extinction Coefficient | ε_label | 70,000 M⁻¹cm⁻¹ | Label Manufacturer |
| Label Maximum Absorbance Wavelength | λ_max | 490 nm | Label Manufacturer |
| Correction Factor at 280 nm | CF | 0.10 | Label Manufacturer |
Table 2: Example DOL Calculation
| Measurement / Calculation | Symbol / Formula | Value |
| Measured Absorbance at 280 nm | A_280_measured | 0.65 |
| Measured Absorbance at 490 nm | A_max_label | 0.70 |
| Corrected Absorbance at 280 nm | A_280_corr = A_280_measured - (A_max_label × CF) | 0.65 - (0.70 × 0.10) = 0.58 |
| Protein Concentration | [Protein] = A_280_corr / ε_protein | 0.58 / 210,000 M⁻¹cm⁻¹ = 2.76 µM |
| Label Concentration | [Label] = A_max_label / ε_label | 0.70 / 70,000 M⁻¹cm⁻¹ = 10.0 µM |
| Degree of Labeling (DOL) | DOL = [Label] / [Protein] | 10.0 µM / 2.76 µM = 3.6 |
Troubleshooting Guide
Table 3: Common Issues and Solutions in Maleimide Conjugation
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling | Protein thiols are oxidized. | Reduce the protein with TCEP prior to labeling. Degas all buffers to remove oxygen.[15] |
| Buffer contains amines (e.g., Tris) or thiols. | Use a non-amine, non-thiol buffer like PBS or HEPES.[15] | |
| Maleimide reagent was hydrolyzed. | Prepare maleimide stock solution in anhydrous DMSO/DMF immediately before use.[16] | |
| Degree of Labeling is Too High | Molar excess of the maleimide reagent was too high. | Reduce the molar ratio of dye-to-protein in the reaction. |
| Incomplete removal of excess, unreacted dye. | Ensure the purification method (e.g., size-exclusion chromatography) is effective at separating the conjugate from free dye.[15] | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the volume of the added maleimide stock solution low, typically <10% of the total reaction volume. |
| Protein instability under reaction conditions. | Perform the conjugation reaction at a lower temperature (e.g., 4°C). |
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. anaspec.com [anaspec.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
low labeling efficiency with (S)-TCO-PEG3-maleimide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low labeling efficiency with (S)-TCO-PEG3-Maleimide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker used in bioconjugation.[1] It has two reactive groups:
-
A maleimide (B117702) group that selectively reacts with thiol (sulfhydryl) groups on molecules like proteins and peptides, particularly on cysteine residues.[2][3] This reaction forms a stable thioether bond.[2]
-
A trans-cyclooctene (TCO) group which is used in bioorthogonal "click chemistry".[4] It reacts with a tetrazine-modified molecule in a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4][5]
The PEG3 linker is a short polyethylene (B3416737) glycol spacer that enhances the hydrophilicity of the molecule, which can improve solubility and reduce potential steric hindrance during conjugation.[4]
This reagent is commonly used in a two-step process for creating antibody-drug conjugates (ADCs) and other targeted therapeutics. First, the antibody is labeled with this compound via the maleimide-thiol reaction. Then, a tetrazine-modified payload (e.g., a drug) is "clicked" onto the TCO group.
Q2: What is the optimal pH for reacting this compound with a thiol-containing protein?
The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5.[3][6] Within this range, the reaction with thiols is highly selective and efficient.[6] At a pH of 7.0, the reaction with thiols is about 1,000 times faster than with amines (like those on lysine (B10760008) residues), ensuring high specificity.[5]
Q3: What happens if the pH is outside the optimal range?
-
Below pH 6.5: The reaction rate significantly decreases because the thiol group is mostly protonated and less nucleophilic.[6]
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, where the ring opens to form an unreactive maleamic acid.[6][7] Additionally, the selectivity for thiols decreases, and the maleimide can start to react with primary amines, leading to non-specific labeling.[5]
Q4: My labeling efficiency is low. What are the common causes?
Low labeling efficiency with maleimide reagents can stem from several factors:
-
Maleimide Hydrolysis: The maleimide group is sensitive to moisture and can hydrolyze, especially at pH above 7.5.[7] Hydrolyzed maleimide will not react with thiols.
-
Oxidized Thiols: The cysteine residues on your protein may have formed disulfide bonds (-S-S-), which are unreactive towards maleimides.[8] These disulfide bonds need to be reduced to free thiols (-SH).
-
Competing Thiols in Buffer: Your reaction buffer may contain thiol-containing reagents (e.g., DTT, 2-mercaptoethanol) that will compete with your protein for reaction with the maleimide.
-
Incorrect Stoichiometry: The molar ratio of this compound to your protein may be too low.
-
Steric Hindrance: The thiol groups on your protein may be in a location that is not easily accessible to the maleimide reagent. The PEG3 linker helps to mitigate this, but it can still be a factor.[1]
Q5: How should I store this compound?
It is recommended to store this compound at -20°C, protected from light and moisture.[4] It is advisable to aliquot the reagent into single-use amounts to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Low or No Labeling | Hydrolysis of Maleimide | Prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use.[7] Avoid storing the reagent in aqueous buffers. Ensure the reaction pH does not exceed 7.5.[6] |
| Oxidized or Inaccessible Thiols | Reduce disulfide bonds in your protein using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine). A 10-100 fold molar excess of TCEP for 20-30 minutes at room temperature is a good starting point. TCEP does not need to be removed before adding the maleimide reagent.[8] | |
| Competing Nucleophiles in Buffer | Use a thiol-free and amine-free buffer such as phosphate-buffered saline (PBS) or HEPES at a pH between 6.5 and 7.5.[6] If reducing with DTT, it must be completely removed before adding the maleimide reagent. | |
| Insufficient Molar Excess of Reagent | Increase the molar ratio of this compound to the protein. A 10- to 20-fold molar excess is a common starting point.[2] | |
| Non-Specific Labeling | Reaction with Amines | Strictly maintain the reaction pH between 6.5 and 7.5 to ensure high selectivity for thiols.[6] |
| Protein Aggregation | High Degree of Labeling or Solvent Effects | Optimize the molar ratio of the maleimide reagent to the protein to avoid over-labeling. Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is low (typically <10% v/v). |
| Low Yield in Subsequent TCO-Tetrazine Reaction | Instability of TCO Group | While generally stable, long-term storage of TCO-labeled molecules in aqueous solution is not recommended as the TCO group can isomerize to a less reactive form. Store TCO-labeled proteins at 4°C for short-term and -20°C or -80°C for long-term storage. |
Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds
This protocol describes the partial reduction of interchain disulfide bonds in an antibody to generate free thiol groups for maleimide labeling.
Materials:
-
Antibody in an azide-free and amine-free buffer (e.g., PBS)
-
TCEP-HCl
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
Procedure:
-
Prepare the antibody at a concentration of 2-10 mg/mL in the degassed reaction buffer.
-
Prepare a fresh stock solution of TCEP-HCl in water or the reaction buffer.
-
Add TCEP to the antibody solution to a final concentration of a 10-50 fold molar excess.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Allow the solution to cool to room temperature. The reduced antibody is now ready for labeling. TCEP does not need to be removed.
Protocol 2: Labeling of Reduced Antibody with this compound
Materials:
-
Reduced antibody solution (from Protocol 1)
-
This compound
-
Anhydrous DMSO or DMF
Procedure:
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
While gently stirring the reduced antibody solution, add the this compound stock solution to achieve a final molar excess of 10-20 fold over the antibody.
-
Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C with gentle rocking.
-
After incubation, the reaction can be quenched by adding a small molecule thiol like L-cysteine to a final concentration of 1 mM to react with any excess maleimide.
-
Purify the TCO-labeled antibody from excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol 3: TCO-Tetrazine Click Reaction
Materials:
-
Purified TCO-labeled antibody
-
Tetrazine-modified payload
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the tetrazine-modified payload in an anhydrous solvent like DMSO or DMF.
-
To the purified TCO-labeled antibody solution, add the tetrazine-payload stock solution to achieve a 1.5-5 fold molar excess relative to the antibody.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The TCO-tetrazine reaction is typically very fast.[5]
-
Purify the final antibody conjugate to remove any unreacted payload using size-exclusion chromatography or dialysis.
Data Presentation
Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and reaction rate.[6] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins.[6] |
| Reaction Time | 1 - 4 hours | Dependent on reactants and temperature.[5] |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A molar excess of the maleimide reagent is a good starting point for optimization.[2] |
| Protein Concentration | 1 - 10 mg/mL | A common concentration range for efficient conjugation. |
| Buffer | PBS, HEPES (Thiol- and Amine-free) | Avoid buffers containing competing nucleophiles.[6] |
Table 2: TCO-Tetrazine Reaction Parameters
| Parameter | Recommended Value/Range | Rationale |
| Reaction Type | Inverse-electron-demand Diels-Alder (iEDDA) Cycloaddition | Bioorthogonal "click chemistry".[5] |
| **Second-Order Rate Constant (k₂) ** | Up to 10⁶ M⁻¹s⁻¹ | Exceptionally fast kinetics.[9] |
| Reaction Conditions | Physiological pH (6-9), room temperature, catalyst-free | Highly biocompatible.[9] |
| Reactant Molar Ratio (Tetrazine:TCO) | 1.5:1 to 5:1 | A slight excess of the tetrazine payload is often used. |
| Reaction Time | 30 - 60 minutes | Typically a very rapid reaction.[5] |
Visualizations
Caption: Experimental workflow for two-step antibody conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. TCO-PEG3-maleimide Sigma-Aldrich [sigmaaldrich.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: TCO-Maleimide Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during TCO-maleimide conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on avoiding common side reactions and troubleshooting experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for TCO-maleimide conjugation reactions?
The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][3][4] This range provides a good balance between reaction rate and selectivity. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues.[1][3][4]
-
Below pH 6.5: The reaction rate slows down as the concentration of the reactive thiolate anion decreases.[2][4]
-
Above pH 7.5: The maleimide (B117702) group becomes more susceptible to reaction with primary amines (e.g., lysine (B10760008) residues) and to hydrolysis, which deactivates the maleimide.[1][2][3][4]
Q2: My TCO-maleimide reagent is not labeling my protein. What are the possible causes?
This is a common issue that can likely be attributed to the hydrolysis of the maleimide group. Maleimides are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[3] The resulting maleamic acid is unreactive towards thiols.[3]
To prevent this:
-
Always prepare aqueous solutions of TCO-maleimide immediately before use.[5]
-
For storage, dissolve the TCO-maleimide reagent in a dry, water-miscible organic solvent like anhydrous DMSO or DMF and store it at -20°C, protected from light and moisture.[3]
Other potential reasons for no or poor labeling include:
-
Decomposition of the TCO-maleimide reagent: Ensure the product is equilibrated to room temperature before opening and prepare new solutions in dry solvents.[1]
-
Presence of sulfhydryl-containing components in buffers: Avoid buffers containing substances like DTT during the conjugation step.[1]
-
Insufficient reduction of disulfide bonds: If your protein has disulfide bonds, they must be reduced to free thiols for the reaction to occur.[6][7]
Q3: My conjugation efficiency is low. How can I improve it?
Low conjugation efficiency can be caused by several factors:
-
Suboptimal reaction conditions: Try increasing the incubation time or optimizing the molar excess of the TCO-maleimide reagent.[1] A 10-20 fold molar excess of the maleimide reagent to the protein is a common starting point.[8]
-
Hydrolysis of the maleimide group: As mentioned in the previous question, ensure your maleimide reagent is active.
-
Insufficient reduction of disulfide bonds: Use a reducing agent like TCEP to ensure free thiols are available for conjugation.[6][7] If using DTT, it must be removed before adding the maleimide reagent.[6]
-
Oxidation of thiols: Thiols can be sensitive to oxygen.[6] It is recommended to use degassed buffers for the reaction.[6][7]
Q4: I am observing non-specific binding with my TCO-maleimide conjugate. What is the cause and how can I prevent it?
Non-specific binding can arise from two main factors related to the maleimide group:
-
Reaction with other nucleophiles: At pH levels above 7.5, the selectivity of maleimides for thiols decreases, and they can react with primary amines, such as those on lysine residues.[2][3] To avoid this, maintain a strict reaction pH between 6.5 and 7.5.[2]
-
Hydrophobic interactions: The TCO group or the molecule it is conjugated to might have hydrophobic regions that can lead to non-specific adsorption. Using blocking agents like BSA or ensuring adequate PEGylation of your molecule can help minimize this.
Q5: Is the thioether bond formed by the maleimide reaction stable?
The thiosuccinimide linkage formed between a thiol and a maleimide can be reversible through a retro-Michael reaction.[9][10][11] This can lead to the loss of the TCO-maleimide from your target protein over time, especially in the presence of other thiols like glutathione.[12] To increase the stability of the conjugate, the thiosuccinimide ring can be hydrolyzed after the conjugation is complete, which can be promoted by a short incubation at a slightly higher pH (e.g., 8.5-9.0).[3][12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or Poor Labeling | TCO-maleimide reagent has hydrolyzed/decomposed. | Prepare fresh TCO-maleimide solution in anhydrous DMSO or DMF immediately before use.[1] Allow the reagent to equilibrate to room temperature before opening.[1] |
| Insufficient free thiols on the protein. | Reduce protein disulfide bonds with TCEP. If using DTT, remove it before adding the maleimide reagent.[6] | |
| Buffer contains interfering substances (e.g., thiols, azides). | Use a sulfhydryl-free reaction buffer like PBS, Tris, or HEPES.[1] | |
| Low Conjugation Efficiency | Suboptimal reaction conditions. | Increase the incubation time and/or the molar excess of the TCO-maleimide reagent.[1] |
| Reaction pH is too low. | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5.[2] | |
| Oxidation of free thiols. | Use degassed buffers for the reaction.[6][7] | |
| High Background / Non-Specific Binding | Reaction pH is too high, leading to reaction with amines. | Maintain a strict reaction pH between 6.5 and 7.5.[2] |
| Hydrophobic interactions. | Incorporate blocking agents like BSA or use PEGylated surfaces to minimize non-specific adsorption. | |
| Impure protein sample containing other thiol-containing molecules. | Purify the protein sample thoroughly before the conjugation reaction. | |
| Conjugate Instability | Retro-Michael reaction (thiol exchange). | After conjugation, consider a short incubation at a slightly higher pH (e.g., 8.5-9.0) to hydrolyze the thiosuccinimide ring and stabilize the linkage.[12] Alternatively, consider using next-generation maleimides designed for enhanced stability.[9][11] |
Experimental Protocols & Data
Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Critical for selectivity towards thiols.[1][2][3] |
| Temperature | Room Temperature or 4°C | Longer incubation times may be needed at 4°C.[1][8] |
| Incubation Time | 1 - 4 hours at RT, 2 - 8 hours at 4°C | Should be optimized for each specific reaction.[1] |
| Molar Excess of TCO-Maleimide | 10 - 20 fold | Should be determined empirically for each protein.[6][8] |
| Solvent for TCO-Maleimide Stock | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[1][8] |
| Reaction Buffers | Phosphate-buffered saline (PBS), Tris, HEPES | Must be free of thiols and azides.[1][6] |
General Protocol for Protein Labeling with TCO-Maleimide
-
Protein Preparation:
-
Dissolve the protein to be labeled in a degassed reaction buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[1][6][7]
-
If the protein contains disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[6] If DTT is used, it must be removed before proceeding.[6]
-
-
TCO-Maleimide Reagent Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of the TCO-maleimide reagent in anhydrous DMSO or DMF.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Storage:
Visualizations
Caption: A typical workflow for conjugating proteins with TCO-Maleimide.
Caption: A troubleshooting decision tree for low or no conjugation.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. biotium.com [biotium.com]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Hydrolysis of Maleimide Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during maleimide-thiol conjugation reactions, with a specific focus on preventing the hydrolysis of the maleimide (B117702) group.
Frequently Asked Questions (FAQs)
Q1: What is maleimide hydrolysis and why is it a problem?
A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring reacts with water, leading to the opening of the ring structure to form an unreactive maleamic acid derivative.[1][2][3] This is a significant issue because the hydrolyzed maleimide is no longer capable of reacting with thiol groups (e.g., from cysteine residues in proteins), which is the basis of the desired conjugation reaction.[1][4] This loss of reactivity can lead to low conjugation efficiency, wasted reagents, and unreliable experimental outcomes.[1]
Q2: What are the primary factors that influence the rate of maleimide hydrolysis?
A2: The stability of the maleimide group in solution is predominantly influenced by three main factors:
-
pH: This is the most critical factor. The rate of hydrolysis is highly dependent on the pH of the solution, with alkaline conditions (pH > 7.5) significantly accelerating the ring-opening reaction.[1][2][5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including maleimide hydrolysis.[1][2][5]
-
Buffer Composition: The presence of certain nucleophiles can affect stability. It is advisable to avoid buffers that contain primary or secondary amines, such as Tris or Glycine, as they can react with the maleimide group, especially at higher pH.[1][5]
Q3: What is the optimal pH range for a thiol-maleimide conjugation reaction?
A3: The recommended pH range for efficient and selective thiol-maleimide conjugation is between 6.5 and 7.5.[1][5][6][7] This range represents a crucial balance:
-
Below pH 6.5: The conjugation rate slows down considerably because the thiol group is mostly in its protonated (R-SH) form and is less nucleophilic.[5][6][7]
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis.[5][6][7] Additionally, the maleimide loses its high selectivity for thiols and begins to react competitively with primary amines, such as the side chains of lysine (B10760008) residues.[4][6][8] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2][4][6]
Q4: How should I prepare and store my maleimide-containing reagents to prevent premature hydrolysis?
A4: Proper handling and storage are essential for maintaining the reactivity of maleimide reagents.[9]
-
Storage: Maleimide compounds should be stored as a dry powder or dissolved in a dry, aprotic, and biocompatible organic solvent like anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][5][7][9] These stock solutions should be stored at -20°C or -80°C, protected from moisture.[2][7][9]
-
Preparation: Aqueous solutions of maleimide reagents are not stable and should always be prepared immediately before use.[1][2][5][9] It is not recommended to store maleimides in aqueous buffers for any extended period.[1][4]
Q5: My maleimide-thiol conjugate is losing its payload in plasma. What is the cause?
A5: The thioether bond formed in a maleimide-thiol conjugation is susceptible to reversal through a process called a retro-Michael reaction.[9][10][11] In a biological environment rich in other thiols, like glutathione (B108866) in plasma, the released maleimide can react with these other molecules, leading to irreversible deconjugation and potential off-target effects.[10][11] This payload exchange is a significant concern for in-vivo applications like antibody-drug conjugates (ADCs).[10][11]
Q6: How can I improve the stability of my final maleimide-thiol conjugate?
A6: A key strategy to prevent the retro-Michael reaction is to intentionally hydrolyze the thiosuccinimide ring after the conjugation is complete.[7][9] The resulting ring-opened succinamic acid thioether product is highly stable and not susceptible to reversal.[4][9][11] This can be achieved by incubating the purified conjugate in a buffer at a slightly alkaline pH (e.g., 8.5-9.0) for a few hours.[7][9] Additionally, "self-hydrolyzing" maleimides have been developed that incorporate chemical groups to catalyze this stabilizing hydrolysis at physiological pH.[11][12][13]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause | Solution |
| Low or No Conjugation Yield | Hydrolyzed Maleimide Reagent: The maleimide group was inactive before the reaction began.[1][6] | Always prepare aqueous solutions of maleimide reagents immediately before use.[1][9] For storage, dissolve maleimides in anhydrous DMSO or DMF and keep at -20°C or -80°C.[6][9] |
| Suboptimal pH: The reaction buffer pH is outside the optimal 6.5-7.5 range.[1][6] | Carefully prepare and validate the pH of your reaction buffer using a calibrated pH meter. Use a buffer with sufficient capacity, such as 100 mM sodium phosphate.[2][14] | |
| Oxidized Thiols: Cysteine residues on the protein have formed disulfide bonds and are unavailable for reaction.[14] | Ensure buffers are degassed to remove oxygen.[14] If necessary, reduce disulfide bonds by treating the protein with a 10-100 fold molar excess of a reducing agent like TCEP for 30 minutes before conjugation.[5] Remove excess reducing agent with a desalting column before adding the maleimide.[5] | |
| Inconsistent Results Between Experiments | Variable Maleimide Hydrolysis: Slight differences in incubation times, temperature, or buffer pH are affecting the concentration of active maleimide.[1] | Standardize your protocols strictly.[1] Always use freshly prepared maleimide solutions and buffers for each experiment. Monitor and control the pH and temperature of your reaction carefully.[1] |
| Presence of Unexpected Byproducts | Reaction with Amines: The pH of the reaction was too high (above 7.5), leading to a loss of selectivity and reaction with lysine residues.[6][8][14] | Ensure the reaction pH does not exceed 7.5.[14] Purify the conjugate using a method that can separate species with small differences in charge or size, such as ion-exchange chromatography.[14] |
| Thiazine (B8601807) Rearrangement: When conjugating to an N-terminal cysteine, the N-terminal amine can attack the succinimide (B58015) ring. This is more prominent at physiological or higher pH.[6][15] | Perform the conjugation at a more acidic pH (e.g., pH 6.5) to keep the N-terminal amine protonated and less nucleophilic.[14][15] | |
| Conjugate is Unstable (Payload Loss) | Retro-Michael Reaction: The thiosuccinimide bond is reversing, and the payload is being transferred to other thiols (e.g., glutathione).[10][11] | After purification of the conjugate, perform a post-conjugation hydrolysis step by incubating the conjugate at pH 8.5-9.0 for 2-4 hours to form a stable, ring-opened product.[7][8][9] |
Visual Guides and Pathways
Caption: Maleimide ring-opening hydrolysis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. creativepegworks.com [creativepegworks.com]
- 14. benchchem.com [benchchem.com]
- 15. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
how to improve solubility of TCO-PEG3-maleimide in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TCO-PEG3-maleimide, focusing on overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: My TCO-PEG3-maleimide is not dissolving directly in my aqueous reaction buffer. What should I do?
A1: TCO-PEG3-maleimide has low solubility in aqueous buffers despite the hydrophilic PEG3 spacer.[1][2] The standard and required procedure is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][3] This stock solution can then be added in a small volume to your aqueous reaction buffer containing the molecule to be conjugated.
Q2: I've added the TCO-PEG3-maleimide stock solution to my buffer, but the final mixture is cloudy. Is this normal?
A2: Yes, it is common for the reaction solution to appear cloudy.[1] This is often due to the low aqueous solubility of TCO-PEG3-maleimide. In many cases, the solution will become clearer as the reaction proceeds and the TCO-PEG3-maleimide is conjugated to your target molecule, which is typically more soluble.[1] If significant precipitation occurs, or if you are concerned about the cloudiness, refer to the troubleshooting guide below.
Q3: What is the optimal buffer composition for reactions involving TCO-PEG3-maleimide?
A3: The choice of buffer is critical for both solubility and reaction efficiency. The maleimide (B117702) group reacts most efficiently and specifically with free sulfhydryl groups at a pH between 6.5 and 7.5.[1][2] At pH values above 7.5, the maleimide group is susceptible to hydrolysis and can show increased reactivity toward primary amines.[1][3]
Q4: My protein of interest is precipitating after I add the TCO-PEG3-maleimide stock solution. What is the cause and how can I prevent it?
A4: Protein precipitation is a common issue caused by the organic solvent (DMSO or DMF) used to dissolve the TCO-PEG3-maleimide. Many proteins will precipitate if the final concentration of the organic solvent exceeds 10% of the total reaction volume.[1][4] To mitigate this, you should:
-
Prepare a more concentrated stock solution of the TCO-PEG3-maleimide to minimize the volume added.
-
Perform a solvent tolerance test on your specific protein to determine its stability at various concentrations of DMSO or DMF before proceeding with the main experiment.
Q5: How can I improve the chances of successful dissolution and reaction?
A5: Beyond using an organic stock solution, you can try several optimization steps:
-
Gentle Warming and Sonication: Gently warming the final aqueous solution to around 37°C or using a brief sonication in an ultrasonic bath can help dissolve the reagent.[3]
-
Fresh Reagent Preparation: Always prepare the stock solution of TCO-PEG3-maleimide immediately before use.[1][5] Do not store it in solution, especially in aqueous buffers, to prevent hydrolysis of the maleimide group.[3][6]
-
Increase Protein Concentration: Working with a higher concentration of your target protein can help the desired conjugation reaction outcompete the competing precipitation or hydrolysis of the reagent.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when using TCO-PEG3-maleimide.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reagent Precipitation or Persistent Cloudiness in Final Buffer | Final concentration of TCO-PEG3-maleimide exceeds its solubility limit in the aqueous buffer. | • Ensure the final concentration of the organic co-solvent (DMSO/DMF) is sufficient but does not exceed the tolerance of your biomolecule (typically <10% for proteins).[1]• Use gentle warming (37°C) or sonication to aid dissolution.[3]• Reduce the amount of TCO-PEG3-maleimide added. |
| Low Conjugation Efficiency | • Hydrolysis of Maleimide: The maleimide group is unstable at pH > 7.5 or if the reagent is left in aqueous solution for too long before conjugation.[3][6]• Oxidized Thiols: The target sulfhydryl groups on the biomolecule have formed disulfide bonds. | • Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[1][2]• Prepare the TCO-PEG3-maleimide stock solution immediately before use.[1]• Pre-treat your biomolecule with a reducing agent like TCEP, which does not need to be removed before adding the maleimide reagent.[5] |
| Protein Aggregation or Precipitation | • High Concentration of Organic Solvent: The final concentration of DMSO or DMF is too high for the specific protein.[1][8]• High Degree of Labeling: Excessive modification can alter the protein's surface properties, leading to aggregation. | • Minimize the volume of the organic stock solution added. Aim for a final concentration below 10%.[1][8]• Perform a solvent tolerance test to find the maximum allowable solvent concentration for your protein.[8]• Reduce the molar excess of the TCO-PEG3-maleimide reagent used in the reaction.[5] |
Recommended Buffer Conditions
| Parameter | Recommendation | Rationale |
| pH | 6.5 - 7.5 | Optimal for specific and efficient reaction of maleimide with sulfhydryls; minimizes hydrolysis.[1][2] |
| Buffer Type | Phosphate, HEPES | Amine-free and sulfhydryl-free buffers are necessary to avoid side reactions.[1][9] |
| Additives | 5-10 mM EDTA | Helps prevent the re-oxidation of reduced sulfhydryls by chelating divalent metals.[1][4] |
| Components to Avoid | DTT, β-mercaptoethanol, Tris, Glycine, Azides | Thiols will compete for reaction with the maleimide. Primary amines can be a source of side reactions at higher pH. Azides should also be avoided.[1][9] |
Experimental Protocols
Protocol 1: Preparation of TCO-PEG3-maleimide Stock Solution
This protocol describes the essential first step for working with TCO-PEG3-maleimide.
Materials:
-
TCO-PEG3-maleimide
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Vortex mixer
Procedure:
-
Allow the vial of TCO-PEG3-maleimide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve a desired stock concentration (e.g., 5-20 mM).[1]
-
Vortex thoroughly until the reagent is completely dissolved.
-
This stock solution should be prepared fresh immediately before use for conjugation.[1]
Protocol 2: General Procedure for Conjugation to a Thiol-Containing Protein
This protocol outlines the addition of the reagent to an aqueous solution.
Materials:
-
Thiol-containing protein in an appropriate reaction buffer (see table above)
-
Freshly prepared TCO-PEG3-maleimide stock solution (from Protocol 1)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine)
Procedure:
-
Ensure your protein is at the desired concentration (e.g., 1-5 mg/mL) in a degassed, amine-free, and thiol-free buffer at pH 6.5-7.5.[1]
-
If the protein's sulfhydryl groups may be oxidized, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at 37°C.[6] TCEP does not need to be removed.
-
Add the desired molar excess (e.g., 10-20 fold) of the TCO-PEG3-maleimide stock solution directly to the protein solution.[1]
-
Mix gently and immediately. Observe the solution. Cloudiness may appear but often clears as the reaction progresses.[1]
-
Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C.[1]
-
Proceed to purify the conjugate from excess, unreacted reagent using methods such as desalting columns or dialysis.[1]
Visual Guides
Caption: Troubleshooting workflow for TCO-PEG3-maleimide solubility.
Caption: Key factors influencing the solubility of TCO-PEG3-maleimide.
References
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
side reactions of maleimides with primary amines at high pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions of maleimides, particularly with primary amines at high pH.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide (B117702) chemistry, especially at high pH?
A1: The most common side reactions in maleimide chemistry are hydrolysis and reaction with primary amines.[1] While maleimides are highly selective for thiols at a pH of 6.5-7.5, their reactivity with primary amines (e.g., lysine (B10760008) residues) increases at pH values above 7.5, leading to undesirable side products.[1][2][3] Additionally, the maleimide ring is susceptible to hydrolysis at neutral to high pH, which opens the ring to form an unreactive maleamic acid derivative, thereby inactivating the maleimide.[1][4]
Q2: What is the optimal pH for maleimide-thiol conjugation and why is it so critical?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[3][5] This range is crucial for several reasons:
-
Selectivity : Within this pH window, the reaction is highly chemoselective for thiols over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][6][7]
-
Reaction Rate : The reaction rate depends on the concentration of the reactive thiolate anion. Below pH 6.5, the thiol group is mostly protonated, leading to a very slow reaction.[3]
-
Stability : Above pH 7.5, the rate of maleimide hydrolysis increases significantly, reducing the concentration of the active maleimide.[3][4]
Q3: My maleimide reagent is not conjugating efficiently to my protein. What are the possible causes?
A3: Low conjugation efficiency can stem from several factors:
-
Hydrolyzed Maleimide : Maleimides are susceptible to hydrolysis in aqueous solutions. It is recommended to always prepare aqueous solutions of maleimide-containing reagents immediately before use and store stock solutions in a dry, anhydrous organic solvent like DMSO or DMF.[1][2]
-
Inaccessible or Oxidized Cysteines : The target cysteine residues on your protein may be inaccessible or have formed disulfide bonds, which do not react with maleimides. A pre-reduction step using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) is often necessary.[1][8]
-
Incorrect pH : Ensure your reaction buffer is within the optimal pH range of 6.5-7.5.[1]
-
Buffer Composition : Avoid buffers containing thiols (e.g., DTT) as they will compete with the target protein for reaction with the maleimide.[1]
Q4: How can I improve the in vivo stability of my maleimide conjugate and prevent payload loss?
A4: The primary cause of payload loss in vivo is the retro-Michael reaction, where the thioether bond is reversible.[1][8] To improve stability, the thiosuccinimide ring can be intentionally hydrolyzed after conjugation to form a stable succinamic acid thioether.[9] This is achieved by incubating the purified conjugate at a slightly alkaline pH (e.g., 8.5-9.0).[4][9] Next-generation "self-hydrolyzing" maleimides are also available, which are designed to undergo rapid hydrolysis at physiological pH.[4][10]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
If you are observing a low yield or complete failure of your maleimide-thiol conjugation reaction, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Hydrolyzed Maleimide Reagent | Prepare fresh stock solutions of the maleimide reagent in an anhydrous solvent like DMSO or DMF immediately before use. Avoid aqueous storage.[2][11] |
| Oxidized or Inaccessible Thiols | Reduce disulfide bonds in the protein using a 10-100 fold molar excess of TCEP. Degas all buffers and consider performing the reaction under an inert gas to prevent re-oxidation.[1][8] |
| Suboptimal Reaction pH | Ensure the reaction buffer pH is strictly within the 6.5-7.5 range.[4][5] Below pH 6.5 the reaction is too slow, and above 7.5 side reactions increase.[3] |
| Competing Nucleophiles in Buffer | Use thiol-free and, if possible, amine-free buffers such as PBS or HEPES.[5][11] If DTT was used for reduction, it must be completely removed before adding the maleimide reagent.[12] |
| Insufficient Molar Excess of Maleimide | Optimize the molar ratio of the maleimide reagent to the protein. A 10-20 fold molar excess is a common starting point.[1][12] |
Issue 2: Off-Target Reactions and Lack of Specificity
If you are observing unexpected side products or reaction with non-thiol residues, consult the following.
| Potential Cause | Recommended Solution |
| Reaction with Primary Amines (e.g., Lysine) | Maintain the reaction pH strictly between 6.5 and 7.5. Above pH 7.5, the reactivity of amines towards the maleimide increases.[1][3] |
| Thiazine (B8601807) Rearrangement (N-terminal Cysteine) | If conjugating to an N-terminal cysteine, the resulting conjugate can rearrange to a stable thiazine ring, especially at neutral or higher pH.[13][14] To minimize this, perform the reaction at the lower end of the pH range (6.0-6.5).[5][13] |
Data Summary
The pH of the reaction is the most critical parameter for controlling maleimide conjugation. The following table summarizes the effect of pH on the reaction with thiols and competing side reactions.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Side Reactions | Outcome |
| < 6.5 | Very Low | High | Negligible | Reaction is impractically slow.[3] |
| 6.5 - 7.5 | Optimal | High (Thiol reaction is ~1,000x faster at pH 7.0)[3][6] | Low | Optimal range for specific thiol conjugation.[1] |
| > 7.5 | High | Low | Increases significantly (reaction with amines becomes competitive)[3][6] | Loss of chemoselectivity and increased maleimide hydrolysis.[3] |
Experimental Protocols
General Protocol for Protein-Maleimide Conjugation
-
Protein Preparation and Reduction :
-
Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL.[1]
-
If disulfide bond reduction is necessary, add a 10-100 fold molar excess of TCEP.[1]
-
Incubate the mixture for 20-60 minutes at room temperature.[1] If a thiol-containing reducing agent like DTT is used, it must be removed before the next step using a desalting column.[1]
-
-
Maleimide Reagent Preparation :
-
Immediately before use, dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 1-10 mM.[1]
-
-
Conjugation Reaction :
-
Quenching (Optional) :
-
To stop the reaction, add a small molecule thiol like L-cysteine to quench any unreacted maleimide.[9]
-
-
Purification :
-
Purify the conjugate using a suitable method like size-exclusion chromatography or dialysis to remove unreacted reagents.[9]
-
Protocol for Post-Conjugation Stabilization by Hydrolysis
This protocol is performed after the initial conjugation and purification to increase the stability of the linkage.
-
pH Adjustment :
-
Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[9]
-
-
Incubation :
-
Final Buffer Exchange :
-
Exchange the buffer of the stabilized conjugate to a desired storage buffer with a neutral pH.[9]
-
Visualizations
Caption: Desired reaction of maleimide with a primary thiol.
Caption: Side reaction of maleimide with a primary amine at high pH.
Caption: Hydrolysis of maleimide at high pH leading to inactivation.
Caption: Troubleshooting workflow for low maleimide conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
Technical Support Center: TCO-PEG3-Maleimide Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of TCO-PEG3-Maleimide conjugates. It is intended for researchers, scientists, and drug development professionals working with bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with TCO-PEG3-Maleimide conjugates?
The main stability issues arise from the two reactive moieties: the maleimide (B117702) group and the trans-cyclooctene (B1233481) (TCO) group. For the maleimide group, the primary concerns are hydrolysis and the reversibility of the thioether bond formed upon conjugation (retro-Michael reaction). The TCO group can lose its reactivity through isomerization to the inactive cis-cyclooctene (CCO) form.[1]
Q2: How does pH affect the stability and reactivity of the maleimide group?
pH is a critical factor in maleimide chemistry.
-
Optimal Reaction pH (6.5-7.5): This range is ideal for the specific and efficient reaction of maleimides with thiol groups to form a stable thioether bond.[2][3][4] At a pH of 7, the reaction with thiols is about 1,000 times faster than with amines, ensuring high specificity.[2][5]
-
Below pH 6.5: The reaction rate with thiols decreases significantly because the concentration of the reactive thiolate anion is lower.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis, rendering it inactive.[5][6] Additionally, reactivity towards primary amines (e.g., on lysine (B10760008) residues) increases, which can lead to non-specific conjugation.[2]
Q3: What is a retro-Michael reaction and why is it a concern for maleimide conjugates?
The thioether bond formed between a maleimide and a thiol can be reversible through a process called a retro-Michael reaction. This can lead to the gradual loss of the conjugated molecule from the protein over time, especially in environments containing other thiols like glutathione (B108866).[7][8][9] This deconjugation can compromise the efficacy of therapeutic conjugates and lead to off-target effects.[9][10]
Q4: How stable is the TCO group?
The TCO group is generally stable in aqueous buffers for weeks when stored at 4°C.[2] However, it can isomerize to its inactive cis-cyclooctene form. This process can be accelerated by the presence of thiols or copper.[1] Long-term storage of TCO-containing reagents in solution is not recommended.
Q5: What are the recommended storage conditions for TCO-PEG3-Maleimide and its conjugates?
-
TCO-PEG3-Maleimide Reagent: Store the solid form at -20°C, protected from light and moisture.[2][11] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and can be stored at -20°C for a limited time if properly aliquoted to avoid freeze-thaw cycles.[1]
-
TCO-labeled Conjugates: For long-term storage, it is recommended to store conjugates at -20°C.[2] Buffers containing azides or thiols should be avoided.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the use of TCO-PEG3-Maleimide for bioconjugation.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of the maleimide group. The maleimide ring is susceptible to opening in aqueous solutions, especially at pH > 7.5.[5] | Prepare the TCO-PEG3-Maleimide solution fresh in an anhydrous solvent (e.g., DMSO, DMF) and add it to the reaction buffer immediately before use. Ensure the reaction pH is within the optimal range of 6.5-7.5.[2][3] |
| Insufficient reduction of disulfide bonds in the protein. Maleimides react with free thiols. | Ensure complete reduction of disulfide bonds using a reducing agent like TCEP. If using DTT, it must be removed before adding the maleimide reagent. | |
| Presence of thiols in the buffer. Competing thiols will react with the maleimide. | Use a buffer that does not contain free thiols, such as PBS, HEPES, or Tris. | |
| Isomerization of the TCO group. The trans-cyclooctene has isomerized to the non-reactive cis-cyclooctene. | Use the TCO-PEG3-Maleimide reagent as fresh as possible and store it properly.[1] Avoid buffers containing thiols during storage.[2] | |
| Non-Specific Binding | Reaction pH is too high. This leads to the reaction of the maleimide group with primary amines (e.g., lysine residues).[2] | Maintain a reaction pH between 6.5 and 7.5. |
| Hydrophobic interactions. The TCO group is somewhat hydrophobic and can lead to non-specific binding.[1] | Incorporate blocking agents like BSA or use PEGylated surfaces to minimize non-specific adsorption. A low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) can also be beneficial.[1] | |
| Impure protein sample. The sample may contain other thiol-containing molecules. | Purify the protein sample thoroughly before the conjugation reaction. | |
| Protein Aggregation/Precipitation | High concentration of reactants. | Reduce the concentration of the protein and/or the TCO-PEG3-Maleimide conjugate. Perform small-scale pilot experiments to determine optimal concentrations. |
| High concentration of organic solvent. Many proteins can precipitate if the concentration of the organic solvent (e.g., DMSO, DMF) from the reagent stock solution is too high (typically >10%).[1][2] | Minimize the volume of the stock solution added to the reaction. | |
| Loss of Conjugate Over Time | Reversal of the thioether bond (retro-Michael reaction). This is more likely in the presence of other thiols.[7] | If long-term stability is critical, consider post-conjugation hydrolysis of the thiosuccinimide ring to a more stable structure by incubating at a slightly basic pH (e.g., pH 8.5).[7][9][10] Alternatively, explore more stable thiol-reactive chemistries.[7] |
Data Presentation
Table 1: Stability of TCO-labeled Antibody
This table summarizes the loss of reactivity of a TCO-PEG3-modified goat IgG over a period of four weeks at different storage temperatures in a sodium phosphate (B84403) buffer at pH 7.5.[2]
| Storage Temperature | Duration | Loss of Reactivity |
| 4°C | 4 weeks | ~10.5% |
| -20°C | 4 weeks | ~7% |
Table 2: Comparison of TCO-Tetrazine and Maleimide-Thiol Linkage Stability
This table provides a qualitative comparison of the stability of the linkages formed by TCO-tetrazine cycloaddition and maleimide-thiol addition.
| Feature | TCO-Tetrazine Linkage | Maleimide-Thiol Linkage |
| Linkage Formed | Dihydropyridazine | Thiosuccinimide |
| In Vivo Stability | Generally high stability in aqueous solutions and blood serum.[8] | Susceptible to retro-Michael reaction and thiol exchange with endogenous thiols like glutathione.[8] |
| Reported Stability | >90% intact conjugate reported after extended periods in plasma.[8] | Can be as low as ~50% intact conjugate in human plasma after 7 days.[8] |
| Strategies for Improvement | Development of conformationally strained TCOs to improve stability and reactivity.[8] | Post-conjugation hydrolysis of the succinimide (B58015) ring to a more stable ring-opened structure.[8] |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with TCO-PEG3-Maleimide
This protocol provides a general workflow for the conjugation of TCO-PEG3-Maleimide to a cysteine-containing protein.
-
Protein Preparation:
-
Dissolve or buffer exchange the protein into an amine-free, thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0-7.5) at a concentration of 1-5 mg/mL.[2]
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of a thiol-free reducing agent like TCEP and incubate for 30-60 minutes at 37°C.[12] TCEP does not need to be removed before the addition of the maleimide reagent.[4][12]
-
-
TCO-PEG3-Maleimide Stock Solution Preparation:
-
Immediately before use, prepare a 5-20 mM stock solution of TCO-PEG3-Maleimide in anhydrous DMSO or DMF.[2]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the TCO-PEG3-Maleimide stock solution to the protein solution.[2][13]
-
Incubate the reaction for 1-4 hours at room temperature or 2-8 hours at 4°C.[2] The reaction solution may initially appear cloudy due to the low aqueous solubility of the reagent, but it should clarify as the reaction proceeds.[2]
-
-
Purification:
-
Remove excess, unreacted TCO-PEG3-Maleimide by desalting, dialysis, or size-exclusion chromatography.[2]
-
Protocol 2: Thiol Exchange Assay for Maleimide-Thiol Conjugate Stability
This protocol can be used to assess the stability of the maleimide-thiol linkage in the presence of competing thiols.[8]
-
Incubation with Competing Thiol:
-
Incubate the purified maleimide-thiol conjugate in a buffer (e.g., PBS, pH 7.4) containing a high concentration of a competing thiol, such as glutathione (GSH), at 37°C.
-
-
Time Points:
-
Collect aliquots of the reaction mixture at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the aliquots by HPLC or LC-MS to monitor the disappearance of the starting conjugate and the appearance of the thiol-exchanged product.
-
-
Data Interpretation:
-
Calculate the rate of thiol exchange to quantify the stability of the linkage under the tested conditions.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Factors influencing conjugate stability.
Caption: Experimental workflow for protein labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. vectorlabs.com [vectorlabs.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. creativepegworks.com [creativepegworks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TCO-PEG3-Maleimide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Purification of (S)-TCO-PEG3-Maleimide Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of unreacted (S)-TCO-PEG3-maleimide following a bioconjugation reaction.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your TCO-conjugated molecule.
Question 1: Why is the recovery of my conjugated protein low after purification?
Possible Causes:
-
Aggregation: The conjugation of molecules, sometimes including the TCO-linker itself, can increase the hydrophobicity of a protein, leading to aggregation. These aggregates can be lost during the purification process.[1][2]
-
Non-specific Binding: The newly formed conjugate may adhere to the purification media, such as chromatography resins or filtration membranes.[1]
-
Precipitation: Suboptimal buffer conditions or high concentrations of the conjugate can cause it to precipitate out of solution.[1]
-
Inappropriate Purification Method: The chosen purification method may not be suitable for the specific characteristics of your conjugate, resulting in product loss.[1]
Solutions:
-
Optimize Conjugation Conditions: Consider reducing the molar excess of the TCO-PEG3-maleimide linker during the reaction to minimize hydrophobicity-induced aggregation.[1]
-
Screen Purification Media: Test various chromatography resins or filtration membranes to identify one with minimal non-specific binding for your specific conjugate.[1]
-
Adjust Buffer Conditions: Maintain a buffer pH that is 1-2 units away from the isoelectric point (pI) of your protein to ensure its solubility. Optimizing the ionic strength can also minimize interactions that lead to loss.[1]
-
Method Selection: For small sample volumes, desalting spin columns are ideal. Dialysis is versatile for a range of volumes, while Tangential Flow Filtration (TFF) is highly scalable for larger volumes.[1][3]
Question 2: I'm observing low or no conjugation efficiency. What could be the cause?
Possible Causes:
-
Hydrolysis of Maleimide (B117702) Group: The maleimide group on the TCO-linker is susceptible to hydrolysis in aqueous solutions, especially at a pH above 7.5. The resulting maleamic acid is not reactive with thiols.
-
Insufficient Reduction of Disulfide Bonds: For conjugation to cysteine residues, the disulfide bonds within the protein must be fully reduced to expose free sulfhydryl groups.
-
Presence of Thiols in Buffer: Buffers containing thiol-containing components like DTT can compete with the protein for reaction with the maleimide linker.[4]
-
Isomerization of TCO Group: Although generally stable, the TCO group can isomerize to the non-reactive cis-cyclooctene over time, especially with long-term storage.
Solutions:
-
Fresh Reagent Preparation: Always prepare solutions of TCO-PEG3-maleimide immediately before use. For storage, dissolve it in an anhydrous organic solvent like DMSO or DMF.[4]
-
Ensure Complete Reduction: Use an excess of a reducing agent like TCEP. If DTT is used, it must be removed prior to adding the maleimide linker.
-
Use Thiol-Free Buffers: Employ buffers such as PBS, HEPES, or Tris during the conjugation reaction.
-
Use Fresh Reagent: Utilize the TCO-PEG3-maleimide reagent as freshly as possible to avoid issues with isomerization.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable first-step purification method after a conjugation reaction with this compound?
A1: The preferred initial purification method is typically Size Exclusion Chromatography (SEC) , often in the form of a desalting spin column for smaller scales.[4][5][6] This technique efficiently separates the larger conjugated protein from the smaller, unreacted TCO-linker based on molecular size.[7][8][9][10] For larger volumes, Tangential Flow Filtration (TFF) / Diafiltration is a highly scalable and effective alternative.[1][11][12][13][14]
Q2: How does dialysis work to remove unreacted this compound?
A2: Dialysis utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules based on size.[3][15] The reaction mixture is placed inside a dialysis bag or cassette, which is then submerged in a large volume of buffer.[3][15] The smaller, unreacted TCO-linker molecules pass through the membrane's pores into the surrounding buffer, while the larger conjugated protein is retained.[3][15]
Q3: What MWCO should I choose for my dialysis membrane?
A3: To effectively remove the unreacted this compound (MW ≈ 500 Da), a dialysis membrane with an MWCO of 10k to 14k is generally recommended for antibody conjugates (IgG MW ≈ 150 kDa).[16][17] This ensures that the small linker molecules can freely pass through while the much larger antibody conjugate is retained.[17]
Q4: Is it necessary to quench the reaction before purification?
A4: While optional, quenching the reaction is a recommended step to ensure that any unreacted maleimide groups are capped.[5][18] This can be achieved by adding a small molecule with a free thiol, such as cysteine or 2-mercaptoethanol, to the reaction mixture and incubating for a short period before proceeding to purification.[5]
Data Summary
| Parameter | Size Exclusion Chromatography (Desalting) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size | Diffusion across a semi-permeable membrane | Convective transport across a semi-permeable membrane |
| Typical Scale | < 5 mL | 1 mL - 100 mL | > 5 mL to large scale manufacturing |
| Speed | Fast (minutes) | Slow (hours to overnight)[3] | Fast to moderate |
| Typical MWCO | N/A (resin-based) | 10k - 20k for antibody conjugates | 30k - 50k for antibody conjugates[2] |
| Protein Recovery | > 90%[19] | > 95% | > 95% |
| Key Advantage | Rapid buffer exchange and cleanup | Simple setup, versatile for various volumes | Highly scalable and efficient for large volumes |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using a Desalting Spin Column
This protocol is suitable for small-volume samples (up to 4 mL).
Materials:
-
Desalting spin column
-
Collection tubes
-
Equilibration buffer (e.g., PBS, pH 7.4)
-
Centrifuge
Procedure:
-
Column Preparation: Remove the column's bottom closure and place it in a collection tube.[3]
-
Equilibration: Centrifuge the column to remove the storage buffer. Add the equilibration buffer to the column and centrifuge again. Repeat this step 2-3 times to ensure the column is fully equilibrated.[3]
-
Sample Application: Place the equilibrated column into a new collection tube. Slowly apply the reaction mixture to the center of the resin bed.[3]
-
Elution: Centrifuge the column according to the manufacturer's instructions to collect the purified conjugate.[3] The unreacted TCO-linker will be retained in the column resin.
Protocol 2: Removal of Unreacted this compound using Dialysis
This protocol is suitable for a wide range of sample volumes.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10k)
-
Dialysis clamps (if using tubing)
-
Large beaker
-
Stir plate and stir bar
-
Dialysis buffer (at least 200-500 times the sample volume)[3][15]
Procedure:
-
Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or buffer.
-
Sample Loading: Load the reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume changes. Securely close the tubing with clamps or seal the cassette.[3]
-
Dialysis: Immerse the dialysis device in a beaker containing the dialysis buffer on a stir plate.[3] Stir gently at 4°C.
-
Buffer Changes: Dialyze for 1-2 hours.[3] Change the dialysis buffer.[3] Continue to dialyze for another 1-2 hours, followed by another buffer change.[3] For maximum removal, perform a final dialysis step overnight at 4°C.[3]
-
Sample Recovery: Carefully remove the dialysis device from the buffer and recover the purified conjugate.[3]
Visualizations
Caption: Workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldbio.com [goldbio.com]
- 9. b-ac.co.uk [b-ac.co.uk]
- 10. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 11. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. Introduction To Tangential Flow Filtration For Laboratory And Process Development Applications [bioprocessonline.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. repligen.com [repligen.com]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 17. Separation Characteristics of Dialysis Membranes | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
impact of reducing agents like DTT or TCEP on maleimide reactions
Welcome to the technical support center for maleimide-based conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during bioconjugation experiments involving maleimide (B117702) chemistry, with a particular focus on the impact of reducing agents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for maleimide-thiol conjugation?
The optimal pH range for the reaction between a maleimide and a sulfhydryl group is between 6.5 and 7.5.[1][2][3][4] This pH range provides a good balance between the reactivity of the thiol group (which is more reactive as a thiolate anion at higher pH) and the stability of the maleimide group.[4] Below pH 6.5, the reaction rate significantly slows down.[3] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and side reactions with primary amines (e.g., lysine (B10760008) residues) become more competitive, leading to a loss of selectivity.[1][3][4] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[1][2][3]
Q2: Why is a reducing agent necessary for some maleimide conjugation reactions?
In many proteins, such as antibodies, cysteine residues often form disulfide bonds (-S-S-) which are crucial for their structure.[4][5] Maleimides react specifically with free sulfhydryl (-SH) groups, not with disulfide bonds.[3][4][5] Therefore, a reducing agent is required to cleave these disulfide bonds, exposing the thiol groups and making them available for conjugation.[4][5]
Q3: What are the key differences between DTT and TCEP as reducing agents for maleimide conjugation?
Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are both effective at reducing disulfide bonds, but they have important differences regarding their compatibility with maleimide chemistry.[6]
-
DTT is a thiol-containing reducing agent. Its own thiol groups will compete with the thiols on the target molecule for reaction with the maleimide, which can significantly lower the conjugation efficiency.[4][6] Consequently, it is mandatory to remove excess DTT before adding the maleimide reagent.[4][6]
-
TCEP is a non-thiol-based reducing agent.[4] Historically, it was suggested that TCEP was fully compatible with maleimide chemistry.[7][8] However, more recent and detailed studies have confirmed that TCEP can also react directly with maleimides, forming a stable adduct that reduces the yield of the desired conjugate.[7][8][9][10] While TCEP's interference is generally less pronounced than that of DTT, its removal is still highly recommended for optimal and reproducible results.[6][11]
Q4: Do I always need to remove the reducing agent before adding the maleimide?
Yes, for DTT, removal is mandatory.[6][12] For TCEP, while some protocols suggest it is not always necessary, removal is strongly recommended to avoid side reactions and ensure high conjugation efficiency.[6][9][13] Failure to remove these agents is a common cause of low or no conjugation.[3] Methods for removal include desalting columns, size-exclusion chromatography, and dialysis.[4][12]
Q5: My final conjugate is unstable. What could be the cause?
The thiosuccinimide bond formed between a maleimide and a thiol can undergo a retro-Michael reaction, leading to deconjugation.[4][14] This is particularly an issue in the presence of other thiols, such as glutathione (B108866) in vivo.[4] To increase stability, the thiosuccinimide ring can be intentionally hydrolyzed post-conjugation by incubating the conjugate at a pH of 8.5-9.0.[4][14][15] This ring-opening forms a stable succinamic acid thioether that is resistant to thiol exchange.[4][15]
Troubleshooting Guide: Low Conjugation Efficiency
Low or no conjugate formation is one of the most common problems encountered. This guide addresses potential causes and their solutions.
| Possible Cause | Recommended Solution |
| Inactive Maleimide Reagent | Maleimides are susceptible to hydrolysis in aqueous solutions.[3][15] Prepare fresh stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.[3][15] Avoid storing maleimides in aqueous buffers.[3] |
| Absence or Re-oxidation of Free Thiols | Ensure disulfide bonds have been completely reduced using an adequate molar excess of TCEP or DTT.[3] Use degassed buffers and consider performing the reaction under an inert atmosphere (nitrogen or argon) to prevent the re-oxidation of thiols back to disulfide bonds.[1][12] The presence of a chelating agent like EDTA (1-5 mM) can also help prevent metal-catalyzed oxidation.[12] You can confirm the presence of free thiols using Ellman's reagent (DTNB).[3] |
| Presence of Competing Thiols in Buffer | Ensure the reaction buffer is free of thiol-containing compounds.[3] If DTT was used for reduction, it must be completely removed before adding the maleimide reagent.[3][12] |
| Reaction with TCEP | Although often preferred over DTT, TCEP can still react with maleimides.[7][9] For best results, remove excess TCEP using a desalting column or dialysis before adding the maleimide.[9] |
| Suboptimal pH | Maintain the reaction pH strictly between 6.5 and 7.5.[3] Below this range, the reaction is too slow, and above it, maleimide hydrolysis and reaction with amines increase.[3] |
| Incorrect Stoichiometry | Optimize the molar ratio of the maleimide reagent to the thiol-containing molecule. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point.[3][4] |
Quantitative Data Summary
Comparison of DTT and TCEP in Maleimide Reactions
| Characteristic | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Thiol-free phosphine[6] | Thiol-containing[6] |
| Effective pH Range | 1.5 - 8.5[6][16] | Optimal > 7.0[6][14] |
| Stability in Air | More resistant to oxidation[6][16] | Prone to oxidation[6][14] |
| Reactivity with Maleimides | Reacts to form a stable ylene adduct, but generally slower than DTT.[6][9][10] | Reacts readily via its thiol groups, directly competing with the target protein thiols.[6][11] |
| Removal Before Labeling | Recommended for optimal results.[6][9] | Mandatory.[4][6] |
| Odor | Odorless[14][16] | Strong, unpleasant odor[6][14] |
Note: In one study, at a concentration of 0.1 mM, TCEP allowed for 3.6 times greater labeling of a protein with a maleimide dye compared to an equal concentration of DTT.[11] However, even at this low concentration, TCEP still resulted in a threefold reduction in labeling efficiency compared to having no reductant present.[11]
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP
This is the recommended protocol for most applications due to TCEP's higher compatibility with maleimide chemistry compared to DTT.
-
Protein Preparation : Dissolve the protein in a degassed reaction buffer (e.g., PBS, pH 7.2-7.4) to a final concentration of 1-10 mg/mL.[1][16]
-
TCEP Addition : Prepare a fresh stock solution of TCEP (e.g., 0.5 M in water, neutralized to pH 7.0).[16] Add a 10-100 fold molar excess of TCEP to the protein solution.[14][16]
-
Incubation : Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 20-60 minutes at room temperature.[5][16]
-
Removal of Excess TCEP (Recommended) : Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) or through dialysis, equilibrating with a degassed conjugation buffer.[9][16]
Protocol 2: General Maleimide Conjugation
This protocol should be performed immediately following the reduction and purification step.
-
Maleimide Reagent Preparation : Immediately before use, dissolve the maleimide-functionalized molecule in a minimal amount of an anhydrous organic solvent such as DMSO or DMF to create a stock solution (e.g., 10 mM).[1][14][16]
-
Conjugation Reaction : Add the maleimide stock solution to the reduced protein solution to achieve the desired molar excess (a 10-20 fold excess is a common starting point).[3][14][16]
-
Incubation : Protect the reaction from light and incubate at room temperature for 2 hours or at 4°C overnight.[3][16] Gentle mixing can be applied.
-
Quenching (Optional) : To quench any unreacted maleimide, a small molecule thiol like L-cysteine or β-mercaptoethanol can be added.[9]
-
Purification : Purify the conjugate to remove excess maleimide reagent and byproducts using a suitable method such as size-exclusion chromatography, dialysis, or HPLC.[1][16]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mstechno.co.jp [mstechno.co.jp]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing T-TCO Ligation Reactions
Welcome to the Technical Support Center for optimizing tetrazine-TCO ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your ligation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Methyltetrazine-TCO ligation reaction?
The Methyltetrazine-TCO ligation is a bioorthogonal reaction that occurs through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1] In this reaction, the electron-deficient tetrazine (diene) reacts with the electron-rich and strained trans-cyclooctene (B1233481) (TCO, dienophile).[1][2] This initial cycloaddition is the rate-determining step, which is then followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a stable dihydropyridazine (B8628806) product.[1]
Q2: What are the key factors that influence the kinetics of the TCO ligation?
The kinetics of the Methyltetrazine-TCO ligation are primarily influenced by several factors:
-
Electronic Properties: The reaction rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO. This is typically achieved by substituting the tetrazine with electron-withdrawing groups (EWGs) and the TCO with electron-donating groups (EDGs).[1][2]
-
Ring Strain of TCO: Higher ring strain in the TCO molecule leads to a significant increase in reaction rates.[1][2]
-
Steric Effects: Less sterically hindered tetrazines and TCOs generally react faster. For instance, monosubstituted tetrazines often exhibit higher reactivity compared to their disubstituted counterparts.[1]
-
Solvent: The choice of solvent can influence the reaction kinetics. Protic solvents like water can sometimes accelerate the reaction compared to organic solvents.[1]
-
Temperature: Like most chemical reactions, the ligation rate is temperature-dependent, with higher temperatures generally leading to faster kinetics. However, the stability of the reactants, particularly in biological systems, must be considered.[1]
-
pH: The reaction is generally performed within a physiological pH range of 6-9.[1][3] Extreme pH values can affect the stability of the reactants.[1]
Q3: What is the optimal temperature and duration for a TCO-tetrazine reaction?
The TCO-tetrazine ligation is known for its rapid kinetics, with many reactions completing within 30 to 60 minutes at room temperature.[4][5] However, the ideal conditions can vary based on the specific reactants and their concentrations. For less reactive pairs or when working with sensitive biological samples, extending the reaction time to 2 hours or even overnight at 4°C is a viable option.[4][5] To accelerate the reaction, the temperature can be increased to 37°C or 40°C.[3][4][5][6]
Q4: How does pH affect the TCO-tetrazine ligation?
The TCO-tetrazine ligation is generally robust and efficient across a pH range of 6 to 9.[1][3][5] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) to prevent side reactions.[4][6]
Q5: What is the recommended stoichiometry of TCO to tetrazine?
A good starting point is a 1:1 molar ratio. However, to ensure the complete consumption of the limiting reagent, a slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often beneficial and can help drive the reaction to completion.[3][4][5][6] The optimal ratio should be determined empirically for each specific experimental setup.[5]
Troubleshooting Guide
This guide addresses common issues encountered during tetrazine-TCO ligation reactions and offers potential causes and solutions in a question-and-answer format.
Issue 1: The reaction is slow or incomplete.
-
Potential Cause: Suboptimal Temperature.
-
Potential Cause: Low Reactant Concentration.
-
Potential Cause: Suboptimal Reactants.
-
Potential Cause: Steric Hindrance.
-
Potential Cause: Degradation of Reactants.
-
Recommended Solution: TCOs can be sensitive to thiols and low pH, while some tetrazines can degrade in aqueous media, especially those with electron-withdrawing groups.[4][5][6] Ensure you are using freshly prepared solutions or reagents that have been stored properly under an inert atmosphere and protected from light.[1][5]
-
Issue 2: A low yield of the desired conjugate is observed.
-
Potential Cause: Inaccurate Quantification of Reactants.
-
Recommended Solution: Ensure the concentrations of your tetrazine and TCO stock solutions are accurate. Use methods like UV-Vis spectroscopy to confirm concentrations before initiating the reaction.[4]
-
-
Potential Cause: Incorrect Stoichiometry.
-
Potential Cause: Side Reactions.
-
Potential Cause: Reactant Precipitation.
-
Recommended Solution: Poor solubility of either the tetrazine or TCO-functionalized molecule can lead to low yield. To improve solubility, consider incorporating polyethylene (B3416737) glycol (PEG) linkers.[3][4] A small percentage of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biological system must be verified.[3][4]
-
Quantitative Data on Reaction Parameters
The following tables summarize key quantitative data for optimizing TCO-tetrazine ligation reactions.
Table 1: General Reaction Conditions
| Parameter | Recommended Value/Range | Notes | Source(s) |
| Temperature | Room Temperature (25°C), 37°C, or 4°C | Lower temperatures may require longer incubation times. Heating to 37°C or 40°C can accelerate the reaction. | [3][4][5][7] |
| Reaction Time | 10 - 60 minutes | Can be extended up to 2 hours or overnight for less reactive partners or at lower temperatures. | [3][4][7] |
| pH | 6.0 - 9.0 | For NHS ester labeling, use an amine-free buffer at pH 7.2-9.0. | [1][3][5][7] |
| Stoichiometry (Tz:TCO) | 1.05 - 1.5 : 1 | A slight molar excess of tetrazine is generally recommended. The optimal ratio should be determined empirically. | [3][4][5] |
| Solvents | Aqueous buffers (e.g., PBS), organic solvents (e.g., DMF, DMSO) | Protic solvents like water can accelerate the reaction rate. | [1][3] |
Table 2: Second-Order Rate Constants for TCO-Tetrazine Reactions
| Reactant Pair | Second-Order Rate Constant (k₂) | Conditions | Source(s) |
| General TCO-tetrazine reactions | 1 to 1 x 10⁶ M⁻¹s⁻¹ | General range | [7][8] |
| General TCO-tetrazine reactions | > 800 M⁻¹s⁻¹ | - | [7][8] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 M⁻¹s⁻¹ | - | [7] |
| Dipyridyl tetrazine with TCO | ~2000 M⁻¹s⁻¹ | - | [7] |
| d-TCO with 3,6-dipyridyl-s-tetrazine | 366,000 (± 15,000) M⁻¹s⁻¹ | 25 °C in pure water | [9] |
Experimental Protocols
Protocol 1: Activation of a Protein with TCO-NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.
-
Protein Preparation: Dissolve the protein of interest in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) at a concentration of 1-5 mg/mL.[6][10] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into an amine-free buffer like PBS.[3][8]
-
TCO-NHS Ester Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[4][10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[4][6]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[4][6]
-
Quenching (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-10 minutes.[4]
-
Purification: Remove the excess, unreacted TCO reagent using a spin desalting column or size-exclusion chromatography.[4][6][7]
Protocol 2: Ligation of TCO-Modified Protein with a Tetrazine-Containing Molecule
This protocol describes the bioorthogonal ligation of a tetrazine-containing molecule to the TCO-modified protein.
-
Reactant Preparation: Ensure both the TCO-labeled protein (from Protocol 1) and the tetrazine-labeled molecule are in a compatible reaction buffer (e.g., PBS, pH 7.4).[10]
-
Ligation Reaction: Mix the purified TCO-activated protein with the tetrazine-activated molecule. A slight molar excess (1.05 to 1.5 molar equivalents) of the tetrazine-labeled protein is often recommended.[8][10]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[4][6][10] For less reactive pairs or at 4°C, a longer incubation time may be necessary.[4][7][10]
-
Monitoring the Reaction (Optional): The progress of the ligation can be monitored by the disappearance of the characteristic pink color of the tetrazine, which corresponds to a decrease in its absorbance in the 510-550 nm range.[5][11]
-
Purification: Purify the final conjugate using a suitable method, such as size-exclusion chromatography, to remove any unreacted starting materials.[4][6]
Visualizations
Caption: Experimental workflow for protein-protein conjugation using TCO-tetrazine ligation.
Caption: Mechanism of the TCO-tetrazine ligation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
Technical Support Center: Maleimide Stability in Serum
Welcome to the technical support center for maleimide (B117702) chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges with maleimide stability in serum during their bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of maleimide conjugate instability in serum?
A1: The primary cause of instability for maleimide-based conjugates, such as antibody-drug conjugates (ADCs), in serum is the reversibility of the thiol-maleimide linkage.[1] This instability is driven by two main chemical pathways:
-
Retro-Michael Reaction: This is a reversible, bond-breaking process where the thioether bond formed between the maleimide and a thiol (e.g., from a cysteine residue) breaks, leading to the deconjugation of the payload (e.g., drug, dye).[1][2][3] In the presence of other thiols in serum, like glutathione (B108866) (GSH) and albumin, the released maleimide-payload can then react with these molecules, a phenomenon known as "payload migration."[1][4] This leads to off-target toxicity and reduced efficacy.[1][2]
-
Hydrolysis: The succinimide (B58015) ring formed after conjugation can react with water.[2][5] If hydrolysis occurs on the unreacted maleimide, it renders it inactive towards thiols.[4] However, if hydrolysis occurs after conjugation, it opens the succinimide ring to form a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction, thereby "locking" the conjugate and enhancing its stability.[2][6]
These two reactions are in competition. The goal for creating stable conjugates is to favor the hydrolysis of the thiosuccinimide ring over the retro-Michael reaction.[3]
Q2: What is the optimal pH for maleimide conjugation and how does pH affect stability post-conjugation?
A2: The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[4][5] This range provides a good balance between the reactivity of the thiol group and the stability of the maleimide.[7] At pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines, such as those on lysine (B10760008) residues, leading to a loss of specificity.[5][7]
Post-conjugation, a slightly alkaline pH (e.g., 8.5-9.0) can be used to intentionally promote the hydrolysis of the thiosuccinimide ring.[2][8] This process creates a more stable, ring-opened structure that is resistant to the retro-Michael reaction.[7]
Q3: My bioconjugate is losing its payload in a plasma stability assay. What is the likely cause and how can I fix it?
A3: Significant payload loss in a plasma stability assay is a strong indicator that the retro-Michael reaction is occurring, leading to thiol exchange with components in the plasma like albumin or glutathione.[3][8]
To address this, you can:
-
Confirm the Mechanism: Use mass spectrometry (LC-MS) to analyze your plasma samples. The presence of your payload conjugated to plasma proteins like albumin is a clear sign of the retro-Michael reaction and subsequent payload migration.[2]
-
Promote Post-Conjugation Hydrolysis: After your initial conjugation reaction, adjust the pH of your conjugate solution to 8.5-9.0 and incubate for a few hours (e.g., 2-4 hours).[7][8] This will encourage the hydrolysis of the succinimide ring, forming a more stable linkage.[8]
-
Utilize "Self-Hydrolyzing" Maleimides: Consider using next-generation maleimides that are engineered to hydrolyze more rapidly after conjugation. These can include maleimides with N-aryl substitutions or those incorporating basic amino groups that act as intramolecular catalysts for hydrolysis.[6][9]
Q4: I am observing heterogeneity in my final conjugate product. What could be the cause?
A4: Heterogeneity in your final product can arise from several sources:
-
Reaction with Amines: If your reaction pH is above 7.5, the maleimide can react with primary amines (e.g., lysine residues) in addition to thiols, leading to a mixed population of conjugates.[5]
-
Incomplete Reduction: If your protein contains disulfide bonds, they must be fully reduced to free thiols for conjugation. Incomplete reduction will result in a lower and heterogeneous drug-to-antibody ratio (DAR).[5]
-
Isomeric Products from Hydrolysis: The hydrolysis of the succinimide ring can create two stable isomeric products, which may be detectable by analytical methods, contributing to apparent heterogeneity.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inaccessible or oxidized cysteines. | Ensure complete reduction of disulfide bonds using a sufficient molar excess of a reducing agent like TCEP.[5] |
| Suboptimal pH of the reaction buffer. | Maintain the reaction buffer within the optimal pH range of 6.5-7.5.[5] | |
| Insufficient molar excess of maleimide reagent. | Optimize the molar ratio of the maleimide reagent to the protein; a 10-20 fold molar excess is a common starting point.[5] | |
| Hydrolysis of the maleimide reagent before conjugation. | Prepare aqueous solutions of the maleimide reagent immediately before use.[7] | |
| Significant Payload Loss in Plasma Stability Assay | Retro-Michael reaction leading to deconjugation and thiol exchange.[3] | Promote post-conjugation hydrolysis by incubating the conjugate at pH 8.5-9.0 for 2-4 hours.[7][8] |
| Consider using "self-hydrolyzing" maleimides or other next-generation linkers with enhanced stability.[6][9] | ||
| Confirm the mechanism by using LC-MS to detect payload migration to plasma proteins.[2] | ||
| Off-Target Reactions and Lack of Specificity | Reaction with primary amines (e.g., lysine residues). | Strictly maintain the reaction pH between 6.5 and 7.5.[5] |
| Thiol exchange with other molecules (Retro-Michael reaction). | After conjugation, induce hydrolysis of the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a stable succinamic acid thioether.[5] | |
| Promptly purify the conjugate after the reaction to remove excess unreacted maleimide.[5] |
Quantitative Data Summary
The stability of maleimide conjugates can be significantly influenced by the specific maleimide chemistry employed. The following table summarizes representative stability data for different maleimide strategies.
| Maleimide Type | Incubation Conditions | Half-life (t½) of Hydrolysis | % Intact Conjugate Remaining | Reference |
| Conventional (N-Alkyl) | In β-mercaptoethanol | 27 h | ~30-40% after 200 h | [6] |
| N-Aryl (N-Phenyl) | In Mouse Serum | 1.5 h | ~90-100% after 200 h | [6] |
| N-Aryl (N-Fluorophenyl) | In Mouse Serum | 0.7 h | ~90-100% after 200 h | [6] |
| Self-Hydrolyzing (DPR-based) | In vivo study | 2.0-2.6 h | Improved antitumor activity and reduced neutropenia reported, implying higher stability. | [6] |
| Maleimide-Thiol | In human plasma at 37°C | ~7 days | Not specified | [10] |
| Thiol-bridging Maleimide | In human plasma at 37°C | >21 days | Not specified | [10] |
Note: Data is illustrative and sourced from multiple reports; direct comparison should be made with caution as experimental conditions may vary.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of the conjugate in a biologically relevant matrix.[10]
Objective: To determine the rate of payload dissociation from the bioconjugate in plasma.
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma (citrated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Prepare a stock solution of the bioconjugate.
-
Dilute the bioconjugate into the plasma at a predetermined concentration.
-
Incubate the mixture at 37°C.[10]
-
At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[2]
-
Immediately stop the reaction by precipitating plasma proteins with a quenching solution like acetonitrile.[10]
-
Centrifuge the sample and collect the supernatant.
-
Analyze the supernatant by a suitable analytical method (e.g., LC-MS) to quantify the amount of intact bioconjugate and any released payload.[10]
-
Calculate the half-life of the conjugate in plasma.[10]
Protocol 2: Glutathione (GSH) Challenge Assay
This assay assesses the susceptibility of the maleimide-thiol linkage to exchange with small-molecule thiols, mimicking an intracellular-like reducing environment.[10]
Objective: To evaluate the stability of the linkage in the presence of a competing thiol.
Materials:
-
Bioconjugate of interest
-
High concentration of glutathione (GSH) (e.g., 10 mM)
-
PBS, pH 7.4
-
Incubator at 37°C
-
Analytical method for separation and quantification (e.g., HPLC, LC-MS)
Procedure:
-
Dissolve the bioconjugate in PBS.
-
Add a concentrated solution of GSH to a final concentration of 10 mM.[10]
-
Incubate the mixture at 37°C.[10]
-
At various time points, take aliquots and analyze by HPLC or LC-MS to quantify the amount of intact conjugate remaining.
-
Determine the rate of the exchange reaction.
Visualizations
Caption: Competing pathways of maleimide-thiol conjugate fate in serum.
Caption: Troubleshooting workflow for ADC payload loss in plasma.
Caption: Decision guide for selecting a maleimide stabilization method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 10. benchchem.com [benchchem.com]
how to avoid disulfide bond re-formation during labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the common pitfall of disulfide bond re-formation during protein and antibody labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of disulfide bond re-formation during labeling?
A1: The primary cause of disulfide bond re-formation is the oxidation of free thiol (-SH) groups on cysteine residues back into a disulfide bond (-S-S-). This oxidation is often facilitated by the presence of dissolved oxygen in reaction buffers, trace metal ions that can catalyze the reaction, and a pH that favors the deprotonated, more reactive thiolate anion.
Q2: How does pH influence the re-formation of disulfide bonds?
A2: The rate of disulfide bond formation is highly dependent on pH. Above the pKa of the cysteine thiol group (typically around 8.0-8.5), the thiol group is deprotonated to form a thiolate anion (-S⁻). This anion is a strong nucleophile and is readily oxidized, leading to disulfide bond formation. To minimize this, it is often recommended to perform labeling reactions at a slightly acidic to neutral pH (6.5-7.5).
Q3: What is the role of a reducing agent in preventing disulfide bond re-formation?
A3: A reducing agent is essential for cleaving existing disulfide bonds to generate free thiols required for labeling. Common reducing agents like Dithiothreitol (B142953) (DTT) and Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) donate electrons, breaking the disulfide bond. While they are used to initiate the process, they must be removed before the labeling step to prevent them from reacting with the labeling reagent.
Q4: What is a "capping" or "alkylating" agent, and why is it important?
A4: A capping or alkylating agent is a chemical that covalently bonds to free thiol groups, effectively "capping" them and preventing them from re-forming disulfide bonds. This is a crucial step after the reduction of disulfide bonds and before the labeling reaction. Common alkylating agents include iodoacetamide (B48618) and N-ethylmaleimide (NEM).
Q5: When should I use a chelating agent like EDTA?
A5: Chelating agents such as Ethylenediaminetetraacetic acid (EDTA) should be included in your buffers when there is a possibility of trace metal ion contamination. Metal ions, like copper and iron, can act as catalysts for the oxidation of thiols. EDTA binds to these metal ions, sequestering them and preventing them from participating in the oxidation reaction.
Troubleshooting Guide
Issue 1: Low labeling efficiency, suggesting disulfide bond re-formation.
| Possible Cause | Solution |
| Incomplete reduction of disulfide bonds | Increase the concentration of the reducing agent (DTT or TCEP) or extend the incubation time. Ensure the protein is sufficiently denatured to expose all disulfide bonds. |
| Premature re-oxidation of thiols | Degas all buffers to remove dissolved oxygen. Work under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Ineffective removal of the reducing agent | Use a desalting column or spin filter to completely remove the reducing agent before adding the labeling reagent. Residual reducing agent will compete for the label. |
| Suboptimal pH for labeling | For maleimide-based labeling, maintain a pH between 6.5 and 7.5 to ensure the specific and efficient reaction with thiols.[1][2] |
Issue 2: Non-specific labeling or modification of other amino acid residues.
| Possible Cause | Solution |
| High pH during alkylation/labeling | At pH values above 7.5, maleimides can start to react with primary amines, such as the side chain of lysine.[1][2] For iodoacetamide, a pH between 8.0 and 9.0 is optimal for cysteine specificity, but higher pH can lead to off-target reactions.[3][4] |
| Excessive concentration of alkylating/labeling agent | Titrate the concentration of the alkylating or labeling agent to find the optimal molar excess that ensures complete labeling of thiols without significant side reactions. A 10-fold molar excess is a common starting point.[5] |
| Prolonged reaction time | Monitor the reaction progress to determine the optimal incubation time. Over-incubation can lead to increased off-target modifications.[3] |
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents
| Parameter | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Effective pH Range | 6.5 - 9.0[6] | 1.5 - 8.5[7][8] |
| Working Concentration | 1 - 100 mM[9][10][11] | 5 - 50 mM[7][8] |
| Odor | Strong, unpleasant | Odorless[12][13] |
| Interference with Maleimides | Yes, must be removed | Can react with maleimides, removal is recommended[7][14] |
| Stability | Prone to air oxidation | More resistant to air oxidation[12][13] |
Table 2: Recommended Reaction Conditions for Thiol Capping/Alkylation
| Parameter | Iodoacetamide (IAA) | N-ethylmaleimide (NEM) |
| Optimal pH for Cysteine Specificity | 8.0 - 9.0[3][4][15] | 6.5 - 7.5[1][2][5] |
| Working Concentration | 10 - 20 mM[16] | 10-fold molar excess over thiols[5] |
| Incubation Time | 30 - 60 minutes[15][17] | 2 hours[5] |
| Temperature | Room Temperature[16] | Room Temperature[5] |
| Light Sensitivity | Yes, perform in the dark[3][15][17] | Less sensitive than IAA |
Experimental Protocols
Protocol 1: Reduction of Disulfide Bonds
-
Protein Preparation: Dissolve your protein in a degassed buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1-10 mg/mL.
-
Addition of Reducing Agent:
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 37°C. For complete reduction for electrophoresis, incubation can be at 56°C for 30 minutes.[9][11]
Protocol 2: Removal of Reducing Agent
-
Desalting Column: Equilibrate a desalting column (e.g., PD-10) with your degassed reaction buffer. Apply the protein sample from Protocol 1 to the column and collect the protein fraction according to the manufacturer's instructions. This method is quick and efficient for removing small molecules like DTT and TCEP.[18]
-
Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff appropriate for your protein. Add the protein sample to the filter unit, add excess degassed buffer, and centrifuge. Repeat the buffer exchange process 2-3 times to ensure complete removal of the reducing agent.
Protocol 3: Capping of Free Thiols with Iodoacetamide
-
Prepare Iodoacetamide Solution: Immediately before use, prepare a fresh stock solution of iodoacetamide (e.g., 0.5 M in water or buffer). Protect the solution from light.[17]
-
Alkylation Reaction: Add the iodoacetamide stock solution to the reduced and purified protein sample to a final concentration of 10-20 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature in the dark.[15][17]
-
Quenching (Optional but Recommended): To quench any unreacted iodoacetamide, add a small amount of a thiol-containing reagent like DTT or L-cysteine.[3]
-
Purification: Remove excess iodoacetamide and quenching reagent by desalting or spin filtration as described in Protocol 2. The protein is now ready for the labeling reaction.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of Factors Influencing Antibody Reduction for Development of Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agscientific.com [agscientific.com]
- 14. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. benchchem.com [benchchem.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of (S)-TCO-PEG3-Maleimide and DBCO-PEG-Maleimide for Bioconjugation
In the realm of bioconjugation, the precise and efficient linking of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. Heterobifunctional linkers are central to these endeavors, and among the most prominent are those that enable bioorthogonal "click chemistry." This guide provides a comprehensive comparison of two widely used linkers: (S)-TCO-PEG3-maleimide and DBCO-PEG-maleimide. Both molecules feature a maleimide (B117702) group for reaction with thiols, but they differ in their bioorthogonal reactive partners—a trans-cyclooctene (B1233481) (TCO) in the former and a dibenzocyclooctyne (DBCO) in the latter. This distinction leads to significant differences in reaction kinetics and overall performance.
Executive Summary
This compound participates in an inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine, a ligation known for its exceptionally rapid kinetics.[1][2] In contrast, DBCO-PEG-maleimide reacts with an azide-functionalized molecule via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is also bioorthogonal but proceeds at a significantly slower rate.[3][4] The choice between these two linkers will largely depend on the specific requirements of the application, such as the need for speed, the concentration of reactants, and the stability of the biomolecules involved.
Quantitative Comparison of Performance
The performance of these linkers can be quantitatively evaluated by their second-order rate constants (k₂), which directly measure the speed of the bioorthogonal reaction.
| Feature | This compound | DBCO-PEG-Maleimide | Reference(s) |
| Bioorthogonal Reaction | Inverse-electron-demand Diels-Alder (iEDDA) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | [1][3] |
| Reactive Partner | Tetrazine | Azide (B81097) | [5] |
| **Reaction Kinetics (k₂) ** | Extremely fast (~800 - 30,000 M⁻¹s⁻¹) | Fast (~1 M⁻¹s⁻¹) | [2][5][6] |
| Catalyst Required | No | No | [2][3] |
| Byproducts | Nitrogen gas (N₂) | None | [5][7] |
| Stability of Bioorthogonal Moiety | TCO can be light-sensitive and prone to isomerization. Not recommended for long-term storage in solution. | Good stability in aqueous buffers. | [5][8] |
Experimental Protocols
The bioconjugation process using either linker typically involves a two-step process: first, the maleimide-thiol conjugation to a biomolecule containing a cysteine residue, followed by the bioorthogonal reaction.
Step 1: Maleimide-Thiol Conjugation (Applicable to both linkers)
This initial step attaches the TCO or DBCO moiety to a thiol-containing biomolecule, such as a protein or peptide with a cysteine residue.
Materials:
-
Thiol-containing protein/peptide
-
This compound or DBCO-PEG-maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5[9][10]
-
(Optional) Reducing agent (e.g., TCEP)
-
Desalting columns for purification[3]
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the reaction buffer at a concentration of >1 mg/mL.[3] If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Reagent Preparation: Immediately before use, prepare a stock solution of the maleimide linker in anhydrous DMSO or DMF.[3][10]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide linker stock solution to the protein solution.[3][11]
-
Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours.[10][12]
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis.[3]
Step 2A: TCO-Tetrazine Ligation
Materials:
-
TCO-labeled biomolecule (from Step 1)
-
Tetrazine-functionalized molecule
-
Reaction Buffer: Amine-free buffer like PBS[7]
Procedure:
-
Reactant Preparation: Ensure both the TCO-functionalized and tetrazine-functionalized molecules are in the reaction buffer.
-
Reaction Setup: Mix the TCO-labeled biomolecule with the tetrazine-functionalized molecule. A slight molar excess (1.1 - 5 fold) of the tetrazine-containing molecule can be used.[10]
-
Incubation: The reaction is extremely fast and can be complete in under an hour at room temperature.[10]
-
Purification (Optional): The final conjugate can be purified if necessary to remove any unreacted components.
Step 2B: DBCO-Azide Ligation (SPAAC)
Materials:
-
DBCO-labeled biomolecule (from Step 1)
-
Azide-functionalized molecule
-
Reaction Buffer: Azide-free buffer like PBS[3]
Procedure:
-
Reactant Preparation: Prepare the azide-containing molecule in an azide-free buffer.[3]
-
Click Reaction: Add the azide-modified molecule to the purified DBCO-labeled protein. A molar excess of 1.5 to 10 equivalents of the azide molecule is recommended.[3][12]
-
Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight (at least 12 hours).[12] For faster kinetics, the reaction can be performed at 37°C.[13]
-
Purification (Optional): Purify the final conjugate using methods such as size exclusion chromatography (SEC) or dialysis to remove any unreacted azide-containing molecules.[3]
Visualizing the Workflows
To further elucidate the processes described, the following diagrams have been generated using Graphviz (DOT language).
Concluding Remarks
The choice between this compound and DBCO-PEG-maleimide is a critical decision in the design of bioconjugation strategies. This compound, with its corresponding tetrazine partner, offers unparalleled reaction speed, making it ideal for applications where rapid conjugation is essential, such as in vivo imaging or when dealing with low concentrations of reactants.[2][7] However, the stability of the TCO group to light and certain reagents requires careful consideration.[5][8]
On the other hand, DBCO-PEG-maleimide provides a more stable and widely used platform for copper-free click chemistry.[3][14] While the reaction with azides is considerably slower than the TCO-tetrazine ligation, it is still highly efficient and bioorthogonal, making it a robust and reliable choice for a broad range of applications in drug development and research.[4][11] The selection should therefore be guided by a thorough evaluation of the specific experimental goals and conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. medium.com [medium.com]
A Head-to-Head Comparison: TCO-Tetrazine Ligation Versus Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals navigating the landscape of bioorthogonal chemistry, the choice between Trans-Cyclooctene (TCO)-tetrazine ligation and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical one. Both are powerful, catalyst-free "click" chemistries essential for labeling, imaging, and creating complex biomolecular conjugates. This guide provides an objective, data-driven comparison to inform the selection of the optimal reaction for specific research applications.
The TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder reaction, and SPAAC, a Huisgen 1,3-dipolar cycloaddition, are at the forefront of bioorthogonal chemistry.[1] Their biocompatibility, stemming from the absence of cytotoxic copper catalysts, makes them ideal for in vivo studies and live-cell imaging.[1][2] While both are highly effective, they differ significantly in their kinetics, stability, and the nature of their reactants, which in turn dictates their suitability for various applications.[1]
At a Glance: Key Performance Metrics
The most striking difference between these two chemistries lies in their reaction kinetics. The TCO-tetrazine ligation is renowned for its exceptionally fast reaction rates, which are several orders of magnitude greater than those of SPAAC.[3] This kinetic superiority is a significant advantage for in vivo applications or when working with low concentrations of labeling reagents.[3]
| Feature | TCO-Tetrazine Ligation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Inverse-electron-demand Diels-Alder ([4+2] cycloaddition)[1] | 1,3-dipolar cycloaddition[1] |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[1][3][4][5][6] | ~10⁻³ - 1[1][5][7][8] |
| Biocompatibility | Excellent (copper-free)[1][3] | Excellent (copper-free)[1][3] |
| Primary Byproduct | Nitrogen gas (N₂)[1] | None |
| Reactant Stability | TCO can isomerize; tetrazine stability can vary[1][3] | Cyclooctynes can be unstable; azides are generally stable[1][3] |
| Bond Formed | Dihydropyridazine[1] | Triazole[1] |
Reaction Mechanisms and Workflow
The fundamental difference in their reaction mechanisms dictates their speed and byproducts. The TCO-tetrazine ligation is a [4+2] cycloaddition, while SPAAC is a [3+2] cycloaddition.[3]
Caption: Comparative reaction schemes for TCO-Tetrazine and SPAAC.
A general experimental workflow for labeling a protein of interest (POI) using either chemistry is outlined below.
Caption: A typical workflow for labeling a protein of interest.
Experimental Protocols
Protocol 1: General Procedure for Protein-Protein Conjugation using TCO-Tetrazine Ligation
This protocol describes the conjugation of two proteins, Protein A and Protein B, using TCO-NHS ester and Tetrazine-NHS ester chemistry to modify primary amines (e.g., lysine (B10760008) residues).[1]
Materials:
-
Protein A and Protein B
-
TCO-PEG-NHS ester
-
Methyl-tetrazine-PEG-NHS ester
-
Phosphate Buffered Saline (PBS), pH 7.4
-
1 M Sodium Bicarbonate (NaHCO₃)
-
Anhydrous DMSO or DMF
-
Spin desalting columns
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Buffer exchange both proteins into PBS at a concentration of 1-5 mg/mL using spin desalting columns.
-
NHS Ester Solution Preparation: Immediately before use, prepare 10 mM stock solutions of TCO-PEG-NHS ester and methyl-tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.
-
Activation of Protein A with TCO:
-
To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.
-
Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the protein solution.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Remove excess TCO reagent using a spin desalting column.
-
-
Activation of Protein B with Tetrazine: Repeat step 3 using Protein B and the methyl-tetrazine-PEG-NHS ester solution.
-
Conjugation Reaction:
-
Mix the TCO-activated Protein A with the Tetrazine-activated Protein B in a 1:1 molar ratio.
-
Incubate the mixture for 30 minutes to 2 hours at room temperature with gentle rotation.
-
-
Monitoring the Reaction: The reaction progress can be monitored by the disappearance of the tetrazine absorbance peak between 510 and 550 nm.[1]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography.
-
Storage: Store the conjugate at 4°C.[9]
Protocol 2: Kinetic Analysis using UV-Vis Spectrophotometry
This protocol describes a general method for determining the second-order rate constant of a click reaction, particularly suitable for the TCO-tetrazine ligation which has a distinct chromophore.[10]
Materials:
-
Tetrazine derivative solution of known concentration in a suitable buffer (e.g., PBS)
-
TCO derivative solution of known concentration in the same buffer
-
Spectrophotometer (a stopped-flow instrument is recommended for very fast reactions)
-
Quartz cuvettes
Procedure:
-
Instrument Setup:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the tetrazine (typically between 510-550 nm).[9]
-
Equilibrate the sample holder to the desired temperature (e.g., 25°C or 37°C).
-
-
Sample Preparation:
-
Prepare a series of TCO solutions at different concentrations.
-
To establish pseudo-first-order conditions, the concentration of the TCO should be in large excess (at least 10-fold) compared to the tetrazine concentration.
-
-
Reaction Initiation:
-
In a quartz cuvette, mix equal volumes of the stock solutions of the tetrazine and TCO to achieve the desired final concentrations.
-
Start the spectrophotometer measurement immediately.
-
-
Data Acquisition: Monitor the decrease in absorbance of the tetrazine at its λmax over time until the reaction is complete (i.e., the absorbance stabilizes).
-
Data Analysis:
-
Fit the absorbance decay data to a single exponential decay function to determine the observed rate constant (k_obs).
-
The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the reactant in excess (TCO).
-
Decision Guide for Reaction Selection
The choice between TCO-tetrazine ligation and SPAAC depends heavily on the specific experimental requirements.[3]
Choose TCO-Tetrazine Ligation when:
-
Speed is paramount: For applications requiring rapid labeling, such as short-timescale in vivo imaging.
-
Working with low concentrations: The high reaction rate allows for efficient conjugation even when reactants are scarce.[1][2]
-
A clean byproduct is desired: The only byproduct is inert nitrogen gas.[1]
Choose SPAAC when:
-
Extreme speed is not the primary concern: For many applications, the kinetics of SPAAC are more than sufficient.
-
Reactant stability is crucial: Azides are generally more stable and easier to handle than some of the more reactive tetrazines.[1][3]
-
The introduction of a small and stable azide handle into a biomolecule is more straightforward. [3]
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Beyond the Bond: A Researcher's Guide to Thiol Conjugation Chemistries
For researchers, scientists, and drug development professionals, the precise and stable covalent modification of biomolecules is a fundamental tool. For years, the Michael addition reaction between a maleimide (B117702) and a cysteine thiol has been the go-to method for bioconjugation. However, the inherent instability of the resulting thiosuccinimide bond has prompted the development of a new generation of thiol-reactive chemistries that offer enhanced stability and performance. This guide provides an objective, data-driven comparison of the leading alternatives to maleimide chemistry, empowering you to make informed decisions for your specific research needs.
The primary drawback of the traditional maleimide-thiol conjugation is the reversibility of the formed bond.[1][2] This susceptibility to a retro-Michael reaction can lead to deconjugation, especially in the presence of endogenous thiols like glutathione, compromising the efficacy and safety of therapeutics such as antibody-drug conjugates (ADCs).[1][3] Furthermore, the maleimide ring can undergo hydrolysis, rendering it inactive for conjugation.[4]
This guide delves into the performance of established and novel alternatives, presenting quantitative data where available and detailed experimental protocols to facilitate their implementation in your laboratory.
At a Glance: Performance of Thiol Conjugation Chemistries
The selection of a conjugation strategy is a balance of reaction kinetics, efficiency, and the stability of the final product under physiological conditions. The following tables provide a comparative overview of key performance metrics for maleimide chemistry and its alternatives.
| Chemistry | Target Residue | Typical Reaction Conditions | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Yield |
| Thiol-Maleimide | Cysteine | pH 6.5-7.5, Room Temp, 1-2 h[5] | ~10² - 10³[2] | >90%[5] |
| Iodoacetamide (B48618) | Cysteine | pH 7.0-8.5, Room Temp, 1-4 h[6][7] | ~0.6[8] | High |
| Vinyl Sulfone | Cysteine | pH 7.5-9.0, Room Temp, 2-4 h[6][9] | ~0.375 - 3.10[10][11] | High |
| Thiol-Ene (Radical) | Cysteine | UV/Visible Light, Photoinitiator, Room Temp, <1 h[12][13] | N/A (Quantum Yield Dependent) | >80%[14] |
| Thiol-Yne (Radical) | Cysteine | UV/Visible Light, Photoinitiator, Room Temp, <1 h | N/A (Quantum Yield Dependent) | High |
| 2-Cyanobenzothiazole (CBT) | N-terminal Cysteine | pH 7.4-8.5, 37°C, 1 h[15][16] | ~9.2 - 17[15][17] | >65%[15] |
| para-Fluoro-Thiol Reaction (PFTR) | Cysteine | pH 9.0-9.5, Room Temp, <12 h[5][18] | N/A (Base Dependent) | >90%[5] |
| Chemistry | Linkage Formed | Linkage Stability | Key Advantages | Key Disadvantages |
| Thiol-Maleimide | Thiosuccinimide | Susceptible to retro-Michael addition and hydrolysis.[1][4] Half-life can be 20-80 hours in the presence of glutathione.[2] | Fast reaction kinetics, high specificity at neutral pH.[5] | Reversible linkage, potential for off-target effects.[1] |
| Iodoacetamide | Thioether | Highly stable and irreversible.[1] | Forms a very stable bond.[6] | Slower reaction rate compared to maleimides.[3] |
| Vinyl Sulfone | Thioether | Highly stable and resistant to retro-Michael addition.[6][19] Conjugates can be stable for over 7 days in the presence of glutathione.[20] | Forms a very stable bond.[21] | Slower reaction kinetics than maleimides.[22] |
| Thiol-Ene (Radical) | Thioether | Highly stable and irreversible.[23] | Fast, high yielding, and bioorthogonal. | Requires a photoinitiator and light source. |
| Thiol-Yne (Radical) | Vinyl Sulfide | Highly stable. | Can react with two thiols per alkyne. | Requires a photoinitiator and light source. |
| 2-Cyanobenzothiazole (CBT) | Thiazoline/Thiazole | Stable. | Highly site-specific for N-terminal cysteine.[24] | Requires an N-terminal cysteine residue. |
| para-Fluoro-Thiol Reaction (PFTR) | Thioether | Stable. | High chemoselectivity, even in the presence of unprotected cysteines.[25] | Requires basic conditions. |
Visualizing the Chemistries: Reaction Mechanisms
To better understand the underlying chemical transformations, the following diagrams illustrate the reaction pathways for maleimide chemistry and its key alternatives.
Maleimide Chemistry
Caption: Michael addition of a thiol to a maleimide.
Iodoacetamide Chemistry
Caption: Nucleophilic substitution of iodide by a thiolate.
Vinyl Sulfone Chemistry
Caption: Michael addition of a thiol to a vinyl sulfone.
Photoinitiated Thiol-Ene Chemistry
Caption: Radical-mediated addition of a thiol to an alkene.
Experimental Workflows and Protocols
To facilitate the adoption of these chemistries, we provide generalized experimental protocols for protein conjugation. Note that optimal conditions (e.g., molar ratios, reaction times, and temperature) should be determined empirically for each specific protein and reagent.
General Protein Conjugation Workflow
Caption: A typical workflow for protein conjugation.
Protocol 1: Protein Labeling with Iodoacetamide
This protocol outlines a general procedure for labeling a protein with an iodoacetamide-functionalized probe.
-
Materials:
-
Protein with accessible cysteine residues
-
Iodoacetamide-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer: 50 mM Tris or HEPES, pH 8.0-8.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: Free cysteine or β-mercaptoethanol
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If targeting cysteines in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Reagent Preparation: Dissolve the iodoacetamide reagent in a compatible organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.
-
Conjugation Reaction: Add the iodoacetamide stock solution to the protein solution to achieve a 10-20 fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture for 1-4 hours at room temperature in the dark.
-
Quenching and Purification: Quench the reaction by adding a small molecule thiol (e.g., 2-mercaptoethanol (B42355) to a final concentration of 50 mM) to consume excess iodoacetamide. Purify the conjugate using size-exclusion chromatography.
-
Protocol 2: Protein Labeling with Vinyl Sulfone
This protocol provides a general guideline for conjugating a thiol-containing protein with a vinyl sulfone-functionalized molecule.
-
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Vinyl sulfone-functionalized molecule (10 mM stock in DMSO or DMF)
-
Conjugation Buffer: 1x PBS, 100 mM HEPES, pH 7.5-8.5, degassed.
-
(Optional) Reducing agent: TCEP
-
Quenching reagent: Free cysteine or N-acetyl cysteine
-
Purification column (e.g., size-exclusion chromatography)
-
-
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.
-
Reagent Preparation: Dissolve the vinyl sulfone reagent in a suitable organic solvent like DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the vinyl sulfone-functionalized molecule to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add an excess of the quenching reagent (e.g., 100-fold molar excess of free cysteine) to react with any unreacted vinyl sulfone.
-
Purification: Purify the conjugate from excess reagents using size-exclusion chromatography.
-
Protocol 3: Photoinitiated Thiol-Ene Bioconjugation
This protocol describes the general steps for a photoinitiated thiol-ene conjugation.
-
Materials:
-
Thiol-containing biomolecule (e.g., cysteine-containing peptide)
-
Alkene-functionalized molecule
-
Photoinitiator (e.g., LAP, Irgacure 2959)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
UV light source (e.g., 365 nm)
-
-
Procedure:
-
Reactant Preparation: Dissolve the thiol-containing biomolecule and the alkene-functionalized molecule in the reaction buffer. Add the photoinitiator to the reaction mixture (final concentration typically 0.05-0.1% w/v).
-
Photopolymerization: Expose the reaction mixture to UV light for a predetermined time (typically a few minutes).
-
Purification: Purify the conjugate using a suitable method like dialysis or size-exclusion chromatography to remove unreacted starting materials and the photoinitiator.
-
Conclusion
The field of bioconjugation has evolved significantly beyond its reliance on maleimide chemistry. The alternatives presented in this guide offer substantial improvements in conjugate stability, a critical factor for in vivo applications. For research demanding long-term stability, iodoacetamides and vinyl sulfones provide robust and irreversible linkages. For applications requiring rapid and bioorthogonal reactions, thiol-ene and thiol-yne "click" chemistries are powerful tools. For exquisite site-specificity, 2-cyanobenzothiazole ligation with N-terminal cysteines offers unparalleled control. By understanding the performance characteristics and experimental considerations of these diverse methods, researchers can select the optimal strategy to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Iodoacetamide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Unprotected peptide macrocyclization and stapling via a fluorine-thiol displacement reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. Rapid and robust cysteine bioconjugation with vinylheteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An Efficient Thiol‐ene Mediated Protocol for Thiolated Peptide Synthesis and On‐Resin Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Application of Thiol–yne/Thiol–ene Reactions for Peptide and Protein Macrocyclizations (2017) | Yuanxiang Wang | 40 Citations [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. The para-fluoro-thiol reaction as an efficient tool in polymer chemistry | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. communities.springernature.com [communities.springernature.com]
A Comparative Guide to the Mass Spectrometry Analysis of (S)-TCO-PEG3-Maleimide Labeled Proteins
For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is paramount for a variety of applications, from proteomic analysis to the development of antibody-drug conjugates (ADCs). The (S)-TCO-PEG3-maleimide linker is a valuable tool that combines the highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition chemistry of trans-cyclooctene (B1233481) (TCO) with the thiol-reactive maleimide (B117702) group for targeted cysteine conjugation.
This guide provides an objective comparison of the mass spectrometry analysis of proteins labeled with this compound against other common alternatives. The performance of these labeling reagents is evaluated based on experimental data, with detailed protocols provided for key methodologies.
Performance Comparison of Thiol-Reactive Labeling Reagents
The choice of a labeling reagent significantly impacts the outcome of subsequent mass spectrometry analysis. Key considerations include reaction efficiency, specificity, stability of the resulting conjugate, and the mass spectrometry-based analytical workflow.
| Feature | This compound | DBCO-PEG-Maleimide | Iodoacetamide-PEG-Biotin | Next-Gen Thiol-Reactive Probes (e.g., Julia-Kocienski-like) |
| Reactive Group | Maleimide | Maleimide | Iodoacetyl | Various (e.g., sulfones) |
| Target Residue | Cysteine | Cysteine | Cysteine | Cysteine |
| Reaction Chemistry | Michael Addition | Michael Addition | Nucleophilic Substitution | Various |
| Bioorthogonal Handle | trans-Cyclooctene (TCO) | Dibenzocyclooctyne (DBCO) | Biotin (B1667282) (for affinity capture) | Varies |
| Reaction Kinetics | Fast | Fast | Moderate | Varies |
| Linkage Stability | Moderate; susceptible to retro-Michael reaction and hydrolysis.[1] | Moderate; susceptible to retro-Michael reaction and hydrolysis. | Highly Stable Thioether Bond | Generally more stable than maleimide-thiol adducts. |
| MS Analysis Suitability | Excellent for intact mass and peptide mapping. | Excellent for intact mass and peptide mapping. | Good; biotin can aid in enrichment but may complicate spectra. | Excellent; stable linkage simplifies data interpretation. |
| Key Advantage | Extremely fast bioorthogonal reaction with tetrazine. | Stable bioorthogonal handle. | Strong and stable linkage. | Enhanced stability of the protein conjugate.[2] |
| Key Disadvantage | Potential instability of the maleimide-thiol linkage.[1][3] | Slower bioorthogonal reaction compared to TCO. | Lacks a bioorthogonal handle for click chemistry. | May have different reaction kinetics or require specific buffer conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results in protein labeling and mass spectrometry analysis.
Protocol 1: Protein Labeling with this compound
This protocol outlines the steps for labeling a protein containing accessible cysteine residues with this compound.
Materials:
-
Protein of interest (1-10 mg/mL in a thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, if disulfide bonds need to be reduced)
-
Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: (Optional) Add a quenching reagent to a final concentration of 1-10 mM to consume any unreacted maleimide.
-
Purification: Remove excess labeling reagent and byproducts by size-exclusion chromatography or dialysis.
Protocol 2: Mass Spectrometry Analysis of Labeled Proteins
This protocol describes the general workflow for analyzing the labeled protein by mass spectrometry.
A. Intact Mass Analysis
Objective: To confirm successful labeling and determine the degree of labeling.
Procedure:
-
Sample Preparation: Dilute the purified labeled protein to 0.1-1 mg/mL in a mass spectrometry compatible buffer (e.g., 0.1% formic acid in water).
-
LC-MS Analysis: Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the molecular weight of the labeled protein. The mass shift compared to the unlabeled protein will indicate the number of attached labels.
B. Peptide Mapping Analysis
Objective: To identify the specific site(s) of labeling.
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the labeled protein in 8 M urea (B33335). Reduce any remaining disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration and digest the protein with an appropriate protease (e.g., trypsin) overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Use a database search engine to identify the peptides. The site of modification will be identified by the mass shift corresponding to the this compound label on a specific cysteine-containing peptide.
Visualizing the Workflow
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes.
References
A Comparative Guide to the Labeling Efficiency of (S)-TCO-PEG3-Maleimide
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a critical step in the development of targeted therapeutics, diagnostic agents, and research tools. (S)-TCO-PEG3-Maleimide is a heterobifunctional linker that leverages two powerful chemistries: the thiol-reactive maleimide (B117702) group for conjugation to proteins and other thiol-containing molecules, and the trans-cyclooctene (B1233481) (TCO) group for rapid and specific bioorthogonal ligation with tetrazines via the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.
This guide provides an objective comparison of the labeling efficiency of this compound with alternative bioconjugation strategies, supported by experimental data. We will delve into the quantitative aspects of these reactions, provide detailed experimental protocols, and visualize the underlying chemical processes.
Performance Comparison: A Quantitative Overview
The utility of a bioconjugation reagent is determined by its reaction kinetics, efficiency, stability, and biocompatibility. This compound's performance is a tale of two distinct chemical reactions. The initial maleimide-thiol conjugation is a well-established method, while the subsequent TCO-tetrazine ligation is at the forefront of click chemistry.
Maleimide-Thiol Conjugation
The reaction of the maleimide group with a free sulfhydryl group (thiol) on a cysteine residue is a widely used method for protein labeling.[1] This Michael addition reaction is highly selective for thiols at a pH range of 6.5-7.5, being approximately 1,000 times faster than its reaction with amines at a neutral pH.[2][3]
TCO-Tetrazine Ligation (IEDDA)
The TCO moiety of the linker participates in an IEDDA reaction with a tetrazine, a bioorthogonal reaction with exceptionally fast kinetics.[2] This reaction is notable for its high efficiency even at low concentrations and its biocompatibility, as it does not require a cytotoxic copper catalyst.[4][5]
The following tables summarize the key quantitative data for the maleimide-thiol conjugation and the TCO-tetrazine IEDDA reaction, as well as for prominent alternative bioorthogonal chemistries like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
| Reaction Chemistry | Bioorthogonal Pair | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reported Labeling Efficiency | Key Considerations |
| Maleimide-Thiol Addition | Maleimide + Thiol | ~10² - 10³ | 58% - 84%[6][7] | Optimal pH 6.5-7.5 to avoid maleimide hydrolysis and reaction with amines.[3] The resulting thiosuccinimide linkage can be susceptible to retro-Michael addition.[8] |
| IEDDA | TCO + Tetrazine | up to 10⁶[4][9] | > 99%[2] | Exceptionally fast kinetics, ideal for in vivo studies and low concentration applications.[4] |
| SPAAC | Cyclooctyne (e.g., DBCO) + Azide | ~1[4] | High | Slower than IEDDA but still widely used and effective.[4] |
| Staudinger Ligation | Phosphine (B1218219) + Azide | ~0.002 - 0.0077[4] | Variable | The slowest of the three, often requiring higher concentrations or longer reaction times.[4] |
| Linkage Stability | Biocompatibility | Notes |
| Susceptible to retro-Michael addition and hydrolysis.[8] | Generally good, but maleimides can react with off-target thiols like glutathione.[4] | The stability of the maleimide-thiol linkage is a significant concern for in vivo applications.[4] |
| Generally stable covalent bond.[4] | Excellent; catalyst-free.[4] | Some TCO derivatives may isomerize over time.[4] |
| Stable triazole linkage.[4] | Excellent; catalyst-free.[4] | Some strained alkynes can be degraded in harsh environments.[4] |
| Stable amide bond.[4] | Generally good, but phosphine reagents can be susceptible to air oxidation.[4] | The phosphine oxide byproduct can sometimes be a concern.[4] |
Experimental Protocols
Detailed methodologies are essential for achieving high labeling efficiency and reproducibility.
Protocol 1: Labeling of a Thiol-Containing Protein with this compound
This protocol outlines the general steps for conjugating this compound to a protein with available cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed.[10]
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bonds are present.[3]
-
Quenching reagent: L-cysteine or β-mercaptoethanol.[10]
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[11]
-
(Optional) Reduction of Disulfide Bonds: If necessary, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce disulfide bonds and generate free thiols.[3][12]
-
Reagent Preparation: Immediately before use, dissolve this compound in a compatible organic solvent (e.g., DMSO or DMF) to create a 10-20 mM stock solution.[2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[3] Incubate the reaction mixture for 1-4 hours at room temperature or 2-8 hours at 4°C.[2]
-
Quenching (Optional): To stop the reaction, add a quenching reagent in 5-fold molar excess relative to the maleimide reagent and incubate for 30 minutes at room temperature.[10]
-
Purification: Remove excess, unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography.[2]
Protocol 2: Bioorthogonal Labeling of a Tetrazine-Functionalized Molecule with a TCO-Labeled Protein
This protocol describes the IEDDA reaction between the TCO-functionalized protein (from Protocol 1) and a tetrazine-containing molecule.
Materials:
-
TCO-labeled protein
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye or a drug)
-
Reaction Buffer: PBS, pH 7.4.[10]
Procedure:
-
Reagent Preparation: Prepare solutions of the TCO-labeled protein and the tetrazine-functionalized molecule in the reaction buffer at known concentrations.
-
Bioorthogonal Labeling Reaction: Mix the TCO-labeled protein and the tetrazine-functionalized molecule. A 1.5 to 5-fold molar excess of the tetrazine-functionalized molecule is often used.[10]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[2] Due to the fast kinetics of the IEDDA reaction, shorter incubation times are often sufficient.
-
Purification: If necessary, purify the final conjugate to remove any unreacted tetrazine-functionalized molecule using an appropriate chromatography method based on the properties of the conjugate.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the chemical reactions and the experimental workflow.
Caption: Chemical reactions of this compound.
Caption: Experimental workflow for two-step labeling.
Conclusion
This compound offers a powerful two-step strategy for bioconjugation, combining the established selectivity of maleimide-thiol chemistry with the unparalleled speed and efficiency of the TCO-tetrazine IEDDA reaction. While the maleimide-thiol linkage has known stability limitations, the subsequent bioorthogonal ligation step provides a highly robust and efficient method for attaching a wide variety of molecules to a biomolecule of interest. The choice of bioconjugation strategy should be guided by the specific requirements of the application, with careful consideration of factors such as required stability, reaction kinetics, and the nature of the biological system. For applications demanding rapid and highly efficient labeling, particularly in complex biological environments, the TCO-tetrazine ligation component of this compound presents a significant advantage over other click chemistry alternatives.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. broadpharm.com [broadpharm.com]
A Comparative Guide to the In Vivo Stability of Maleimide vs. Other Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs), are critically dependent on the stability of the linker connecting the biological macromolecule to the payload. An ideal linker must remain stable in systemic circulation to prevent premature payload release and off-target toxicity, while ensuring efficient cleavage and payload delivery at the target site. This guide provides an objective in vivo stability comparison of maleimide-based linkers with other commonly used conjugation chemistries, supported by experimental data and detailed methodologies.
The Challenge of Maleimide (B117702) Linker Instability
Maleimide chemistry is a widely used method for bioconjugation, targeting the thiol groups of cysteine residues to form a thioether bond. Despite its efficiency, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in vivo. This reaction is reversible and can lead to the exchange of the payload with endogenous thiol-containing molecules like glutathione (B108866) and albumin, compromising the targeted delivery of the therapeutic agent and potentially causing off-target effects.[1][2][3]
Next-Generation Maleimides: A Leap in Stability
To address the instability of traditional maleimide linkers, "self-stabilizing" or "self-hydrolyzing" maleimides have been developed. These next-generation linkers are engineered to undergo rapid intramolecular hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid derivative. This hydrolyzed product is resistant to the retro-Michael reaction, effectively "locking" the payload onto the biomolecule and enhancing in vivo stability.[2][3][4]
Quantitative Comparison of Linker Stability
The following table summarizes quantitative data from various studies comparing the in vivo and in vitro plasma stability of different linker technologies. Stability is often assessed by measuring the percentage of the intact conjugate remaining over time.
| Linker Type | Linkage Formed | Model System | Time Point | % Intact Conjugate Remaining | Key Observations & References |
| Traditional Maleimide | Thioether | Human Plasma | 7 days | ~50% | Significant deconjugation observed due to retro-Michael reaction.[4] |
| Thioether | Murine Plasma | 24 hours | 50-90% | Stability is payload-dependent. | |
| Self-Stabilizing Maleimide | Ring-opened Maleamic Acid Thioether | Rat Model | 7 days | >95% | Demonstrates a dramatic improvement in payload retention compared to conventional maleimide linkers.[5] |
| NHS Ester | Amide | In Vivo | Several days | High | The amide bond is highly stable under physiological conditions and resistant to enzymatic cleavage.[1][] |
| Click Chemistry (e.g., DBCO) | Triazole | In Vivo (Mouse) | 48 hours | >95% | Triazole linkage is exceptionally stable in vivo. |
| Hydrazone | Hydrazone | pH 5.0 Buffer | 24 hours | ~20% | pH-sensitive; designed for cleavage in acidic endosomal/lysosomal compartments. |
| Hydrazone | pH 7.4 Buffer | 24 hours | >90% | Relatively stable at physiological pH. | |
| Disulfide | Disulfide | In Vivo | Variable | Variable | Stability can be tuned by steric hindrance; susceptible to reduction in the intracellular environment. |
| Enzymatic (e.g., Sortase) | Amide | In Vivo | High | High | Forms a stable amide bond at a specific recognition site. |
Note: The stability of linkers can be influenced by the specific biomolecule, payload, and conjugation site. The data presented here is for comparative purposes.
Experimental Protocols for Assessing Linker Stability
Accurate assessment of linker stability is crucial for the preclinical development of bioconjugates. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a bioconjugate in plasma from different species (e.g., mouse, rat, human) at physiological temperature.
Materials:
-
Bioconjugate of interest
-
Plasma (from desired species, anticoagulated with heparin or EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the bioconjugate in a suitable buffer.
-
Spike the bioconjugate into pre-warmed plasma at a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of intact bioconjugate remaining.
-
Calculate the percentage of intact bioconjugate at each time point relative to the 0-hour time point.
In Vivo Pharmacokinetic Study in an Animal Model
Objective: To determine the in vivo stability and pharmacokinetic profile of a bioconjugate in an animal model (e.g., mouse or rat).
Materials:
-
Bioconjugate of interest
-
Appropriate animal model (e.g., BALB/c mice)
-
Sterile PBS for injection
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical methods for quantification (ELISA or LC-MS/MS)
Procedure:
-
Administer the bioconjugate to a cohort of animals via intravenous (IV) injection at a defined dose (e.g., 5 mg/kg).
-
Collect blood samples at predetermined time points (e.g., 5 minutes, 1, 4, 8, 24, 48, 96, and 168 hours post-injection).
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of the following in the plasma samples:
-
Total antibody/biomolecule: Using a generic ELISA that recognizes the protein regardless of conjugation.
-
Intact bioconjugate: Using a specific ELISA that requires both the protein and the payload for signal generation, or by LC-MS/MS.
-
Free payload: By LC-MS/MS analysis of plasma extracts.
-
-
Plot the concentration of each species versus time and calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC). The divergence in the pharmacokinetic profiles of the total antibody and the intact bioconjugate provides a measure of in vivo linker stability.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Maleimide-thiol conjugation and subsequent retro-Michael reaction leading to in vivo instability.
Caption: Experimental workflow for assessing the in vivo stability of bioconjugates.
Caption: Decision tree for selecting a suitable linker based on in vivo stability requirements.
Conclusion
The in vivo stability of the linker is a paramount consideration in the design of safe and effective bioconjugates. While traditional maleimide linkers have been widely used, their susceptibility to the retro-Michael reaction poses a significant stability challenge. Next-generation, self-stabilizing maleimides and alternative conjugation chemistries such as NHS esters and click chemistry offer superior in vivo stability. The selection of an appropriate linker should be guided by the specific requirements of the therapeutic application and validated through rigorous in vitro and in vivo stability studies. This comprehensive approach will facilitate the development of bioconjugates with an improved therapeutic index.
References
- 1. benchchem.com [benchchem.com]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
TCO Linkers: A Comparative Guide to Achieving Rapid Bioconjugation Kinetics
In the landscape of bioconjugation, the quest for rapid and specific molecular ligation techniques is paramount for advancing therapeutic and diagnostic development. Among the arsenal (B13267) of bioorthogonal "click chemistry" tools, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (B1233481) (TCO) linkers and tetrazines has emerged as a frontrunner, celebrated for its exceptionally fast reaction kinetics.[1][2] This guide provides an objective comparison of TCO linkers with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal bioconjugation strategy.
The Kinetic Advantage of TCO Linkers
The hallmark of the TCO-tetrazine ligation is its extraordinary speed, with second-order rate constants (k₂) that are orders of magnitude higher than many other bioorthogonal reactions.[2] This rapid kinetics is crucial for applications requiring high efficiency at low reactant concentrations, such as in vivo imaging and the labeling of low-abundance biomolecules.[3] The reaction proceeds swiftly under physiological conditions without the need for cytotoxic catalysts, a significant advantage over copper-catalyzed click chemistry.[4][5]
The underlying reason for this rapid reactivity lies in the significant ring strain of the trans-cyclooctene ring.[4] This strain is released during the [4+2] cycloaddition with a tetrazine, providing a thermodynamic driving force for the reaction.[2] The initial cycloaddition forms an unstable intermediate that rapidly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[1]
Comparative Kinetic Data of Bioorthogonal Reactions
The selection of a bioorthogonal linker is often dictated by the required reaction speed for a specific application. The following table summarizes the second-order rate constants for the TCO-tetrazine ligation and other common bioorthogonal reactions, highlighting the kinetic superiority of TCO-based chemistry.
| Bioorthogonal Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Tetrazine Ligation (IEDDA) | TCO + Tetrazine | 10³ - 10⁶ [1][6] | Exceptionally fast kinetics, highly selective, and biocompatible. [7] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | DBCO + Azide | ~1 | Good reactivity, widely used, but significantly slower than TCO-tetrazine ligation.[8][9] |
| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Nitrone + Strained Alkyne | ~0.1 - 1 | Offers an alternative to azide-based chemistry, with kinetics potentially faster than SPAAC.[7] |
| Staudinger Ligation | Phosphine + Azide | ~0.001 - 0.01 | One of the earliest bioorthogonal reactions, highly biocompatible but with slow kinetics.[9] |
Optimizing Kinetics: The Impact of TCO Isomers and Substituents
The reactivity of TCO linkers can be further fine-tuned by modifying their structure. Different isomers and substitutions on the TCO ring can significantly impact the ring strain and, consequently, the reaction rate.[1] For instance, conformationally strained bicyclic systems like sTCO exhibit even faster reaction kinetics than the parent TCO.[4] Moreover, the position and stereochemistry of substituents on the TCO ring play a crucial role, with axial substituents generally leading to higher reactivity compared to equatorial ones.[10]
| TCO Isomer/Derivative | Reaction Partner | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| trans-Cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000[10] | The foundational TCO structure.[10] |
| sTCO | Tetrazine | Up to 3.3 x 10⁶[1] | Highly reactive due to increased ring strain, enabling rapid labeling.[1] |
| Axial TCO Isomers | Tetrazine | Up to 4-fold more reactive than equatorial isomers[1] | Increased ring strain leads to faster reaction rates.[1] |
| TCO with allylic substituent | Tetrazine | ~20-fold decrease vs. unsubstituted TCO[1] | Allylic substitution can reduce the reaction rate.[11] |
Experimental Protocols
Accurate measurement of reaction kinetics is essential for comparing different bioconjugation methods. Below are generalized protocols for determining the second-order rate constants of TCO-tetrazine reactions.
Method 1: UV-Vis Spectrophotometry
This method is suitable when one of the reactants or the product has a distinct UV-Vis absorbance spectrum, allowing for the monitoring of concentration changes over time. The decay of the tetrazine chromophore is often monitored.[7]
Protocol:
-
Prepare Stock Solutions: Prepare stock solutions of the TCO and tetrazine derivatives in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a cuvette, mix the TCO and tetrazine solutions at known concentrations in the desired reaction buffer (e.g., PBS). One reactant should be in pseudo-first-order excess.
-
Data Acquisition: Immediately start monitoring the change in absorbance at a wavelength where the tetrazine has a strong absorbance and the product does not. Record the absorbance at regular time intervals.
-
Data Analysis:
-
Plot the absorbance versus time.
-
Fit the data to a single-exponential decay function to obtain the observed rate constant (k_obs).
-
Repeat the experiment with varying concentrations of the excess reactant.
-
Plot k_obs versus the concentration of the excess reactant. The slope of the resulting linear fit represents the second-order rate constant (k₂).[7]
-
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate and quantify the reactants and the product over time, providing a direct measure of the reaction progress.
Protocol:
-
Reaction Setup: Mix the TCO and tetrazine derivatives at known concentrations in the reaction buffer.
-
Time Points: At specific time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by rapid freezing or addition of a quenching agent).
-
HPLC Analysis: Analyze each quenched aliquot by HPLC. Use a suitable column and mobile phase to achieve good separation of the reactants and the product.
-
Quantification: Determine the concentration of the reactants and/or product at each time point by integrating the peak areas and comparing them to a standard curve.
-
Data Analysis: Plot the concentration of a reactant versus time and fit the data to the appropriate integrated rate law to determine the second-order rate constant.[12]
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG3-Maleimide in Therapeutics: A Comparative Guide to its Limitations and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The heterobifunctional linker, TCO-PEG3-maleimide, which combines the rapid and bioorthogonal trans-cyclooctene (B1233481) (TCO) ligation with traditional maleimide-thiol chemistry, has been a valuable tool in the development of targeted therapeutics such as antibody-drug conjugates (ADCs). However, emerging research has highlighted significant limitations associated with the maleimide (B117702) moiety that can impact the stability, efficacy, and safety of the final conjugate. This guide provides an objective comparison of TCO-PEG3-maleimide with alternative technologies, supported by experimental data, to inform the selection of optimal bioconjugation strategies.
The Instability of the Maleimide-Thiol Linkage: A Critical Limitation
While the TCO-tetrazine "click chemistry" portion of the TCO-PEG3-maleimide linker forms a highly stable dihydropyridazine (B8628806) bond, the thiosuccinimide linkage created by the reaction of the maleimide with a thiol group (e.g., from a cysteine residue on an antibody) is susceptible to degradation in vivo.[1][2] This instability arises from two primary mechanisms:
-
Retro-Michael Reaction: This is the reversal of the initial conjugation reaction, leading to the dissociation of the linker-payload from the biomolecule. This premature cleavage is a significant concern in therapeutic applications as it can lead to off-target toxicity and a reduction in the therapeutic window.[1][2]
-
Thiol Exchange: In the physiological environment, which has a high concentration of endogenous thiols like glutathione (B108866) and albumin, the released maleimide-linker-payload can react with these thiols. This "thiol exchange" results in the transfer of the payload to other biomolecules, further contributing to off-target effects and diminished efficacy.[1][3]
A competing reaction is the hydrolysis of the thiosuccinimide ring to a stable, ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[2][4] However, for conventional N-alkylmaleimides, the rate of this stabilizing hydrolysis is often too slow to prevent significant deconjugation in vivo.[4]
Quantitative Comparison of Linker Technologies
The choice of linker chemistry has a profound impact on the stability and, consequently, the performance of a bioconjugate. The following tables provide a summary of quantitative data comparing maleimide-based linkers with more stable alternatives.
Table 1: In Vitro Stability of Various Linker Chemistries in Plasma/Serum
| Linker Type | Model System/Conjugate | Matrix | Incubation Conditions | Stability Metric (% Intact or Half-life) | Reference(s) |
| Traditional Maleimide-Thiol | NEM-MPA Conjugate | Phosphate Buffer + Glutathione | Physiological pH and Temperature | Half-life of conversion: 20-80 hours | [3] |
| Cysteine-linked ADC | Human Plasma | 37°C for 7 days | ~50% deconjugation | [5][6] | |
| Stabilized Maleimide (Hydrolyzed) | Ring-opened N-substituted succinimide (B58015) thioethers | - | - | Half-lives of over two years | [2][4] |
| Self-Stabilizing Maleimide (DPR-based) | ADC | Plasma | 37°C for 7 days | >95% intact | [5] |
| N-Aryl Maleimide | Thiol-reactive probe | - | - | Reaction with thiols is ~2.5 times faster than N-alkyl maleimides, suggesting more stable conjugate formation | [5] |
| "Bridging" Disulfide | ADC | Human Plasma | 37°C for 7 days | >95% intact | [6] |
| Thioether (from Thiol-ene reaction) | ADC | Human Plasma | 37°C for 7 days | >90% intact | [6] |
Table 2: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Chemistry | Dienophile/Electrophile | Diene/Nucleophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Characteristics | Reference(s) |
| Inverse-electron-demand Diels-Alder (iEDDA) | trans-Cyclooctene (TCO) | Tetrazine (Tz) | ~800 - 30,000 | Extremely fast, highly specific, bioorthogonal, catalyst-free. | [7] |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) | Azide | ~1 | Catalyst-free, bioorthogonal, but significantly slower than iEDDA. | [7] |
| Maleimide-Thiol Coupling | Maleimide | Thiol (e.g., Cysteine) | ~1000 | Specific for thiols, but can undergo hydrolysis and exchange reactions. | [7] |
Experimental Protocols
Accurate assessment of bioconjugate stability and efficacy is crucial for therapeutic development. Below are detailed methodologies for key experiments.
Protocol 1: In Vitro Plasma Stability Assessment of ADCs
Objective: To determine the stability of the linker-payload on an antibody-drug conjugate in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, rat, or mouse plasma (frozen)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Incubator at 37°C
-
LC-MS/MS system for payload quantification
-
ELISA reader and reagents for total antibody quantification
Procedure:
-
Preparation: Thaw plasma at 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC stock solution into the plasma to a final concentration relevant to the intended in vivo dose (e.g., 100 µg/mL).
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, 168 hours). Immediately freeze samples at -80°C.
-
Analysis of Intact ADC:
-
Thaw plasma samples.
-
Isolate the ADC using immunoaffinity capture (e.g., Protein A/G magnetic beads).
-
Elute the captured ADC.
-
Analyze the eluted ADC by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.[8]
-
-
Analysis of Free Payload:
-
Precipitate proteins from the plasma samples (e.g., with acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[2]
-
-
Analysis of Total Antibody: Quantify the total antibody concentration in the plasma samples at each time point using a standard sandwich ELISA to ensure the antibody itself is not degrading.[2]
Protocol 2: Comparative In Vitro Cytotoxicity Assay
Objective: To compare the cytotoxic potency of ADCs with different linkers.
Materials:
-
Cancer cell line expressing the target antigen
-
ADCs with different linkers (e.g., TCO-PEG3-maleimide vs. a stabilized linker)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC dilutions. Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Plot cell viability versus ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC. A lower IC50 value indicates higher cytotoxic potency.[9][10]
Visualizing the Pathways
To better understand the chemical processes and experimental workflows discussed, the following diagrams were generated using Graphviz.
Conclusion and Recommendations
The TCO-PEG3-maleimide linker offers the advantage of extremely fast and bioorthogonal TCO-tetrazine ligation, which is beneficial for the conjugation step. However, the inherent instability of the maleimide-thiol linkage presents a significant drawback for therapeutic applications, potentially leading to reduced efficacy and increased off-target toxicity.
For the development of robust and safe biotherapeutics, researchers should consider the following:
-
Prioritize Linker Stability: For in vivo applications, the stability of the linker is paramount. Next-generation, stabilized maleimides or alternative thiol-reactive chemistries that form irreversible bonds should be strongly considered.
-
Thorough In Vitro and In Vivo Evaluation: As outlined in the protocols, rigorous assessment of linker stability in relevant biological matrices (e.g., plasma) is essential during the preclinical development phase.
-
Consider the Entire Linker Structure: The immunogenic potential of the PEG spacer should also be taken into account, especially for therapeutics intended for chronic administration.
By carefully selecting the appropriate linker technology based on comprehensive, data-driven comparisons, researchers can optimize the performance and safety profile of their therapeutic candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vertassets.blob.core.windows.net [vertassets.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Crucial Choice: A Comparative Guide to ADC Linker Stability in Serum
The stability of the linker in an antibody-drug conjugate (ADC) is a critical attribute that profoundly influences its therapeutic index, dictating both efficacy and safety. For researchers, scientists, and drug development professionals, selecting a linker that remains robust in systemic circulation while ensuring timely payload release at the tumor site is a paramount challenge. This guide provides an objective comparison of the serum stability of different ADC linkers, supported by experimental data and detailed methodologies, to empower informed decision-making in ADC design.
The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, is a sophisticated chemical entity engineered to perform a delicate balancing act. It must be sufficiently stable to prevent premature drug release in the bloodstream, which could lead to systemic toxicity and a diminished therapeutic window.[1][2] Conversely, upon reaching the target tumor microenvironment or after internalization into cancer cells, the linker must efficiently cleave to unleash the cytotoxic payload.[3] This dichotomy has driven the development of a diverse array of linker technologies, broadly categorized as cleavable and non-cleavable, each with a distinct serum stability profile.[4]
Comparing the Fortitude of ADC Linkers: A Quantitative Look
The serum stability of an ADC is empirically determined by its ability to maintain the antibody-payload conjugation over time in a biological matrix like plasma or serum.[5] This is often quantified by measuring the change in the drug-to-antibody ratio (DAR) or the percentage of intact ADC remaining after a specific incubation period. The following tables summarize quantitative data on the serum stability of various representative ADC linkers.
Cleavable Linkers: Stability Under Specific Conditions
Cleavable linkers are designed to be selectively labile in the tumor microenvironment, responding to triggers such as lower pH or the presence of specific enzymes.[2] Their stability in serum is a key indicator of their potential for off-target toxicity.
| Linker Type | Cleavage Mechanism | Representative Linker | Serum Stability (Half-life or % Intact) | Key Considerations |
| Hydrazone | Acid-catalyzed hydrolysis | Phenylketone-derived hydrazone | ~2 days in human and mouse plasma[3] | Stability is pH-dependent and can be insufficient for highly potent payloads.[6] |
| Silyl Ether | Acid-catalyzed hydrolysis | Silyl ether-MMAE conjugate | > 7 days in human plasma[3] | Offers a more stable acid-cleavable option compared to traditional hydrazones.[3] |
| Dipeptide | Protease (e.g., Cathepsin B) cleavage | Valine-Citrulline (Val-Cit) | Generally stable, but can show instability in mouse serum due to carboxylesterase activity.[7][8] | Valine-Alanine (Val-Ala) shows improved stability in mouse models compared to Val-Cit.[2] |
| Dipeptide | Protease cleavage | Glutamic acid-Valine-Citrulline (EVCit) | High stability with no significant degradation observed in 28 days in human plasma.[2] | Demonstrates high stability in both human and mouse plasma.[2] |
| Disulfide | Reduction (e.g., by glutathione) | - | Variable; can be enhanced with steric hindrance near the disulfide bond.[6] | Stability can be tuned by modifying the chemical environment around the disulfide bond.[6] |
| β-Glucuronide | β-glucuronidase cleavage | β-glucuronide linker | High; hydrophilic nature may reduce aggregation and improve solubility.[9] | Relies on the presence of β-glucuronidase, which is abundant in lysosomes and some tumor microenvironments.[9] |
| Sulfatase-cleavable | Sulfatase cleavage | Aryl sulfate | Stable for >7 days in human and mouse plasma.[2] | Dependent on the presence of sulfatase enzymes for payload release.[2] |
Non-Cleavable Linkers: The Pinnacle of Stability
Non-cleavable linkers do not possess a specific chemical trigger for payload release. Instead, the liberation of the cytotoxic drug occurs following the complete proteolytic degradation of the antibody backbone within the lysosome after internalization.[10] This mechanism inherently leads to higher stability in systemic circulation.[9][10]
| Linker Type | Release Mechanism | Representative Linker | Serum Stability (Half-life or % Intact) | Key Considerations |
| Thioether | Antibody degradation | SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | High stability (e.g., Trastuzumab emtansine (T-DM1) has a half-life of ~4.6 days in rats).[6] | Generally very stable, minimizing off-target payload release. The released payload is an amino acid-linker-drug adduct.[6][9] |
Experimental Corner: Unveiling Linker Stability
A thorough assessment of ADC linker stability is a cornerstone of preclinical development. The following section details a generalized protocol for an in vitro serum stability assay, a fundamental experiment to compare different linker technologies.
In Vitro Serum/Plasma Stability Assay Protocol
Objective: To determine the stability of an ADC in serum or plasma from different species (e.g., human, mouse, rat) by measuring the amount of intact ADC or the release of free payload over time.
Materials:
-
Antibody-Drug Conjugate (ADC) sample
-
Serum or plasma (human, mouse, rat, etc.)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Microcentrifuge tubes or 96-well plates
-
Analytical instrumentation (e.g., ELISA plate reader, LC-MS system)
-
Reagents for the chosen analytical method (e.g., capture and detection antibodies for ELISA, solvents for LC-MS)
Procedure:
-
ADC Preparation: Dilute the ADC stock solution to a final concentration (e.g., 100 µg/mL or 1 mg/mL) in the appropriate serum or plasma.[11][12]
-
Incubation: Incubate the ADC-serum/plasma mixture at 37°C.[12]
-
Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 1, 6, 24, 48, 72, 96, and 168 hours).[6][12]
-
Sample Storage: Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.[12]
-
Analysis: Analyze the samples to quantify the concentration of the intact ADC, total antibody, and/or the released payload.[12] The choice of analytical method is critical and can include:
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that can directly measure the intact ADC, allowing for the determination of the average DAR over time. It can also be used to quantify the free payload in the supernatant after protein precipitation.[6][13]
-
Hydrophobic Interaction Chromatography (HIC): Used to determine the average DAR and the distribution of different drug-loaded species.[11]
-
-
Data Interpretation: Calculate the percentage of intact ADC remaining or the amount of payload released at each time point relative to the 0-hour time point. This data provides a quantitative measure of the linker's stability in a physiologically relevant matrix.
Below is a diagram illustrating the general workflow for assessing ADC serum stability.
Caption: Workflow for an in vitro ADC serum stability assay.
Concluding Remarks
The selection of an ADC linker is a multifaceted decision with profound implications for the therapeutic success of the conjugate. Non-cleavable linkers generally offer superior serum stability, which can translate to an improved safety profile.[9] Cleavable linkers, while potentially more susceptible to premature payload release, provide the advantage of releasing the unmodified, and often more potent, parent drug.[4] The choice between them, and indeed among the various subtypes, must be carefully considered in the context of the specific target antigen, the potency of the payload, and the overall desired pharmacokinetic profile of the ADC. The experimental protocols and comparative data presented in this guide serve as a foundational resource for navigating this critical aspect of ADC design and development.
References
- 1. veranova.com [veranova.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adcreview.com [adcreview.com]
- 10. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
A Comparative Guide to Site-Specific Antibody Conjugation: Validating TCO-Maleimide and Its Alternatives
For researchers, scientists, and drug development professionals, the creation of homogeneous and stable antibody-drug conjugates (ADCs) is paramount. Site-specific conjugation has emerged as a key strategy to achieve this, offering precise control over the drug-to-antibody ratio (DAR) and the location of payload attachment. This guide provides an objective comparison of TCO-maleimide, a popular reagent for site-specific conjugation, with leading alternative technologies. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to support the validation of your chosen conjugation strategy.
The TCO-maleimide linker facilitates a two-step conjugation process. First, the maleimide (B117702) group reacts with a thiol on the antibody, often an engineered cysteine or a reduced interchain disulfide. Subsequently, the trans-cyclooctene (B1233481) (TCO) group undergoes a rapid and highly specific bioorthogonal "click" reaction with a tetrazine-functionalized payload. While this method offers excellent control over payload placement, the stability of the maleimide-thiol linkage is a critical consideration.
Comparative Analysis of Site-Specific Conjugation Chemistries
The selection of a conjugation strategy involves a trade-off between reaction kinetics, conjugation efficiency, and the stability of the resulting conjugate. The following table summarizes key performance indicators for TCO-maleimide and several cutting-edge alternatives.
| Feature | TCO-Maleimide | Next-Generation Maleimides | Vinyl Sulfones | 5-Hydroxy-pyrrolones (5HP2Os) | Sortase-Mediated Ligation |
| Reaction Principle | Michael addition followed by inverse electron-demand Diels-Alder | Michael addition with enhanced stability | Michael addition | Michael-type addition | Enzymatic transpeptidation |
| Reaction Kinetics | Maleimide-thiol: Fast; TCO-tetrazine: Very Fast | Fast | Moderate to Fast | Moderate | Slow to Moderate |
| Conjugation Efficiency | High | High | High | High | Very High |
| Linkage Stability | Maleimide-thiol bond susceptible to retro-Michael reaction | Improved stability through hydrolysis or rearrangement | Stable thioether bond | Stable thioether bond | Stable amide bond |
| % Intact ADC in Plasma (7 days) | Potentially as low as ~50% for traditional maleimides[1] | >95% for self-stabilizing maleimides[1] | High (forms stable thioether bond) | High (reported superior stability) | Very High (native peptide bond) |
| Key Advantages | Bioorthogonal click reaction, well-established chemistry | Addresses the primary instability of maleimides | Forms a very stable bond | High stability and selectivity for thiols | Forms a native peptide bond, highly specific |
| Key Disadvantages | Instability of the maleimide-thiol linkage | Can have slower hydrolysis rates depending on the design | Slower reaction kinetics compared to maleimides | Newer technology with less established use | Requires protein engineering (enzyme recognition site) and payload modification |
Visualizing Conjugation Workflows
To aid in understanding the different conjugation processes, the following diagrams illustrate the experimental workflows.
References
The Influence of PEG Spacer Length on Conjugate Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is crucial for achieving optimal therapeutic outcomes. The linker connecting the targeting moiety to the payload plays a pivotal role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1] Polyethylene glycol (PEG) has emerged as a widely utilized spacer within these linkers due to its hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the final product.[1][2][3]
The length of the PEG spacer can significantly influence a conjugate's solubility, stability, in vivo half-life, and interaction with its biological target.[1][2] Shorter PEG spacers may be advantageous for creating compact conjugates, while longer linkers can be necessary to overcome steric hindrance and enhance solubility, particularly with hydrophobic payloads.[2][3] However, the optimal PEG length is often a balance between improving pharmacokinetic properties and maintaining potent biological activity, as longer chains can sometimes lead to decreased activity due to steric hindrance.[1] This guide provides a comprehensive comparison of how varying PEG spacer lengths impact the stability of bioconjugates, supported by experimental data.
Data Presentation
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance parameters of bioconjugates.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Clearance
| PEG Spacer Length | Clearance (mL/hr/kg) | Fold Change vs. No PEG |
| No PEG | 1.5 | 1.0 |
| PEG2 | 1.2 | 0.8 |
| PEG4 | 0.8 | 0.53 |
| PEG8 | 0.5 | 0.33 |
| PEG12 | 0.5 | 0.33 |
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a drug-to-antibody ratio (DAR) of 8. A clear trend of decreased clearance is observed as the PEG spacer length increases, plateauing around PEG8.[1]
Table 2: Influence of PEG Spacer Length on Binding Affinity of a Bombesin Antagonist
| Conjugate | IC50 (nM) |
| natGa-NOTA-PEG2-RM26 | 3.1 ± 0.2 |
| natGa-NOTA-PEG3-RM26 | 3.9 ± 0.3 |
| natGa-NOTA-PEG4-RM26 | 5.4 ± 0.4 |
| natGa-NOTA-PEG6-RM26 | 5.8 ± 0.3 |
Data from a study on natGa-NOTA-PEGn-RM26 binding to the gastrin-releasing peptide receptor (GRPR). In this specific case, shorter mini-PEG linkers resulted in a lower IC50 value, indicating higher binding affinity.[4] This suggests that for certain receptor-ligand interactions, a shorter, more constrained linker may be beneficial.[1]
Table 3: Impact of PEG Linker Length on In Vivo Efficacy of an ADC in a Xenograft Model
| PEG Linker Length | Tumor Growth Inhibition (%) |
| No PEG | 45% |
| 4 kDa PEG | 65% |
| 10 kDa PEG | 85% |
Data synthesized from a preclinical study in an NCI-N87 xenograft model. Longer PEG chains significantly enhanced tumor growth inhibition, despite potentially lower in vitro potency, due to improved half-life and tumor accumulation.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Plasma Stability Assay
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC) with varying PEG spacer lengths
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Elution buffer (e.g., low pH glycine)
-
Neutralization buffer (e.g., Tris-HCl)
-
Analytical column (e.g., reversed-phase or hydrophobic interaction chromatography)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
ADC Capture: At each time point, capture the ADC from the plasma sample using Protein A or G magnetic beads.
-
Washing: Wash the beads to remove unbound plasma proteins.[6]
-
Elution: Elute the captured ADC from the beads.[6]
-
Analysis: Analyze the eluted ADC using LC-MS/MS to determine the average drug-to-antibody ratio (DAR).
-
Data Analysis: Quantify the decrease in average DAR over time to assess the rate of drug deconjugation.[6]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs with different PEG linker lengths on target cancer cell lines.
Materials:
-
Target cancer cell line
-
Control (non-target) cell line
-
ADCs with varying PEG spacer lengths
-
Cell culture medium and supplements
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of each ADC.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the IC50 value for each ADC.
Protocol 3: In Vivo Antitumor Efficacy Study
Objective: To evaluate the in vivo anti-tumor efficacy of ADCs with varying PEG linker lengths in a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
ADCs with varying PEG spacer lengths
-
Vehicle control (e.g., saline or formulation buffer)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the mice.
-
Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize the mice into treatment groups and administer the ADCs and vehicle control (e.g., via intravenous injection).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: Conclude the study when the tumors in the control group reach a predefined size or after a set duration.[3]
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[3]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Assessing the Immunogenicity of PEGylated Protein Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, managing the immunogenicity of therapeutic proteins is a critical factor in ensuring both the safety and efficacy of novel biotherapeutics. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a protein, has emerged as a leading strategy to enhance the pharmacokinetic profile and reduce the immunogenicity of these therapies. However, the immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies. This guide provides a comprehensive comparison of the factors influencing the immunogenicity of PEGylated protein conjugates, supported by experimental data, detailed methodologies for assessment, and visual representations of key biological pathways and experimental workflows.
The Double-Edged Sword of PEGylation
PEGylation creates a hydrophilic shield around the protein, which can mask immunogenic epitopes and increase the molecule's hydrodynamic size.[1][2] This steric hindrance reduces renal clearance and protects the protein from proteolytic degradation, thereby extending its circulation half-life.[3][4] While often successful in mitigating the immune response against the protein itself, the PEG moiety can, paradoxically, trigger an immune response, leading to the formation of anti-PEG antibodies.[4][5] The presence of these antibodies, including pre-existing ones found in a significant portion of the human population, can lead to accelerated blood clearance (ABC) of the PEGylated therapeutic, diminished efficacy, and, in some instances, hypersensitivity reactions.[4][6]
Factors Influencing Immunogenicity: A Comparative Analysis
The immunogenic potential of a PEGylated protein is not a fixed attribute but is influenced by a combination of factors related to the PEG polymer, the conjugated protein, and patient-specific characteristics.
Impact of PEG Architecture: Linear vs. Branched
The structure of the PEG polymer plays a significant role in the immunogenicity of the conjugate. While both linear and branched PEG architectures are employed, they can elicit different immune responses.
| Feature | Linear PEG | Branched PEG | Rationale and Observations |
| Structure | A single, unbranched chain of ethylene (B1197577) glycol units. | Multiple PEG arms extending from a central core. | Branched PEGs provide a larger hydrodynamic volume and a more comprehensive "umbrella-like" shielding effect.[7] |
| Immunogenicity | Can be immunogenic, with the response influenced by molecular weight. | Often considered to offer superior shielding against an immune response, though the increased complexity can sometimes lead to a more pronounced response.[5][8] One study, however, found that the branching of methoxy (B1213986) PEG (mPEG) had an insignificant effect on the anti-PEG immune response to PEGylated tetanus toxoid.[9] | The three-dimensional structure of branched PEGs is thought to be more effective at masking the protein's immunogenic epitopes.[3] |
| Pharmacokinetics | Generally results in a shorter half-life compared to branched PEGs of similar molecular weight. | Typically leads to a longer circulation half-life and reduced clearance.[3][7] | The larger hydrodynamic radius of branched PEG conjugates significantly reduces renal filtration.[4][10] |
Quantitative Comparison of Pharmacokinetic Parameters
The following table summarizes data from comparative studies on the pharmacokinetic profiles of proteins conjugated with linear and branched PEGs. It is important to note that direct head-to-head comparisons of conjugates with the same protein and identical total PEG molecular weight are limited in the literature.
| Protein | PEG Architecture (Molecular Weight) | Animal Model | Key Pharmacokinetic Finding | Reference |
| Interferon Alfa-2a | 40 kDa (branched) | - | Exhibits a significantly longer half-life and lower clearance compared to the 12 kDa linear PEG conjugate of Interferon Alfa-2b. | [7] |
| Interferon Alfa | 5 kDa (linear) vs. 12 kDa (linear) vs. 40 kDa (branched) | - | Systemic clearance decreased progressively with increasing PEG size and branching.[10] | [10] |
| Capsule-Degrading Enzyme (CapD S334C -CP) | ~2 kDa (linear 1-prong) vs. ~2 kDa (branched 3-prong) | Mice | The branched 3-prong PEG conjugate showed a slightly higher, though not statistically different, total exposure (AUC) and a significantly longer time to maximum concentration (Tmax) compared to the linear 1-prong PEG variant.[11] | [11] |
| rhG-CSF | - | - | Longer half-lives were observed for branched versus linear PEGylated rhG-CSF.[11] | [11] |
| TNF-α | 10 kDa (branched) vs. 20 kDa (linear) | Mice | The 10 kDa branched and 20 kDa linear PEG-modified TNF-α showed higher antitumor activity compared to a 5 kDa linear PEG conjugate. However, a 40 kDa branched PEG conjugate lost its activity.[12] | [12] |
Influence of the Conjugated Protein
The intrinsic immunogenicity of the protein being PEGylated is a critical determinant of the anti-PEG immune response. A more immunogenic protein is more likely to provoke an immune response that can also target the PEG moiety.[5]
| Protein Characteristic | Comparison | Observed Effect on Immunogenicity |
| Inherent Immunogenicity | PEGylated Tetanus Toxoid (highly immunogenic) vs. PEGylated Bovine Serum Albumin (less immunogenic) | The anti-PEG immune response was found to be dependent on the immunogenicity of the protein, with the more immunogenic tetanus toxoid conjugate eliciting a stronger response.[9] |
| Extent of PEGylation | Varying degrees of PEGylation on Tetanus Toxoid | The anti-PEG immune response was dependent on the extent of PEGylation.[9] |
Experimental Protocols for Assessing Immunogenicity
A comprehensive assessment of the immunogenicity of a PEGylated protein requires a multi-faceted approach, typically involving a combination of in vitro and in vivo methods.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
ELISA is a widely used method for the detection and quantification of anti-PEG antibodies (IgG and IgM) in serum or plasma.
Principle: A direct or bridging ELISA format is commonly employed. In a direct ELISA, a PEG-conjugated protein (e.g., PEG-BSA) is coated onto a microplate well. The sample containing potential anti-PEG antibodies is added, and bound antibodies are detected using a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction.
Detailed Methodology:
-
Coating:
-
Blocking:
-
Aspirate the coating solution and wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T).
-
Add 300 µL of blocking buffer (e.g., 1% (w/v) milk in PBS) to each well.[13]
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Calibrator Incubation:
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of your calibrators (e.g., purified human anti-PEG IgM) and test samples in a diluent buffer (e.g., 1% w/v milk/PBS). A starting dilution of 1:20 for samples is suggested.[12]
-
Add 100 µL of the diluted calibrators and samples to the appropriate wells.
-
Incubate for 1 hour at room temperature on a plate shaker.[12]
-
-
Detection Antibody Incubation:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of HRP-conjugated anti-human IgM or IgG diluted in diluent buffer to each well.
-
Incubate for 45 minutes at room temperature on a plate shaker.[12]
-
-
Development and Reading:
-
Wash the wells five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Stop the reaction by adding 100 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the optical density at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the calibrators against their known concentrations.
-
Determine the concentration of anti-PEG antibodies in the test samples by interpolating their absorbance values on the standard curve.
-
Surface Plasmon Resonance (SPR) for Anti-PEG Antibody Characterization
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data on antibody binding.
Principle: A sensor chip is coated with a PEG derivative. When a sample containing anti-PEG antibodies is passed over the sensor surface, the binding of antibodies to the immobilized PEG causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Detailed Methodology:
-
Sensor Chip Preparation:
-
Select a suitable sensor chip (e.g., a gold-coated chip).
-
Immobilize a methoxy-PEG (mPEG) derivative (e.g., mPEG 5k) onto the sensor surface. This can be achieved through various chemistries depending on the chip and PEG derivative.[3]
-
-
System Priming:
-
Prime the SPR system with an appropriate running buffer (e.g., HBS-EP+).
-
-
Analyte Injection (Sample Analysis):
-
Dilute serum or plasma samples in running buffer.
-
Inject the diluted samples over the sensor surface at a constant flow rate.
-
Monitor the association phase in real-time as the anti-PEG antibodies bind to the immobilized PEG.
-
-
Dissociation:
-
Replace the sample solution with running buffer and monitor the dissociation of the antibody-PEG complex.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove the bound antibodies from the sensor surface, preparing it for the next sample.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) to characterize the binding affinity of the anti-PEG antibodies. A linear dynamic range for detection is often observed.[3]
-
Mandatory Visualizations
Signaling Pathways for Anti-PEG Antibody Production
The generation of anti-PEG antibodies can occur through two primary immune pathways: the thymus-dependent (T-dependent) and thymus-independent (T-independent) pathways.
Caption: Thymus-dependent (T-dependent) pathway for anti-PEG antibody production.
Caption: Thymus-independent (T-independent) pathway for anti-PEG antibody production.
Experimental Workflow for Immunogenicity Assessment
A typical workflow for assessing the immunogenicity of a PEGylated protein conjugate in a preclinical setting is outlined below.
Caption: Experimental workflow for assessing the immunogenicity of PEGylated proteins.
Conclusion
The immunogenicity of PEGylated protein conjugates is a multifaceted challenge that necessitates careful consideration throughout the drug development process. A thorough assessment, employing a combination of in vitro and in vivo methods, is crucial to characterize the risk of an anti-PEG antibody response. By understanding the factors that influence immunogenicity, such as PEG architecture and the nature of the conjugated protein, researchers can design and select PEGylated therapeutics with an optimized safety and efficacy profile, ultimately leading to the development of more effective and safer biopharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 12. criver.com [criver.com]
- 13. PEGylation of therapeutic oligonucletides: From linear to highly branched PEG architectures - PMC [pmc.ncbi.nlm.nih.gov]
The Clear Advantage: A Guide to Copper-Free Click Chemistry for In Vivo Studies
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently label and track molecules within a living organism is a cornerstone of modern biomedical research. Bioorthogonal chemistry has provided a powerful toolkit for this purpose, with click chemistry reactions being at the forefront. However, the pioneering Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, while highly efficient, suffers from a critical drawback for studies in living systems: the inherent cytotoxicity of the copper catalyst.[1][2][3] This limitation spurred the development of copper-free click chemistry, primarily Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a revolutionary approach that maintains the robust efficiency of click chemistry while offering unparalleled biocompatibility for in vivo applications.[4][5][6]
This guide provides an objective comparison of copper-free and copper-catalyzed click chemistry, supported by experimental data, to assist in the selection of the most suitable technique for your in vivo research needs.
Core Advantages of Copper-Free Click Chemistry
The primary benefits of copper-free click chemistry in biological systems are centered around its biocompatibility, exceptional selectivity, and robust reaction kinetics.
-
Enhanced Biocompatibility: The most significant advantage of copper-free click chemistry is the elimination of the cytotoxic copper(I) catalyst.[2][6] Copper ions can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and damage to essential cellular components like DNA, proteins, and lipids.[2][7] This toxicity makes traditional CuAAC unsuitable for most applications in live cells and whole organisms.[1][8][9] By removing the need for a metal catalyst, SPAAC allows for the labeling and tracking of biomolecules in their native environments without perturbing cellular processes.[4][6]
-
High Selectivity and Specificity: The reacting partners in SPAAC, a strained cyclooctyne (B158145) and an azide (B81097), are bioorthogonal. This means they are chemically inert to the vast array of functional groups present in biological systems and react exclusively with each other.[4][6][10] This high degree of selectivity minimizes off-target labeling and background signals, which is crucial for obtaining clear and accurate data from the complex milieu of a living organism.[4][11]
-
Rapid and Favorable Reaction Kinetics: The SPAAC reaction is driven by the release of ring strain in the cyclooctyne molecule.[10][12][13] This intrinsic reactivity allows the reaction to proceed rapidly at physiological temperatures and pH without the need for a catalyst.[6][10] While early cyclooctynes had slower reaction rates, the development of newer reagents with optimized ring strain and electron-withdrawing groups has led to kinetics that can be comparable to the copper-catalyzed reaction, making them highly efficient for in vivo labeling.[14][15][16]
Performance Comparison: Copper-Free (SPAAC) vs. Copper-Catalyzed (CuAAC) Click Chemistry
The choice between SPAAC and CuAAC for bioconjugation hinges on a critical trade-off between reaction kinetics and biocompatibility. The following table summarizes the key differences to guide your decision.
| Feature | Copper-Free Click Chemistry (SPAAC) | Copper-Catalyzed Click Chemistry (CuAAC) | Recommendation for In Vivo Studies |
| Biocompatibility | Excellent; no cytotoxic metal catalyst required.[3][6][11] | Lower; copper catalyst is cytotoxic and can generate reactive oxygen species (ROS).[2][7][9] | SPAAC is the preferred choice for applications in living systems. [2] |
| Catalyst Requirement | None (strain-promoted).[3][15] | Copper(I) is required.[1][2] | SPAAC avoids the complexities and toxicity of introducing a catalyst in vivo. |
| Reaction Kinetics | Moderate to Fast; dependent on the structure of the cyclooctyne.[4] | Very Fast; typically faster than SPAAC.[2] | Modern SPAAC reagents are sufficiently fast for most in vivo applications.[14] |
| In Vivo Applicability | Ideal for live-cell and whole-organism studies.[4][17][18] | Limited due to copper toxicity.[1][2] Mitigation strategies exist but add complexity.[7] | SPAAC is the gold standard for in vivo labeling.[2] |
| Side Reactions | Some strained alkynes can react with biological nucleophiles like thiols.[2][4] | Copper can catalyze side reactions and generate ROS, potentially damaging biomolecules.[2] | Both methods have potential off-target reactions to consider, though SPAAC's are often more manageable in vivo. |
| Reagent Synthesis | Synthesis of strained cyclooctynes can be complex and costly.[4] | Terminal alkynes and azides are generally simple to synthesize and readily available.[3] | The commercial availability of a wide range of SPAAC reagents has mitigated this issue. |
Quantitative Data: Reaction Kinetics of Cyclooctynes
The efficiency of a SPAAC reaction is crucial for in vivo applications where reactant concentrations are low. The second-order rate constant (k₂) is a key metric for comparing the kinetics of different cyclooctynes.
| Cyclooctyne Reagent | Abbreviation | Approximate Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Cyclooctyne | OCT | ~10⁻³ |
| Monofluorinated Cyclooctyne | MOFO | ~4 x 10⁻³ |
| Difluorinated Cyclooctyne | DIFO | ~7.6 x 10⁻² |
| Dibenzocyclooctyne | DIBO / DBCO | ~3.1 x 10⁻¹ |
| Bicyclononyne | BCN | ~1.0 |
Note: Reaction rates can vary based on the specific azide, solvent, and temperature.[10]
Visualizing the Chemistry and Workflow
To further clarify the differences and applications, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow for in vivo studies.
Detailed Experimental Protocol: Metabolic Glycan Labeling in a Mouse Model
This section provides a representative protocol for in vivo metabolic labeling of glycans using an azide-modified sugar, followed by ligation with a cyclooctyne probe via SPAAC. This method is based on established procedures for labeling cell-surface sialic acids.[17][19]
Objective: To fluorescently label sialoglycans in a mouse model.
Materials:
-
Azide Precursor: Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz).
-
Cyclooctyne Probe: A fluorescently-labeled dibenzocyclooctyne (e.g., DBCO-Fluor 488).
-
Vehicle: A biocompatible solvent such as a solution of DMSO in phosphate-buffered saline (PBS) or saline.
-
Animal Model: Appropriate mouse strain for the study.
Procedure:
-
Metabolic Labeling with Azide Precursor:
-
Prepare a sterile, injectable solution of Ac₄ManNAz in a suitable vehicle (e.g., 70% DMSO).[19]
-
Administer the Ac₄ManNAz solution to the mice, typically via intraperitoneal (i.p.) injection. A common dosage regimen is 300 mg/kg administered daily for 7 consecutive days.[1][19] This allows for the metabolic incorporation of the azido-sugar (SiaNAz) into cell-surface glycans.[19]
-
A control group of mice should be injected with the vehicle only.
-
-
Administration of Cyclooctyne Probe:
-
On day 8, after the metabolic labeling period, prepare a sterile solution of the DBCO-fluorophore probe in a biocompatible buffer (e.g., PBS).
-
Inject the mice with the DBCO-fluorophore solution. The route of administration (e.g., i.p. or intravenous) and dosage will depend on the specific probe and target tissues.
-
-
In Vivo Ligation and Clearance:
-
Allow sufficient time for the SPAAC reaction to occur in vivo and for any unbound cyclooctyne probe to clear from circulation. This can range from a few hours to 24 hours, depending on the pharmacokinetics of the probe.
-
-
Ex Vivo Analysis:
-
After the designated time, euthanize the mice according to approved ethical protocols.
-
Isolate tissues of interest (e.g., spleen, liver, heart, intestines).[17][19]
-
Prepare tissue lysates or isolate specific cell populations (e.g., splenocytes).[19]
-
Analyze the labeling efficiency via methods such as:
-
Flow Cytometry: For analyzing cell suspensions (e.g., splenocytes) labeled with a fluorescent probe.[19]
-
Western Blot: To detect labeled proteins in tissue lysates using an antibody against the probe's tag (if applicable, e.g., a FLAG-tag) or by in-gel fluorescence.[19]
-
Fluorescence Microscopy: For visualizing the location of labeled biomolecules in tissue sections.
-
-
Conclusion and Recommendations
Copper-free click chemistry, particularly SPAAC, has become an indispensable tool for in vivo studies, surmounting the significant biocompatibility hurdles of its copper-catalyzed predecessor.[6][17] Its ability to form stable covalent bonds with high specificity and efficiency within living organisms has opened new avenues for molecular imaging, targeted drug delivery, and the fundamental study of biological processes in their native context.[4][15][20]
For researchers planning in vivo experiments that require the covalent labeling of biomolecules, the superior biocompatibility of copper-free click chemistry makes it the most prudent and effective choice. While CuAAC remains a powerful tool for in vitro applications where speed is the primary concern, the advantages of SPAAC in living systems are clear and compelling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. benchchem.com [benchchem.com]
- 13. 无铜点击化学 [sigmaaldrich.com]
- 14. pnas.org [pnas.org]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 19. Copper-free click chemistry in living animals - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Copper-Free Click Chemistry: Applications in Drug Delivery, Cell Tracking, and Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Next-Generation Maleimide-Based Linkers: A Comparative Guide to Enhancing Bioconjugate Stability
For researchers, scientists, and drug development professionals, the stability of the linker is a critical determinant of the therapeutic efficacy and safety of bioconjugates, particularly antibody-drug conjugates (ADCs). Traditional maleimide-based linkers, while widely used for their efficient and specific reactivity with thiols, are often compromised in vivo due to the reversibility of the thiol-maleimide linkage. This guide provides an objective comparison of next-generation maleimide-based linkers designed to overcome these stability issues, supported by experimental data and detailed methodologies.
The Challenge of Traditional Maleimide (B117702) Linker Instability
Conventional maleimide linkers react with thiol groups on cysteine residues via a Michael addition reaction, forming a thiosuccinimide linkage. While this reaction is efficient under mild conditions, the resulting conjugate is susceptible to a retro-Michael reaction in a physiological environment.[1][2] This reversal of the conjugation reaction leads to the premature release of the payload, which can then bind to other circulating proteins like albumin, causing off-target toxicity and reducing the therapeutic window.[3][4] The presence of endogenous thiols, such as glutathione (B108866), can facilitate this deconjugation process.[5]
A competing reaction to the retro-Michael reaction is the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened succinamic acid derivative.[1] This hydrolyzed form is resistant to the retro-Michael reaction, effectively "locking" the payload onto the biomolecule and enhancing in vivo stability.[6][7] The balance between these two competing pathways is a key determinant of the overall stability of a maleimide-based bioconjugate.
Figure 1: Competing pathways of a traditional maleimide-thiol adduct.
Next-Generation Maleimide-Based Linkers
To address the instability of traditional maleimide linkers, several next-generation strategies have been developed. These innovative linkers are designed to promote the formation of a stable conjugate, thereby minimizing premature payload release.
Self-Hydrolyzing (Self-Stabilizing) Maleimides
Self-hydrolyzing maleimides are engineered to accelerate the hydrolysis of the thiosuccinimide ring immediately following conjugation.[1] This is often achieved by incorporating a basic amino group, such as diaminopropionic acid (DPR), adjacent to the maleimide.[6] This basic group provides intramolecular catalysis of the thiosuccinimide ring hydrolysis, leading to rapid formation of the stable, ring-opened succinamic acid derivative at neutral pH.[6][7]
Figure 2: Stabilization mechanism of self-hydrolyzing maleimides.
Dihalomaleimides (Disulfide Re-bridging)
Dihalomaleimides, such as dibromomaleimides (DBM) and diiodomaleimides (DIM), offer a distinct approach to achieving stable bioconjugates.[2] These "bridging" linkers react with the two thiol groups of a reduced disulfide bond, re-forming a covalent bridge and attaching the payload.[1] This strategy not only ensures stability but also allows for site-specific conjugation to native disulfide bonds in antibodies, resulting in more homogeneous ADCs.[2][8] Diiodomaleimides have demonstrated slower hydrolysis rates compared to dibromomaleimides, which can be advantageous for conjugating sterically hindered sites.[2]
Quantitative Comparison of Linker Stability
The stability of bioconjugates is often evaluated by incubating them in plasma or in the presence of high concentrations of thiol-containing molecules like glutathione and measuring the amount of intact conjugate over time.[1]
| Linker Type | Model System | Incubation Conditions | Time (days) | % Intact Conjugate | Key Observations |
| Traditional Maleimide (Thioether) | ADC in human plasma | 37°C | 7 | ~50% | Significant instability primarily due to the retro-Michael reaction.[5][7] |
| "Bridging" Disulfide (Dihalomaleimide) | ADC in human plasma | 37°C | 7 | >95% | Substantially improved plasma stability compared to conventional maleimide linkers.[5][7] |
| Self-Stabilizing Maleimide (DPR-based) | ADC in plasma | 37°C | 7 | >95% | Rapid hydrolysis of the thiosuccinimide ring prevents payload loss. |
| Maleamic Methyl Ester-based | ADC in albumin solution | 37°C | 14 | ~96.2% | Shows significantly improved stability with minimal payload shedding. |
| N-Aryl Maleimide | Cysteine-linked ADC in thiol-containing buffer/serum | 37°C | 7 | >80% | Exhibits enhanced stability with less than 20% deconjugation compared to N-alkyl maleimides.[7] |
Experimental Protocols
To aid researchers in validating the stability of their own bioconjugates, the following detailed experimental protocols are provided.
Protocol 1: In Vitro Plasma Stability Assay by RP-HPLC
This protocol outlines a method to assess the stability of an ADC in plasma by quantifying the amount of intact ADC over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Immunoaffinity beads (e.g., Protein A or G) for ADC capture
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
RP-HPLC system with a suitable column (e.g., C4, C8, or C18)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
ADC Incubation: Spike the ADC into plasma at a final concentration of, for example, 100 µg/mL. Prepare a control sample of the ADC in PBS.
-
Time Points: Incubate the samples at 37°C. At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), withdraw an aliquot of the plasma sample and immediately freeze at -80°C to stop any further reactions.
-
ADC Isolation: Thaw the plasma samples on ice. Isolate the ADC from the plasma matrix using immunoaffinity beads.
-
Washing: Wash the beads with wash buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads using the elution buffer and immediately neutralize with the neutralization buffer.
-
RP-HPLC Analysis: Analyze the purified ADC samples by RP-HPLC. The different drug-to-antibody ratio (DAR) species can be separated and quantified.
-
Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss and linker instability.
Figure 3: Workflow for assessing ADC plasma stability.
Protocol 2: ELISA-Based Assay for Serum Stability
This protocol outlines a method to quantify the amount of intact ADC in serum over time using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Test ADC and control antibody
-
Serum (e.g., human, mouse)
-
Capture antibody (specific for the ADC's antibody component)
-
Detection antibody (e.g., anti-payload antibody conjugated to an enzyme like HRP)
-
ELISA plates
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 3% BSA in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Plate Coating: Coat ELISA plates with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plates with wash buffer and then block with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Dilute the test ADC to a final concentration of 100 µg/mL in serum and incubate at 37°C. At various time points, collect aliquots and store at -80°C.
-
Sample Addition: Add serially diluted standards and the collected serum samples to the coated and blocked plate. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the enzyme-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Substrate Development: Wash the plate and add the substrate solution. Incubate in the dark until color develops.
-
Stopping and Reading: Add the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the concentration of intact ADC in the serum samples based on the standard curve. A decrease in concentration over time indicates instability.
Conclusion
The stability of the linker is a paramount consideration in the design of antibody-drug conjugates. While traditional maleimide-based linkers have been widely used, their susceptibility to the retro-Michael reaction has driven the development of more stable, next-generation alternatives. Self-hydrolyzing maleimides and dihalomaleimides offer promising solutions to mitigate premature payload release, potentially leading to ADCs with improved therapeutic indices. The choice of linker should be guided by a thorough understanding of the stability profiles and validated by robust experimental data.
References
- 1. Synthesis and evaluation of antibody-drug conjugates with high drug-to-antibody ratio using dimaleimide-DM1 as a linker- payload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Where Did the Linker-Payload Go? A Quantitative Investigation on the Destination of the Released Linker-Payload from an Antibody-Drug Conjugate with a Maleimide Linker in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (S)-TCO-PEG3-maleimide: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of (S)-TCO-PEG3-maleimide is a critical aspect of laboratory safety and regulatory compliance. This guide provides a detailed, procedural framework for its handling and disposal, designed for researchers, scientists, and drug development professionals. The protocol's primary focus is mitigating the hazards associated with the reactive maleimide (B117702) functional group.
Immediate Safety and Hazard Assessment
The disposal procedure for this compound is dictated by the hazardous nature of its maleimide moiety. Safety Data Sheets (SDS) for maleimide-containing compounds indicate they can be toxic, cause severe skin burns, eye damage, and may lead to allergic skin reactions[1][2][3]. Therefore, all waste containing this compound must be treated as hazardous chemical waste and disposed of through an institution's Environmental Health and Safety (EHS) department or a licensed waste contractor[2][4].
Personal Protective Equipment (PPE): Before handling or disposing of this compound in any form, wearing the appropriate PPE is mandatory. All procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood[5][6].
-
Eye Protection: Chemical safety goggles or a face shield are required[1][5][7].
-
Hand Protection: Use chemical-resistant nitrile or neoprene gloves[5].
-
Body Protection: A standard full-length laboratory coat should be worn to prevent skin contact[5].
Hazard Data Summary
The following table summarizes the key hazard classifications for the maleimide functional group, which informs the necessary handling and disposal protocols.
| Hazard Statement | GHS Classification | Precautionary Measures |
| Fatal if swallowed | Acute Toxicity, Oral (Category 2/3) | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and immediately call a poison center or doctor[1][3]. |
| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) | Wear protective gloves, clothing, and eye/face protection. If on skin or in eyes, rinse immediately and thoroughly with water and seek medical attention[3]. |
| May cause an allergic skin reaction | Skin Sensitization (Category 1) | Avoid breathing dust. Contaminated work clothing should not be allowed out of the workplace. If skin irritation or rash occurs, get medical advice[3]. |
Step-by-Step Disposal Protocol
The primary objective of the disposal procedure is to neutralize the highly reactive maleimide group, rendering the compound significantly less hazardous for final disposal. This is best achieved by quenching its reactivity with a thiol-containing compound[2].
Experimental Protocol: Deactivation of Reactive Maleimide
This procedure should be performed in a certified chemical fume hood.
Objective: To quench the electrophilic maleimide ring via nucleophilic addition of a thiol, forming a stable thioether bond.
Materials:
-
Waste this compound (solid or in solution)
-
Quenching solution: A ~100 mM solution of β-mercaptoethanol (BME) or dithiothreitol (B142953) (DTT)
-
Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
A designated, clearly labeled, and chemically compatible hazardous waste container
Procedure:
-
Prepare Quenching Solution: Prepare a fresh 100 mM solution of BME or DTT in PBS buffer[2].
-
Reaction Setup: In the designated hazardous waste container, add the this compound waste. If the waste is a solid, dissolve it in a minimal amount of a suitable solvent (e.g., DMSO, DMF) before adding the buffer.
-
Deactivation: Add a 10-fold molar excess of the thiol quenching solution to the waste container[2]. Gently mix the solution.
-
Incubation: Allow the reaction to proceed for a minimum of 2 hours at room temperature to ensure the complete quenching of the maleimide group[2].
Waste Segregation and Collection
Proper segregation is essential for safe and compliant waste management.
-
Deactivated Liquid Waste: The quenched solution should be collected in the designated hazardous waste container. The container must be sealed, clearly labeled as "Hazardous Waste: Deactivated this compound with [Name of Quenching Agent]," and must not be poured down the drain[2][6].
-
Unused Solid this compound: Unused or expired solid compound should be disposed of as hazardous chemical waste in its original, clearly labeled container[1][2]. Do not attempt to open it if it is sealed.
-
Contaminated Solid Waste: All consumables that have come into contact with the compound (e.g., pipette tips, gloves, weigh boats, absorbent paper) must be collected in a separate, sealed plastic bag or container. This container should be labeled as "Hazardous Waste: this compound Contaminated Debris"[1][2].
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The first rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in regular trash after the label has been defaced[2].
Spill Management Protocol
In the event of a spill of solid this compound powder:
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area and ensure adequate ventilation.
-
Wear PPE: Don all required personal protective equipment, including gloves, eye protection, and a lab coat.
-
Containment: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical spill pillow[1][4].
-
Cleanup: Carefully collect the powder and absorbent material using a scoop or dustpan. Avoid generating dust[4][6]. Do not use a vacuum cleaner, as this can disperse the fine powder into the air. Place all collected materials into a sealed, labeled container for hazardous waste disposal[1][4].
-
Decontaminate: Thoroughly clean the contaminated surface with a detergent solution, followed by a water rinse. Collect all cleaning solutions as hazardous liquid waste[1].
Final Disposal Logistics
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area. Ensure secondary containment is used for liquid waste containers to prevent spills[8][9].
-
Disposal: Arrange for the collection of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor[8][9][10]. Complete all necessary hazardous waste disposal forms as required by your institution.
Disposal Workflow Diagram
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for (S)-TCO-PEG3-maleimide
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (S)-TCO-PEG3-maleimide. Adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Assessment and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate potential for harm if swallowed, skin and eye irritation, and respiratory irritation[1][2]. Therefore, a cautious approach to handling is recommended. The primary hazards are associated with the maleimide (B117702) group, which is reactive towards thiols, and potential irritation from the PEGylated compound[3][4].
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a face shield meeting ANSI Z87.1 standards[4][5] | To protect eyes from splashes or airborne particles of the compound[6][7]. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves (inspect before use)[5][6] | To prevent skin contact. Change gloves immediately if contaminated[6][7]. |
| Body Protection | Standard laboratory coat[6] | To protect skin and clothing from contamination[6]. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if generating aerosols or dust to prevent inhalation[7]. |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure safety.
Procedural Steps for Handling:
-
Preparation : Work in a well-ventilated area, preferably a chemical fume hood[7].
-
Equilibration : Before opening, allow the container to reach room temperature to prevent moisture condensation[8].
-
Weighing and Transfer : Handle as a solid to minimize dust. Use a spatula for transfers[6]. If the compound is an oil, handle with appropriate care to avoid splashes.
-
Solubilization : Dissolve the maleimide reagent in an anhydrous organic solvent such as DMSO or DMF immediately before use[3][9]. Do not store in aqueous solutions due to the risk of hydrolysis[8].
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place[6]. The recommended storage temperature is -20°C[8][10].
-
Keep away from strong acids and oxidizing agents[6].
Emergency Procedures
In the event of exposure or a spill, follow these first-aid and cleanup measures.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Response |
| Inhalation | Move the person to fresh air. Seek medical attention if breathing is difficult[7]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[7]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention[1][7]. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek medical attention[7]. |
Spill Cleanup:
-
Evacuate the area.
-
Wear appropriate PPE as detailed in Table 1.
-
For a solid spill, carefully scoop the material into a designated waste container.
-
Ventilate the area and wash the spill site after material removal[7].
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and comply with regulations.
Deactivation of Reactive Groups:
The primary concern for disposal is the reactivity of the maleimide group. This can be deactivated through quenching.
-
Quenching : Unreacted maleimide can be quenched by adding a small molecule thiol, such as cysteine or β-mercaptoethanol[3].
-
Waste Collection :
-
Final Disposal : Dispose of the chemical waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations[7]. Do not mix with other waste streams unless compatibility has been confirmed[7].
Caption: Workflow for the safe handling of this compound.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
